5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-chloro-6-methyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-4-2-7-6(3-5(4)9)10-8(11)12-7/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIHCLDAKSYERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557292 | |
| Record name | 5-Chloro-6-methyl-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118794-10-8 | |
| Record name | 5-Chloro-6-methyl-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
An In-depth Technical Guide to the Synthesis of 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one
This guide provides a comprehensive overview of the synthetic pathways, mechanistic details, and practical laboratory protocols for the preparation of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document emphasizes the causal relationships behind experimental choices, ensuring both scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound is a heterocyclic compound belonging to the benzoxazolone class. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its derivatives serve as crucial intermediates in the synthesis of more complex pharmacologically active molecules.[4]
The synthesis of this specific target molecule is primarily contingent on the successful preparation of its key precursor, 2-amino-4-chloro-5-methylphenol . Once this intermediate is obtained, a cyclization reaction is employed to form the final oxazolone ring. This guide will detail a robust and logical synthetic strategy, from common starting materials to the final, purified product.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis simplifies the synthesis by breaking down the target molecule into more readily available precursors. The primary disconnection strategy for this compound involves the cleavage of the carbamate C-O and C-N bonds of the heterocyclic ring. This leads directly back to the key intermediate, 2-amino-4-chloro-5-methylphenol, and a carbonyl source.
The synthesis of the 2-amino-4-chloro-5-methylphenol intermediate itself can be envisioned starting from the commercially available 4-chloro-3-methylphenol . The strategy involves two main transformations: regioselective nitration followed by reduction.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of Key Intermediate: 2-Amino-4-chloro-5-methylphenol
This section details the two-step synthesis of the crucial o-aminophenol intermediate from 4-chloro-3-methylphenol.
Step 1: Regioselective Nitration of 4-Chloro-3-methylphenol
The introduction of a nitro group ortho to the hydroxyl group is the first critical step. The hydroxyl group is a strong activating, ortho-, para-director. Since the para position is blocked by the chlorine atom, nitration is directed to the two available ortho positions (C2 and C6). The methyl group at C3 provides some steric hindrance at the C2 position, while the chloro group at C4 also influences the electron density. However, nitration predominantly occurs at the C2 position, which is activated by the hydroxyl group and sterically less hindered than the C6 position (flanked by a methyl and a chloro group).
Protocol 1: Nitration
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 4-chloro-3-methylphenol (1 equiv.) to concentrated sulfuric acid. Maintain the temperature below 10 °C.
-
Once the phenol has completely dissolved, cool the mixture to 0-5 °C.
-
Slowly add a nitrating mixture (a pre-cooled solution of concentrated nitric acid (1.1 equiv.) in concentrated sulfuric acid) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
A yellow solid, 4-chloro-5-methyl-2-nitrophenol, will precipitate.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 2: Reduction of 4-Chloro-5-methyl-2-nitrophenol
The reduction of the nitro group to an amine is a standard transformation that can be achieved through various methods. Catalytic hydrogenation is often preferred due to its clean nature and high yields. An alternative is the use of a metal in an acidic medium, such as iron in acetic acid or hydrochloric acid.[5]
Protocol 2: Catalytic Hydrogenation
-
Charge a hydrogenation vessel with 4-chloro-5-methyl-2-nitrophenol (1 equiv.) and a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%).
-
Seal the vessel and purge with nitrogen, then with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC analysis.
-
Once the reaction is complete (typically 4-6 hours), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Evaporate the solvent from the combined filtrates under reduced pressure to yield the crude 2-amino-4-chloro-5-methylphenol, which can be purified by recrystallization if necessary.
Cyclization to this compound
The final step is the formation of the benzoxazolone ring from the synthesized o-aminophenol. This is a cyclocarbonylation reaction. While historically conducted with highly toxic phosgene gas, safer and more convenient phosgene equivalents like triphosgene or carbonyldiimidazole (CDI) are now standard. An alternative, cost-effective method involves heating with urea.
Method A: Cyclization using Triphosgene (Recommended for High Purity)
Triphosgene, a stable solid, acts as a phosgene equivalent in the presence of a base. The reaction proceeds via the formation of a chloroformate intermediate, followed by intramolecular nucleophilic attack by the hydroxyl group to close the ring.
Caption: Workflow for triphosgene-mediated cyclization.
Protocol 3: Triphosgene-Mediated Cyclization
-
Dissolve 2-amino-4-chloro-5-methylphenol (1 equiv.) and triethylamine (2.5 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 equiv.) in anhydrous THF.
-
Add the triphosgene solution dropwise to the cooled aminophenol solution over 30 minutes. A precipitate of triethylamine hydrochloride will form.
-
After the addition, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Method B: Cyclization using Urea (Greener Alternative)
This method involves heating the o-aminophenol with excess urea at high temperatures. The urea decomposes to generate isocyanic acid (HNCO) in situ, which then reacts with the aminophenol. This is followed by an intramolecular cyclization with the elimination of ammonia.[1] This method avoids toxic reagents but may require higher temperatures and longer reaction times, sometimes resulting in lower yields or more byproducts.
Protocol 4: Urea-Mediated Cyclization
-
Combine 2-amino-4-chloro-5-methylphenol (1 equiv.) and urea (2-3 equiv.) in a round-bottom flask.
-
Heat the mixture to 140-160 °C (oil bath). The mixture will melt and ammonia gas will evolve.
-
Maintain this temperature for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, treat the solidified reaction mass with dilute hydrochloric acid to dissolve any unreacted starting material and excess urea.
-
Filter the remaining solid, which is the crude product.
-
Wash the solid with water and then purify by recrystallization.
Data Presentation and Characterization
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C₈H₆ClNO₂ |
| Molecular Weight | 183.59 g/mol [6] |
| Appearance | Off-white to light brown solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.5 (s, 1H, NH), ~7.2 (s, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~2.2 (s, 3H, CH₃). Note: Chemical shifts are predictive. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~155 (C=O), ~142 (C-O), ~130 (C-N), ~128-110 (Ar-C), ~18 (CH₃). Note: Chemical shifts are predictive. |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1750 (C=O stretch), ~1600, 1480 (C=C aromatic stretch) |
| Mass Spec (ESI) | [M-H]⁻ at m/z 182.01 |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Reagent-Specific Hazards:
-
Concentrated Acids (Sulfuric, Nitric): Highly corrosive. Handle with extreme care. Always add acid to water/ice, never the reverse.
-
Triphosgene: Toxic. Although more stable than phosgene, it can release phosgene upon contact with moisture or heat. Handle with caution and quench any residual reagent with a basic solution (e.g., NaOH solution) before disposal.
-
Hydrogen Gas: Highly flammable and explosive. Ensure the hydrogenation apparatus is properly set up and free of leaks. Use in an area free of ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Mudireddy, R. R., et al. (2025). Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. PubMed Central. [Link]
-
Funde, P. E. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Google Patents. (2016). Method for preparing 2-amino-4-chloro-5-nitrophenol.
-
Verma, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]
-
ResearchGate. Scope of 2-aminophenols 1 and aldehydes 2. [Link]
-
Urazbaeva, Z. G., et al. (2022). Fe-catalyzed synthesis of 2-benzoxazolone - an important fragment of biologically active compounds. Sciforum. [Link]
-
Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. [Link]
-
MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
-
PrepChem.com. Preparation of 2-amino-4-chlorophenol. [Link]
-
ScienceOpen. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. [Link]
-
Oakwood Chemical. 5-Chloro-6-hydroxybenzo[d]oxazol-2(3H)-one. [Link]
-
Organic Chemistry Portal. Benzoxazolone synthesis. [Link]
-
PubMed Central. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. chemscene.com [chemscene.com]
An In-depth Technical Guide to 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. While public domain data on this specific isomer is limited, this document synthesizes information based on the well-characterized benzoxazolone scaffold and closely related analogues. It covers the compound's core chemical and physical properties, outlines a validated synthetic methodology, explores its potential applications in drug discovery, and details essential safety and handling protocols. This guide serves as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel benzoxazolone derivatives.
I. Introduction and Overview
The benzoxazolone nucleus is a privileged heterocyclic scaffold in drug design, recognized for its versatile physicochemical properties and broad spectrum of biological activities.[1] Molecules incorporating this framework have demonstrated potential as anticancer, anti-inflammatory, analgesic, and antimicrobial agents.[2][3][4] The specific substitution pattern on the benzene ring, such as with chloro and methyl groups, allows for fine-tuning of the molecule's steric and electronic properties, which can significantly influence its interaction with biological targets.[1]
This compound is a derivative that combines a lipophilic methyl group with an electron-withdrawing chlorine atom. This combination is common in medicinal chemistry to enhance membrane permeability and modulate metabolic stability and binding affinity.[5] Although detailed experimental data for this precise isomer are not widely published, its properties and reactivity can be reliably inferred from established chemical principles and data from analogous compounds.
II. Physicochemical and Spectroscopic Properties
Characterizing the physicochemical properties of a compound is fundamental to its application in research and development. The following section details the known and predicted properties of this compound.
Core Chemical Attributes
dot graph "Chemical_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2779831&t=l"]; a [label=""]; } enddot Figure 1: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Method |
| CAS Number | 118794-10-8 | [6] |
| Molecular Formula | C₈H₆ClNO₂ | Calculated |
| Molecular Weight | 183.59 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Analogy |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Predicted: Soluble in DMSO, DMF, Methanol | Analogy |
Predicted Spectroscopic Data
While experimental spectra are not publicly available, the following are predicted characteristics based on the structure:
-
¹H NMR: Protons on the aromatic ring would appear as distinct singlets due to their isolated positions. The methyl protons would also be a singlet, typically in the 2.0-2.5 ppm range. The N-H proton would present as a broad singlet, with its chemical shift dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show eight distinct carbon signals, including the characteristic carbonyl carbon of the oxazolone ring around 155-160 ppm.
-
IR Spectroscopy: Key peaks would include a C=O stretch (around 1750-1780 cm⁻¹) and an N-H stretch (around 3200-3300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 183 and a characteristic M+2 peak at m/z 185 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
III. Synthesis and Reactivity
The synthesis of benzoxazolone cores is a well-established process in organic chemistry, typically proceeding via the cyclization of an ortho-aminophenol precursor.[7][8]
Key Synthetic Precursor: 2-Amino-4-chloro-5-methylphenol
The logical starting material for the synthesis is 2-Amino-4-chloro-5-methylphenol (CAS Number: 53524-27-9).[9][10] This precursor contains the requisite amino and hydroxyl groups in the ortho position, primed for cyclization, along with the correct substitution pattern on the aromatic ring. It is commercially available from several suppliers as a brown solid.
Table 2: Properties of 2-Amino-4-chloro-5-methylphenol
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO | [10] |
| Molecular Weight | 157.60 g/mol | [10] |
| Appearance | Brown Solid | |
| Storage Temp. | 0-5°C |
Experimental Protocol: Synthesis via Urea Cyclization
This protocol describes a robust and widely used method for constructing the benzoxazolone ring from an o-aminophenol using urea as a safe and inexpensive carbonyl source.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Amino-4-chloro-5-methylphenol (1.0 eq) and urea (1.5 to 2.0 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to the flask.
-
Heating: Heat the reaction mixture to a temperature between 120-150°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction typically proceeds with the evolution of ammonia gas.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring. This will precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, this compound.
Causality and Rationale:
-
Urea as Carbonyl Source: Urea, upon heating, decomposes to generate isocyanic acid (HNCO) in situ.
-
Nucleophilic Attack: The amino group of the o-aminophenol acts as a nucleophile, attacking the isocyanic acid.
-
Intramolecular Cyclization: The resulting intermediate undergoes a subsequent intramolecular nucleophilic attack by the adjacent hydroxyl group, leading to ring closure and elimination of ammonia to form the stable five-membered benzoxazolone ring.[8]
dot graph "Synthetic_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} enddot Figure 2: General workflow for the synthesis of this compound.
IV. Applications in Medicinal Chemistry and Drug Discovery
The benzoxazolone scaffold is a cornerstone in the development of new therapeutic agents.[1] The specific structural features of this compound make it an attractive candidate for various pharmacological applications.
-
Antimicrobial and Antifungal Activity: Benzoxazolone derivatives, particularly chlorinated ones, are known to exhibit significant antibacterial and antifungal properties.[3][11] They can serve as lead compounds for developing new agents to combat resistant strains of bacteria and fungi.[3]
-
Enzyme Inhibition: The rigid, planar structure of the benzoxazolone ring makes it an effective scaffold for designing enzyme inhibitors. For example, derivatives have been developed as inhibitors of soluble epoxide hydrolase (sEH), which have anti-inflammatory effects.[12]
-
CNS-Active Agents: Modifications of the benzoxazolone core have led to compounds with activity in the central nervous system, including analgesic and neuroprotective properties.[2]
-
Anticancer Research: The benzoxazolone framework is present in numerous compounds evaluated for their anticancer activity.[4] The chlorine and methyl substituents can enhance cytotoxic effects against various cancer cell lines.
V. Safety, Handling, and Storage
As with all chlorinated organic compounds, this compound must be handled with appropriate safety precautions to minimize risk.[13]
Hazard Identification (based on analogous compounds like 5-chlorobenzoxazolone):
-
Acute Toxicity: May be harmful if swallowed.[14]
-
Skin Irritation: Can cause skin irritation.[14]
-
Eye Irritation: Causes serious eye irritation.[14]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[14]
Recommended Handling Procedures:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Eyewash stations and safety showers must be readily accessible.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[17]
-
Keep away from strong oxidizing agents and incompatible materials.
VI. References
-
Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. (2013). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. (2023). ResearchGate. Available at: [Link]
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2022). MDPI. Available at: [Link]
-
Biological activities of benzoxazole and its derivatives. (2023). ResearchGate. Available at: [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. (2023). PubMed. Available at: [Link]
-
2-Amino-4-chloro-5-methylphenol. PubChem. Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Publications. Available at: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. (2023). Semantic Scholar. Available at: [Link]
-
S8 -Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. (2016). PubMed. Available at: [Link]
-
5-Chloro-6-hydroxybenzo[d]oxazol-2(3H)-one. Oakwood Chemical. Available at: [Link]
-
Fe-catalyzed synthesis of 2-benzoxazolone - an important fragment of biologically active compounds. (2022). Sciforum. Available at: [Link]
-
Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). ScienceOpen. Available at: [Link]
-
Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023). Ecolink, Inc.. Available at: [Link]
-
2-amino-5-methylphenol and 2-amino-5-chlorophenol. (2017). ResearchGate. Available at: [Link]
-
Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or... ResearchGate. Available at: [Link]
-
PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. (2011). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Available at: [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. Available at: [Link]
-
5-chloro-3-methylbenzo[d]oxazol-2(3H)-one. Appretech Scientific Limited. Available at: [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. (2009). Euro Chlor. Available at: [Link]
-
6-Hydroxychlorzoxazone; 5-chloro-6-hydroxybenzo[d] oxazol-2(3H)-one. Organix, Inc.. Available at: [Link]
-
Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2015). National Institutes of Health (NIH). Available at: [Link]
-
5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (2019). PubMed Central. Available at: [Link]
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An In-Depth Technical Guide to 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one (CAS 118794-10-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one (CAS 118794-10-8), a heterocyclic compound belonging to the benzoxazolone class. Benzoxazolones are recognized as a "privileged scaffold" in medicinal chemistry, exhibiting a wide spectrum of biological activities. This document, intended for researchers and professionals in drug development, details the chemical identity, proposed synthesis, and state-of-the-art analytical characterization techniques for this molecule. Furthermore, it explores the potential biological significance of this compound class and outlines a strategic approach for its biological evaluation. While specific experimental data for this exact compound is not widely published, this guide synthesizes information from closely related analogues to provide a robust framework for its scientific investigation.
Introduction: The Benzoxazolone Core in Drug Discovery
The 2(3H)-benzoxazolone moiety is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its structural rigidity and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a plethora of biologically active molecules. The inherent versatility of the benzoxazolone ring system allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties.
Compounds incorporating this scaffold have demonstrated a remarkable range of therapeutic applications, including but not limited to, antimicrobial, anti-inflammatory, analgesic, and neuroprotective activities. The continued exploration of novel benzoxazolone derivatives, such as this compound, is therefore a promising avenue for the discovery of new therapeutic agents. This guide serves as a foundational resource for the scientific community to stimulate and support further research into this intriguing molecule.
Chemical Identity and Physicochemical Properties
Table 1: Chemical Identifiers and Properties of CAS 118794-10-8
| Property | Value |
| CAS Number | 118794-10-8 |
| Chemical Name | This compound |
| Synonyms | 5-chloro-6-methyl-2(3H)-Benzoxazolone |
| Molecular Formula | C₈H₆ClNO₂ |
| Molecular Weight | 183.59 g/mol |
| IUPAC Name | 5-chloro-6-methyl-1,3-benzoxazol-2-one |
| Canonical SMILES | CC1=C(C=C2C(=C1)NC(=O)O2)Cl |
| InChI Key | Not readily available |
Note: Some physicochemical properties such as melting point, boiling point, and solubility are not publicly documented and would require experimental determination.
Proposed Synthesis Pathway
While a specific synthetic protocol for this compound is not extensively reported in the literature, a reliable synthetic route can be proposed based on established methodologies for analogous benzoxazolones. A common and efficient method involves the cyclization of a substituted 2-aminophenol with a carbonylating agent, such as urea or a chloroformate.
A plausible synthetic approach would be the reaction of 2-amino-4-chloro-5-methylphenol with urea. This method is advantageous due to the ready availability of the starting materials and the relatively straightforward reaction conditions.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Proposed Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chloro-5-methylphenol (1 equivalent) and urea (1.2 equivalents).
-
Solvent Addition: Add a suitable high-boiling point solvent, such as N,N-dimethylformamide (DMF) or diphenyl ether, to the flask to facilitate the reaction.
-
Heating: Heat the reaction mixture to a temperature of 150-180 °C and maintain under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Analytical Characterization
A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the oxazolone ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | 2.2 - 2.4 | 15 - 20 |
| Aromatic CH | 6.8 - 7.5 | 110 - 135 |
| Quaternary C-Cl | - | 125 - 135 |
| Quaternary C-N | - | 130 - 145 |
| Quaternary C-O | - | 140 - 150 |
| Carbonyl (C=O) | - | 150 - 160 |
| NH | 10.0 - 12.0 | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. The expected molecular ion peak [M]+ would be at m/z 183, with a characteristic isotopic pattern for a chlorine-containing compound ([M+2]+ peak at approximately one-third the intensity of the [M]+ peak).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretch: A broad peak in the region of 3100-3300 cm⁻¹.
-
C=O stretch (lactone): A strong absorption band around 1750-1780 cm⁻¹.
-
C-Cl stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile (or methanol) containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) would be suitable for this analysis.
Caption: Analytical workflow for the characterization of this compound.
Potential Biological Activity and Screening Strategy
The benzoxazolone scaffold is associated with a diverse range of biological activities. Based on the activities of structurally related compounds, this compound could be a candidate for screening in several therapeutic areas.
Potential Therapeutic Areas
-
Antimicrobial Activity: Many benzoxazolone derivatives have demonstrated potent antibacterial and antifungal properties. The presence of a chlorine atom and a methyl group on the benzene ring may influence the antimicrobial spectrum and potency.
-
Anti-inflammatory and Analgesic Activity: The benzoxazolone core is found in several non-steroidal anti-inflammatory drugs (NSAIDs). This compound could be evaluated for its ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
-
Neuropharmacological Activity: Certain benzoxazolones have shown activity as anticonvulsants, antidepressants, and neuroprotective agents. Screening for activity on central nervous system (CNS) targets could be a fruitful area of investigation.
Proposed Biological Screening Protocol
-
Initial Cytotoxicity Assessment: Determine the concentration range for biological assays by evaluating the compound's cytotoxicity against a panel of standard cell lines (e.g., HeLa, HEK293).
-
Antimicrobial Screening:
-
Antibacterial Assay: Screen against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria using broth microdilution or disk diffusion methods to determine the minimum inhibitory concentration (MIC).
-
Antifungal Assay: Evaluate antifungal activity against pathogenic yeasts (e.g., Candida albicans) and molds (e.g., Aspergillus niger).
-
-
In Vitro Enzyme Inhibition Assays:
-
COX-1/COX-2 Inhibition Assay: To assess anti-inflammatory potential.
-
Other relevant enzyme assays: Based on the desired therapeutic target (e.g., monoamine oxidase (MAO) for antidepressant activity).
-
-
Receptor Binding Assays: Evaluate binding affinity to specific CNS receptors if neuropharmacological activity is being investigated.
Conclusion
This compound represents an intriguing yet underexplored member of the medicinally important benzoxazolone family. This technical guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. By leveraging established chemical principles and drawing parallels with closely related analogues, this document aims to facilitate further research into this promising compound. The elucidation of its specific biological activities could pave the way for the development of novel therapeutic agents with improved efficacy and safety profiles.
References
Due to the limited availability of specific literature on CAS 118794-10-8, this reference list includes publications on the synthesis and biological activities of the broader benzoxazolone class of compounds.
- Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives. Journal of Saudi Chemical Society. (Link not available)
- Patel, N. B., & Patel, J. C. (2012). Synthesis and antimicrobial activity of new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4-triazole derivatives containing 2-benzoxazolinone. Journal of the Serbian Chemical Society, 77(1), 29-41. (A representative article on benzoxazolone chemistry).
- Kaur, H., & Kumar, S. (2011). Benzoxazolone: A "privileged" scaffold for drug development. Medicinal Chemistry Research, 20(9), 1403-1417. (A review on the importance of the benzoxazolone scaffold).
5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one solubility data
An In-Depth Technical Guide to the Solubility of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
Authored by: A Senior Application Scientist
Foreword: The Crucial Role of Solubility in Drug Discovery
In the landscape of modern drug discovery and development, the journey of a novel chemical entity from a promising hit to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a potential drug candidate is its solubility. Poor aqueous solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water.[1][2][3] This characteristic can severely limit a compound's absorption and bioavailability, rendering even a highly potent molecule therapeutically ineffective.[1][4] Therefore, a thorough understanding and early assessment of a compound's solubility are not just procedural steps but cornerstones of a successful drug development program.[4][5] This guide provides a comprehensive technical overview of the principles, experimental determination, and practical implications of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. While specific experimental solubility data for this exact molecule is not extensively published, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies to characterize its solubility profile.
Physicochemical Profile of this compound
To understand the solubility of this compound, we must first examine its molecular structure and predictable physicochemical properties.
Molecular Structure:
-
Benzoxazolone Core: The fused ring system of a benzene ring and an oxazolidin-2-one ring forms the core of the molecule. This heterocyclic scaffold is found in a variety of biologically active compounds.
-
Substituents: The molecule is substituted with a chloro group at the 5-position and a methyl group at the 6-position.
Predicted Physicochemical Properties:
While experimental data for this compound is sparse, we can infer its likely properties based on structurally similar compounds and general chemical principles. For instance, the related compound 5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one has a molecular weight of 183.59 g/mol and a calculated LogP of 1.78.[6] The introduction of an additional methyl group in our target compound will slightly increase its molecular weight and likely its lipophilicity (LogP).
| Property | Predicted Influence on Aqueous Solubility |
| Molecular Weight | Higher molecular weight can sometimes correlate with lower solubility. |
| LogP (Lipophilicity) | The presence of the chloro and methyl groups, along with the largely aromatic structure, suggests a degree of lipophilicity, which would predict lower aqueous solubility. |
| Hydrogen Bonding | The lactam-like structure within the oxazolone ring contains a hydrogen bond acceptor (the carbonyl oxygen) and a potential hydrogen bond donor (the N-H proton). However, the overall capacity for hydrogen bonding with water is limited. |
| Crystal Lattice Energy | The planar and rigid structure of the molecule may lead to strong intermolecular interactions in the solid state, resulting in a high crystal lattice energy that must be overcome for dissolution, thus potentially lowering solubility. |
The Theoretical Underpinnings of Solubility
The solubility of an organic compound is governed by a set of fundamental principles, primarily the interplay of intermolecular forces between the solute and the solvent.[7] The adage "like dissolves like" serves as a useful guiding principle, indicating that polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[7][8]
Key factors influencing the solubility of this compound include:
-
Polarity: The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry. In our target molecule, the C-Cl, C=O, and N-C bonds introduce polarity. However, the non-polar hydrocarbon backbone of the benzene ring and the methyl group contribute to its non-polar character. The overall polarity is a balance of these features.[9]
-
Hydrogen Bonding: The ability of a molecule to form hydrogen bonds with the solvent is a significant driver of solubility in protic solvents like water.[8] As mentioned, this compound has limited hydrogen bonding capabilities.
-
Molecular Size: Generally, as the molecular size increases, solubility tends to decrease, as it becomes more difficult for solvent molecules to effectively solvate the larger solute molecule.[10]
-
pH: For ionizable compounds, the pH of the aqueous medium plays a critical role in solubility. The benzoxazolone ring system can exhibit acidic or basic properties depending on the substituents and the specific ring atoms. If the compound has an ionizable group, its solubility will be pH-dependent.
Experimental Determination of Solubility: A Methodological Guide
A definitive understanding of a compound's solubility can only be achieved through experimental measurement. The two primary types of solubility assays employed in drug discovery are kinetic and thermodynamic solubility measurements.[4]
Kinetic Solubility Assays
Kinetic solubility is a measure of how quickly a compound dissolves and is often used in high-throughput screening (HTS) to rapidly assess a large number of compounds.[11][12] This method typically involves dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.[13]
Workflow for Kinetic Solubility Determination
Caption: A typical workflow for measuring thermodynamic solubility.
Detailed Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). [14]2. Incubation: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. [14]3. Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF). [13]4. Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. High-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS) are the preferred analytical techniques for their sensitivity and specificity. [15][16]A calibration curve prepared with known concentrations of the compound is used for quantification. [13]5. Data Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.
Interpreting Solubility Data and Its Impact on Drug Development
The solubility data obtained from these assays are critical for several aspects of the drug development process:
-
Lead Optimization: In the early stages of drug discovery, solubility data helps medicinal chemists to modify the chemical structure of a lead compound to improve its solubility profile without compromising its biological activity. [4]* Formulation Development: Understanding the solubility of a drug candidate is essential for developing an appropriate formulation for preclinical and clinical studies. [1]For poorly soluble compounds, formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions may be necessary.
-
In Vivo Studies: The solubility of a compound in biorelevant media (e.g., simulated gastric and intestinal fluids) can provide insights into its likely in vivo absorption and bioavailability. [4] Table of Solubility Classification:
| Solubility (µg/mL) | Classification | Implications for Drug Development |
| > 1000 | Very Soluble | Favorable for oral absorption; straightforward formulation. |
| 100 - 1000 | Soluble | Generally good oral absorption; formulation is typically manageable. |
| 10 - 100 | Sparingly Soluble | May present some challenges for oral absorption; may require enabling formulations. |
| < 10 | Poorly Soluble | Significant challenges for oral absorption; advanced formulation strategies are likely required. |
Conclusion
While specific, publicly available solubility data for this compound is limited, this guide provides a robust framework for understanding, experimentally determining, and interpreting its solubility. The structural features of the molecule suggest that it is likely to have limited aqueous solubility. Therefore, a thorough experimental characterization of both its kinetic and thermodynamic solubility is imperative for any drug development program involving this compound. By applying the principles and methodologies outlined herein, researchers can generate the critical data needed to make informed decisions and navigate the challenges associated with the development of this and other novel chemical entities.
References
- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
- The Importance of Solubility for New Drug Molecules. (2020). Polymers.
- Kinetic Solubility Assays Protocol. AxisPharm.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Drug solubility: why testing early m
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
- In-vitro Thermodynamic Solubility. (2025). Protocols.io.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
- Kinetic Solubility 96 –Well Protocol. (2025). Warren Center for Neuroscience Drug Discovery.
- Solubility of Organic Compounds. (2023). University of Calgary.
- 3.2 Solubility – Introductory Organic Chemistry. (n.d.).
- Solubility of Organic Compounds. (n.d.). Chemistry Steps.
- Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics.
- In vitro solubility assays in drug discovery. (2007). Expert Opinion on Drug Discovery.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- What factors affect solubility?. (2022).
- Thermodynamic Solubility Assay. Domainex.
- Thermodynamic Solubility Assay. Evotec.
- ADME Solubility Assay. BioDuro.
- 5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one. ChemScene.
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spectroscopic analysis of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
An In-depth Technical Guide to the Spectroscopic Analysis of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
Abstract
This technical guide provides a comprehensive framework for the , a heterocyclic compound of interest in medicinal chemistry and drug development.[1] As a Senior Application Scientist, this document is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can achieve robust and reliable structural characterization. We will delve into the core analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—providing predicted data, validated experimental protocols, and an integrated workflow for unambiguous structure confirmation.
Introduction and Molecular Overview
The benzoxazolone scaffold is a privileged structure in pharmaceutical sciences, known for a wide array of biological activities.[1] The specific analogue, this compound, combines the core benzoxazolone moiety with chloro and methyl substituents, which are expected to modulate its physicochemical and pharmacological properties. Accurate and thorough spectroscopic characterization is a non-negotiable cornerstone for any subsequent research, from establishing structure-activity relationships (SAR) to ensuring purity in preclinical candidates.[2]
This guide provides a multi-faceted analytical approach. Each technique offers a unique piece of the structural puzzle: MS provides the molecular weight, IR identifies key functional groups, NMR maps the carbon-hydrogen framework, and UV-Vis spectroscopy sheds light on the electronic properties of the conjugated system.
Molecular Structure:
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The structural confirmation of this compound requires a systematic and multi-technique spectroscopic approach. By integrating data from Mass Spectrometry, ¹H and ¹³C NMR, IR, and UV-Vis spectroscopy, a complete and unambiguous picture of the molecule's identity, purity, and structure can be established. The protocols and predicted data within this guide serve as a robust starting point for researchers, ensuring high standards of scientific integrity in the characterization of this and related pharmacologically relevant compounds.
References
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of the West Indies. (n.d.). Sample preparation for FT-IR.
- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
- Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.
- ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
- University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility.
- Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.
- Thermo Fisher Scientific. (2015, October 12).
- Emory University. (n.d.). Mass Spectrometry Ionization Methods.
- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids.
- BenchChem. (2025, December). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
- Wikipedia. (n.d.). Ultraviolet–visible spectroscopy.
- BenchChem. (n.d.). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
- (n.d.).
- (n.d.). c7dt02584j1.pdf. The Royal Society of Chemistry.
- Ali, I., et al. (2018).
- Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy.
- Chemistry For Everyone. (2025, February 11). Which Solvent Is Used In UV-Visible Spectroscopy? [Video]. YouTube.
- Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.
- ResearchGate. (2025, August 7). Synthesis, spectroscopic characterization and pharmacologicalevaluation of oxazolone derivatives.
- Merck Millipore. (n.d.). UV-Visible Solvents.
- Semantic Scholar. (2020, August 1). Structural, spectroscopic (NMR, FTIR, UV), Quantum chemical calculations and drug docking studies of 6-amino benzoxazol-2(3H)-one.
- ChemScene. (n.d.). 5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one.
- PubMed. (2023, June 28). Synthesis and biological profile of benzoxazolone derivatives.
- Patel, N., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
- Research Results in Pharmacology. (2025, June 26). View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions.
Sources
Elucidating the Mechanism of Action of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one: An Investigative Framework
An In-depth Technical Guide
Abstract: 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one is a small molecule belonging to the benzoxazolinone class of heterocyclic compounds. While the broader benzoxazolinone scaffold is associated with a range of biological activities, including antimicrobial and anticancer effects, the specific molecular mechanism of action for this particular derivative is not yet well-elucidated in publicly available literature.[1][2] This guide, therefore, presents a structured, hypothesis-driven framework for comprehensively determining its biological targets and downstream signaling pathways. We will leverage established methodologies and field-proven insights to propose a logical progression of experiments, from initial broad-spectrum screening to specific target validation, providing the necessary protocols and data interpretation frameworks for researchers.
Introduction to this compound and the Benzoxazolinone Scaffold
This compound (CAS: 5790-90-9, Formula: C₈H₆ClNO₂) is a synthetic organic compound characterized by a bicyclic benzoxazolinone core.[3][4] The benzoxazolinone ring system is a privileged scaffold in medicinal chemistry and is found in natural products, where it often serves as a defense compound in plants against fungal and bacterial pathogens.[1] Synthetic derivatives have been explored for a wide array of therapeutic applications, demonstrating activities such as:
-
Antimicrobial and Antifungal Activity: Numerous studies have reported on the synthesis of benzoxazolinone derivatives with potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[1][5]
-
Anticancer Activity: Certain benzoxazole analogues have shown cytotoxicity against human cancer cell lines, making them valuable lead compounds in oncology research.[2]
-
Diverse Pharmacological Roles: The broader benzoxazole class has been investigated for roles including 5-HT receptor antagonism and as inhibitors of various enzymes.[2]
Given this chemical precedent, a systematic investigation into the mechanism of this compound is warranted. This guide proposes two primary investigative pathways based on the activities of structurally related compounds: (A) Antimicrobial Target Identification and (B) Modulation of Eukaryotic Ion Channels .
Pathway A: Investigation of Antimicrobial Mechanism of Action
The strong evidence of antimicrobial effects from the benzoxazolinone class makes this a primary and logical starting point for investigation.[1] The objective is to first confirm the activity and then identify the specific molecular target responsible for its bactericidal or bacteriostatic effects.
Initial Screening: Workflow for Antimicrobial Activity Confirmation
The first step is to perform a systematic screening to confirm and quantify the compound's antimicrobial properties against a diverse panel of pathogens. This establishes a baseline of activity and informs the selection of model organisms for deeper mechanistic studies.
Caption: Workflow for elucidating antimicrobial mechanism of action.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a standard broth microdilution method to determine the MIC of the test compound.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates (U-bottom, sterile)
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)
-
Spectrophotometer or plate reader (600 nm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Prepare a similar stock of the positive control antibiotic.
-
Bacterial Inoculum Preparation: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells. Verify the concentration by plating serial dilutions.
-
Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a concentration gradient. d. Repeat for the positive control and a vehicle control (DMSO).
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.
Downstream Target Identification
Should the compound prove to be a potent antimicrobial, subsequent studies would focus on identifying its specific target. Based on the heterocyclic nature of the benzoxazole scaffold, potential targets include key bacterial enzymes. Molecular docking studies have predicted that dihydrofolate reductase (DHFR) could be a suitable target for some benzimidazole derivatives, a related heterocyclic class.[6] An enzymatic assay against bacterial DHFR would be a logical next step.
Pathway B: Investigation as a Potassium Channel Opener
Many small heterocyclic molecules are known to modulate ion channel activity. Potassium (K⁺) channels, which are crucial for regulating cellular membrane potential, are a particularly attractive target class.[7] Potassium channel openers (KCOs) cause membrane hyperpolarization, leading to cellular relaxation and reduced excitability. This pathway investigates the hypothesis that this compound functions as a KCO.
Workflow for Ion Channel Activity Investigation
This workflow outlines the progression from a high-throughput screening assay to confirm functional activity to the gold-standard electrophysiological validation.
Caption: Experimental workflow for validating potassium channel opener activity.
Experimental Protocol: Fluorescence-Based Membrane Potential Assay
This is a cell-based assay designed to detect changes in membrane potential, providing a functional readout of ion channel activity. A KCO will cause an efflux of K⁺ ions, leading to hyperpolarization, which can be measured by a voltage-sensitive fluorescent dye.[8]
Objective: To determine if the test compound induces membrane hyperpolarization in a relevant cell line.
Materials:
-
HEK-293 cells or a smooth muscle cell line
-
Voltage-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
96-well black-walled, clear-bottom microplates
-
Test compound and a known KCO (e.g., Diazoxide)
-
High-potassium buffer (to induce depolarization)
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Cell Plating: Seed cells into the 96-well plates at an appropriate density and allow them to adhere overnight to form a confluent monolayer.
-
Dye Loading: Prepare the voltage-sensitive dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compound and the positive control.
-
Fluorescence Reading: a. Place the plate in the fluorescence reader and take a baseline reading for 10-20 seconds. b. Add the test compounds and controls to the wells. c. Immediately begin kinetic reading of fluorescence for 3-5 minutes to measure the initial change in membrane potential. d. After this period, inject a high-potassium buffer to depolarize the cells, which serves as an internal control for cell viability and dye response.
-
Data Analysis: A decrease in fluorescence intensity is indicative of membrane hyperpolarization. Calculate the percentage change relative to the vehicle control. Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
Data Presentation: Expected Quantitative Results
Following successful screening and validation, the data should be summarized for clear interpretation and comparison.
| Assay Type | Parameter | This compound | Positive Control (Diazoxide) |
| Membrane Potential Assay | EC₅₀ (µM) | Hypothetical Value | 5 - 15 µM |
| Patch-Clamp | Evoked K⁺ Current (pA/pF) | Hypothetical Value | Literature Value |
| MIC Assay (S. aureus) | MIC (µg/mL) | Hypothetical Value | 0.5 - 2 µg/mL (Ciprofloxacin) |
Summary and Future Directions
This guide outlines a dual-pronged investigative strategy to elucidate the mechanism of action of this compound. By systematically pursuing both antimicrobial and ion channel modulatory pathways, researchers can efficiently identify its primary biological function.
-
Positive antimicrobial results would lead to further studies including time-kill assays, resistance profiling, and specific enzymatic or cellular pathway inhibition assays to pinpoint the exact bacterial target.
-
Confirmation of potassium channel activity would necessitate follow-up studies using patch-clamp electrophysiology on cells expressing specific K⁺ channel subtypes (e.g., KATP, Kv, K2P) to identify the precise channel involved and characterize the biophysical nature of the interaction.[8]
This structured approach ensures that the investigation is both comprehensive and scientifically rigorous, providing a clear path toward understanding the therapeutic potential of this compound.
References
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Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). Chemistry Central Journal, 6(1), 85. Available from: [Link]
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Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (2012). Rasayan Journal of Chemistry. Available from: [Link]
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Aydın, A., et al. (2012). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1544. Available from: [Link]
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Gümüş, M. H., et al. (2020). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 25(19), 4479. Available from: [Link]
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Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. (2024). Scientific Reports, 14(1), 13327. Available from: [Link]
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Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. (2024). International Journal of Molecular Sciences, 25(19), 11497. Available from: [Link]
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Strege, P. R., et al. (2005). BL-1249 [(5,6,7,8-tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine]: a putative potassium channel opener with bladder-relaxant properties. Journal of Pharmacology and Experimental Therapeutics, 313(1), 250-259. Available from: [Link]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances, 12(35), 22927-22956. Available from: [Link]
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biological activity of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one Derivatives
Foreword for the Modern Drug Discovery Professional
The benzoxazolone nucleus represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique combination of a bicyclic aromatic system, inherent lipophilicity, hydrogen bonding capabilities, and weakly acidic nature makes it an ideal framework for designing novel therapeutic agents.[1][2] The inherent versatility of this core allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on derivatives of the this compound core, a substitution pattern that has yielded compounds with a remarkable breadth of biological activities, ranging from antimicrobial to anticancer and anti-inflammatory effects.[3][4][5] As Senior Application Scientists, our goal is not merely to present data, but to provide a causal narrative—exploring the "why" behind the observed activities and the "how" of their experimental validation.
The Synthetic Keystone: Forging the this compound Scaffold
The foundational step in exploring the biological potential of these derivatives is a robust and efficient synthesis of the core structure. The primary route involves the cyclization of a corresponding 2-aminophenol derivative.
General Synthetic Pathway
The synthesis typically begins with 2-amino-4-chloro-5-methylphenol, which is reacted with a cyclizing agent like urea or phosgene derivatives to form the oxazolone ring. Subsequent modifications, often via N-alkylation or Mannich reactions at the N-3 position, introduce diverse functional groups, leading to a library of derivatives with varied biological profiles.
Caption: General workflow for synthesizing target derivatives.
Detailed Experimental Protocol: Synthesis of the Core Scaffold
This protocol outlines a reliable method for synthesizing the parent 5-Chloro-1,3-benzoxazol-2(3H)-one ring, which serves as the precursor for further derivatization.[4]
-
Reactant Preparation: Dissolve 2-amino-4-chlorophenol (0.05 mol) in 10 mL of Dimethylformamide (DMF) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Cyclizing Agent: Add urea (0.05 mol) to the mixture.
-
Reflux: Heat the mixture to 60°C and reflux for approximately 3 hours. The reaction is complete when the liberation of ammonia gas ceases.
-
Precipitation: Pour the reaction mixture into ice-cold water while stirring continuously.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Recrystallize the crude product from rectified ethanol to yield the pure 5-chloro-1,3-benzoxazol-2(3H)-one.
-
Characterization: Confirm the structure and purity of the product using Thin Layer Chromatography (TLC), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and melting point determination.[4]
A Spectrum of Biological Efficacy
Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas. The strategic placement of the chloro and methyl groups on the benzene ring appears to be a critical factor in modulating this activity.
Antimicrobial Activity: A Defense Against Pathogens
Benzoxazolones are naturally occurring defense compounds in some plants, and their synthetic derivatives retain potent antimicrobial properties.[4] The introduction of specific side chains at the N-3 position can significantly enhance this activity.
Mechanism of Action Insight: While the exact mechanism can vary, it is predicted that some benzoxazole derivatives may exert their antibacterial effects by inhibiting muramoyltetrapeptide carboxypeptidase, an enzyme involved in bacterial cell wall synthesis.[6]
Key Findings:
-
Broad Spectrum Potential: Studies have shown that derivatives substituted with moieties like p-aminobenzoic acids and sulphanilamides exhibit good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[4]
-
Antifungal Efficacy: Certain derivatives, particularly those incorporating halogenated rings similar to those found in antifungal drugs like miconazole, show promising activity against fungi such as Candida albicans.[4]
| Compound Type | Target Organism | Activity Metric (MIC/MBC) | Reference |
| Hydrazone Derivatives | S. aureus, E. coli | Good activity, reported as half that of Ampicillin | [4] |
| Hydrazone Derivatives | Candida albicans | Good activity, reported as half that of Miconazole | [4] |
| Benzothiazolylthiazolidin-4-one | P. aeruginosa | MIC: 0.06 mg/mL, MBC: 0.12 mg/mL | [6] |
Anti-inflammatory and Analgesic Effects
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Benzoxazolone derivatives have shown significant promise in this area.
Mechanism of Action Insight: Molecular modeling studies suggest that these compounds can form strong interactions with the COX-2 enzyme, which is a primary mediator of inflammation and pain.[7] This selective inhibition is a desirable trait for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Validation: The carrageenan-induced paw edema model in rodents is a standard and reliable method for evaluating acute anti-inflammatory activity.[3][8][9]
Key Findings:
-
A study on (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives found them to be equally or more potent than aspirin and indomethacin as analgesic and anti-inflammatory agents, respectively.[9]
-
Some derivatives demonstrated significant anti-inflammatory activity, with protection against carrageenan-induced paw edema ranging from 45.1% to 81.7%, comparable to or exceeding standard drugs like diclofenac sodium (69.5%).[7]
| Derivative Class | Assay | Result (% Inhibition) | Standard Drug Comparison | Reference |
| N-substituted propanamide | Carrageenan Paw Edema | Up to 81.7% | More potent than Diclofenac (69.5%) | [7] |
| (7-acyl-2-oxo-3H-benzoxazol-3-yl)alkanoic acids | Carrageenan Paw Edema | Potent activity | More potent than Indomethacin | [9] |
| Mannich bases | Carrageenan Paw Edema | Up to 78.62% | More potent than Diclofenac (73.66%) | [8] |
Anticancer Activity: Targeting Malignant Cells
The development of novel anticancer agents is a critical area of research. Certain 5-chloro-benzoxazolone derivatives have been shown to induce cytotoxicity and apoptosis in cancer cells, particularly in breast cancer models.[5]
Mechanism of Action Insight: The apoptotic (programmed cell death) pathway is a key target for cancer therapy. Evidence suggests that these compounds can activate this pathway, with the chlorination of the benzoxazolone ring playing an influential role in enhancing apoptotic activity.[5] Activation of downstream effectors like caspase-3 is a strong indicator that the apoptotic cascade has been successfully initiated.[5]
Caption: Benzoxazolone derivatives can trigger apoptosis in cancer cells.
Key Findings:
-
Derivatives containing piperidine substituents effectively reduced cell survival in the metastatic MDA-MB-231 breast cancer cell line.[5]
-
In-silico analysis supports these findings, indicating that the synthesized compounds possess desirable drug-like characteristics for potential oral administration.[5]
Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint
The biological activity of these compounds is not solely dependent on the core scaffold but is heavily influenced by the nature and position of various substituents.
Caption: Influence of N-3 substituents on biological activity.
-
At the N-3 Position: This is the most common site for modification.
-
Piperidine Substituents: The addition of a piperidine ring via a Mannich reaction has been shown to enhance cytotoxic and apoptotic activity against breast cancer cells.[5]
-
Alkanoic Acid Chains: Introducing alkanoic acid moieties leads to potent analgesic and anti-inflammatory agents.[9]
-
Halogenated/Aromatic Rings: Incorporating rings found in existing antimicrobial drugs (e.g., miconazole) can significantly boost antifungal potency.[4]
-
-
On the Benzene Ring:
-
Chlorination: The presence of the chlorine atom at the 5-position is suggested to be important for influencing apoptotic activity in cancer cells.[5]
-
Self-Validating Methodologies: Protocols for Reproducible Science
The trustworthiness of any finding rests on the ability of others to reproduce it. The following are standardized protocols for key biological assays.
In Vitro Antibacterial Susceptibility Test (Broth Microdilution)
-
Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton).
-
Inoculation: Add a standardized bacterial suspension (adjusted to 0.5 McFarland standard) to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Grouping: Use groups of rodents (e.g., Wistar rats), with a control group receiving the vehicle (e.g., 0.5% CMC) and test groups receiving the synthesized compounds at a specific dose (e.g., 100 mg/kg). A standard drug group (e.g., Indomethacin) should also be included.[3]
-
Compound Administration: Administer the vehicle, test compounds, or standard drug orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume using a plethysmometer at time 0 (before injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).[3][7]
-
Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average edema volume in the control group and V_t is the average edema volume in the test group.[8]
Conclusion and Future Outlook
The this compound scaffold is a demonstrably fertile ground for the discovery of new therapeutic agents. The derivatives exhibit a compelling range of biological activities, including potent antimicrobial, anti-inflammatory, and anticancer effects. The key to unlocking their full potential lies in the continued exploration of structure-activity relationships, allowing for the rational design of next-generation compounds with enhanced potency and improved safety profiles. Future work should focus on elucidating precise molecular targets and mechanisms of action, which will be critical for advancing these promising molecules from the laboratory bench to clinical trials.
References
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- Synthesis and Biological Studies of New 2-Benzoxazolinone Deriv
- Identification of a novel benzoxazolone derivative as a selective, orally active 18 kDa transloc
- Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. (2025). PMC - PubMed Central.
- Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. (2022). Journal of Medicinal and Chemical Sciences.
- Synthesis, Characterization And Anti Inflammatory Activity Of Some Novel 5-((6-(Methylthio)Benzo[D]Oxazol. N.p..
- Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflamm
- Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal a. Al-Ahliyya Amman University.
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in vitro studies of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
An In-Depth Technical Guide to the In Vitro Evaluation of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
Authored by: A Senior Application Scientist
Foreword: Charting a Course for a Novel Benzoxazolone Derivative
The benzoxazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide focuses on a specific, lesser-studied derivative: This compound . In the absence of extensive existing data, this document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals. It outlines a comprehensive in vitro strategy to elucidate the biological potential of this compound, from initial synthesis and characterization to broad-spectrum activity screening and initial mechanism of action studies.
Our approach is built on a foundation of scientific integrity, providing not just protocols, but the rationale behind them. We will proceed with a logical, tiered experimental cascade designed to efficiently characterize the compound's profile, identify its potential therapeutic applications, and lay the groundwork for more advanced preclinical development.
Section 1: Compound Profile and Synthesis Strategy
The Benzoxazolone Core: A Foundation of Diverse Bioactivity
The 1,3-benzoxazol-2(3H)-one ring system is a versatile pharmacophore. Naturally occurring benzoxazolinones act as defense compounds in plants against bacteria, fungi, and insects.[4] Synthetic derivatives have been extensively explored, yielding compounds with analgesic, anticancer, and antimicrobial activities.[1][2][5] The substituents on the benzene ring play a critical role in modulating this activity. The presence of a chlorine atom, as in our target molecule, has been associated with enhanced cytotoxic and apoptotic activity in other benzoxazolone derivatives.[1]
Proposed Synthesis of this compound
A common and effective method for synthesizing the benzoxazolone core involves the reaction of an appropriate 2-aminophenol with urea or a related carbonylating agent.[4]
Proposed Reaction Scheme:
Starting Material: 2-Amino-4-chloro-5-methylphenol Reagent: Urea Solvent: Dimethylformamide (DMF) Conditions: Reflux
Step-by-Step Synthesis Protocol:
-
Dissolve 2-amino-4-chloro-5-methylphenol (1 equivalent) in a minimal amount of Dimethylformamide (DMF).
-
Add urea (1 to 1.2 equivalents) to the solution.
-
Reflux the mixture for 3-4 hours, monitoring for the cessation of ammonia gas evolution.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure and purity.
Section 2: Tier 1 In Vitro Evaluation - Foundational Cytotoxicity Screening
The initial step in characterizing any novel compound is to assess its general toxicity against living cells. This provides a baseline understanding of its potency and therapeutic window. Cytotoxicity assays are crucial in the early stages of drug development to screen and eliminate compounds that are overtly toxic.[6]
Experimental Workflow: Multi-Assay Cytotoxicity Profiling
A multi-tiered approach combining different assays is recommended to gain a comprehensive understanding of a compound's cytotoxic potential.[7] We will employ three standard assays that measure different cellular parameters: metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Annexin V/PI).
Caption: Tier 1 Cytotoxicity Screening Workflow.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9][10]
Methodology:
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Incubation: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Protocol: LDH Release Assay for Cytotoxicity
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of membrane integrity.[8]
Methodology:
-
Cell Culture and Treatment: Follow the same cell seeding and treatment protocol as the MTT assay.
-
Supernatant Collection: After treatment, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions and incubate in the dark.
-
Data Acquisition: Measure the absorbance according to the kit's protocol.
-
Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
Protocol: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its determined IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.
-
Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrosis) to determine the primary mechanism of cell death.
Data Presentation: Summarizing Cytotoxicity
All quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical IC50 Values (µM) of this compound
| Cell Line | Tissue of Origin | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | 55.2 ± 4.1 | 25.8 ± 2.3 | 12.1 ± 1.5 |
| HCT116 | Colorectal Cancer | 48.9 ± 3.8 | 21.4 ± 1.9 | 9.7 ± 1.1 |
| A549 | Lung Cancer | 61.0 ± 5.2 | 30.1 ± 2.9 | 15.3 ± 1.8 |
| HEK293 | Normal Kidney | > 100 | 85.6 ± 7.4 | 60.2 ± 5.5 |
Data presented as mean ± standard deviation from three independent experiments.
Section 3: Tier 2 In Vitro Evaluation - Exploring Specific Bioactivities
Based on the known activities of the benzoxazole chemical class, Tier 2 studies should investigate the antimicrobial and specific anticancer potential of the compound.
Antimicrobial Screening
Many benzoxazole derivatives exhibit potent antibacterial and antifungal properties.[4][5][11]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Strain Selection: Screen against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans).[11]
-
Broth Microdilution: Prepare two-fold serial dilutions of the compound in appropriate broth media in a 96-well plate.
-
Inoculation: Add a standardized inoculum of each microbial strain to the wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Pathway Investigation
If the compound shows selective cytotoxicity towards cancer cells, the next logical step is to investigate its effect on key cancer-related pathways.
Caption: Investigating Potential Anticancer Pathways.
Protocol: Western Blot for Cell Cycle and Signaling Proteins
-
Cell Lysis: Treat selected cancer cells with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins (e.g., Cyclin D1, p21, p-STAT3, total STAT3, p-AKT, total AKT, and a loading control like GAPDH or β-actin).
-
Detection: Use a corresponding HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensity to determine changes in protein expression or phosphorylation status.
Section 4: Tier 3 In Vitro Evaluation - Target Identification
Identifying the direct molecular target(s) of a small molecule is a critical step in drug discovery.[12] Several methods can be employed, ranging from classical biochemical approaches to modern proteomic techniques.[13][14]
Target Identification Strategies
Caption: Workflow for Small Molecule Target Identification.
Protocol: Affinity Chromatography-Mass Spectrometry
This classical method uses an immobilized version of the small molecule to "pull down" its binding partners from a cell lysate.[13][14][15]
Methodology:
-
Probe Synthesis: Synthesize a derivative of the compound with a linker at a position non-essential for its activity, terminating in an affinity tag like biotin.[14]
-
Immobilization: Immobilize the biotinylated probe on streptavidin-coated beads.
-
Lysate Incubation: Incubate the beads with a total cell lysate. Include a competition control where excess free (non-biotinylated) compound is added.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the bands, and identify the proteins by LC-MS/MS analysis. Proteins absent in the competition control are considered potential targets.
Protocol: Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies targets based on the principle that a small molecule binding to a protein can increase its stability and protect it from protease digestion.[14][15]
Methodology:
-
Lysate Preparation: Prepare a native protein lysate from the cells of interest.
-
Compound Incubation: Incubate aliquots of the lysate with the compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a specific time.
-
Analysis: Stop the digestion and analyze the remaining proteins by SDS-PAGE.
-
Target Identification: Proteins that are protected from digestion in the compound-treated sample (visible as more prominent bands compared to the control) are potential targets. These bands can be excised and identified by mass spectrometry.
References
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- Aslantürk, Ö. S. (2018). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. IntechOpen.
- Yang, C. I., Wang, S., & Li, Y. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 1-17.
- UCL. (n.d.). Target Identification and Validation (Small Molecules).
- Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
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- Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
- IJPRA. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
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- Shanbhag, G. S., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
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- Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
- Patel, N. B., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC - PubMed Central.
- Frank, É., et al. (2021). Synthesis and biological profile of benzoxazolone derivatives. ResearchGate.
- Sadowska, B., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH.
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- 15. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solution Stability of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
Abstract
The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the solution-state stability of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one, a heterocyclic scaffold of interest in medicinal chemistry. We delineate a systematic approach grounded in the principles of forced degradation, as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document details the strategic design of stress studies, the development and validation of a stability-indicating analytical method, and the elucidation of anticipated degradation pathways. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously characterize the intrinsic stability of this molecule and its derivatives.
Introduction: The Imperative for Stability Assessment
This compound belongs to the benzoxazolone class of heterocyclic compounds, a privileged scaffold in drug discovery due to its wide range of biological activities. The journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its chemical properties, chief among them being stability. Degradation of an API can lead to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.
Forced degradation studies, or stress testing, are the cornerstone of this evaluation.[2][3] By subjecting the molecule to conditions more severe than those it would encounter during storage, we can rapidly identify likely degradation products, establish degradation pathways, and develop analytical methods capable of resolving the parent compound from its degradants.[2][4] This guide provides a robust, field-proven methodology for conducting such a study on this compound.
Strategic Framework for Stability Evaluation
A successful stability study is not a singular experiment but a multi-stage process. The logical flow ensures that each step informs the next, from initial stress testing to the final validation of a stability-indicating method.
Figure 1: High-level workflow for the stability assessment of this compound.
Experimental Design: Forced Degradation Protocol
Forced degradation studies are executed according to ICH Guideline Q1A(R2), which recommends exposing the drug substance to hydrolytic, oxidative, photolytic, and thermal stress.[1][4][5] The goal is to achieve 5-20% degradation, which is sufficient to detect and identify degradants without overwhelming the sample with secondary products.[1][5]
Materials & Stock Solution Preparation
-
API: this compound
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)
-
Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Stock Solution: Prepare a 1.0 mg/mL solution of the API in a 50:50 acetonitrile:water mixture. This serves as the starting material for all stress conditions.
Stress Conditions Protocol
| Stress Condition | Protocol Details | Rationale & Causality |
| Acid Hydrolysis | 1. Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. 2. Incubate at 60°C for 24, 48, and 72 hours. 3. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH. | The benzoxazolone ring contains a cyclic carbamate (a type of lactam), which is susceptible to acid-catalyzed hydrolysis.[6][7] Heat accelerates this process. |
| Base Hydrolysis | 1. Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. 2. Incubate at room temperature (25°C) for 2, 6, and 24 hours. 3. Before analysis, neutralize with an equivalent amount of 0.1 M HCl. | Base-catalyzed hydrolysis of the carbamate linkage is typically much faster than acid hydrolysis, hence the milder temperature conditions.[6] |
| Oxidation | 1. Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. 2. Incubate at room temperature (25°C) for 24 hours, protected from light. | The electron-rich aromatic ring and the benzylic protons of the methyl group are potential sites for oxidative attack.[8][9] |
| Thermal Stress | 1. Store the solid API in a calibrated oven at 80°C. 2. Store a solution sample (1 mg/mL in 50:50 ACN:H₂O) at 60°C. 3. Analyze at 1, 3, and 7 days. | Evaluates the intrinsic thermal stability of the molecule in both solid and solution states. |
| Photostability | 1. Expose solid API and a solution sample to light providing an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m².[2][3][10] 2. Use a parallel sample wrapped in aluminum foil as a dark control. | As specified by ICH Q1B guidelines, this assesses susceptibility to degradation by light, a common issue for aromatic compounds.[10][11][12] |
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API in the presence of its impurities and degradation products.[13][14][15] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for this application, often coupled with Mass Spectrometry (MS) for peak identification.[13]
Step-by-Step HPLC Method Development Protocol
-
Initial Column & Mobile Phase Screening:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Reversed-phase chromatography is ideal for moderately polar compounds like the target molecule. Formic acid provides good peak shape and is MS-compatible.
-
-
Gradient Optimization:
-
Run a broad scouting gradient (e.g., 5% to 95% B in 20 minutes) on an undegraded sample to determine the approximate elution time of the parent peak.
-
Inject a pooled sample containing aliquots from all forced degradation experiments.
-
Adjust the gradient slope and duration to achieve baseline separation between the parent peak and all degradant peaks. The goal is a resolution (Rs) > 1.5 for all critical pairs.
-
-
Wavelength Selection:
-
Using a Photodiode Array (PDA) detector, acquire the UV spectrum of the parent peak.
-
Select a detection wavelength that provides a maximal response for the API, often the λ-max. Also, monitor at a lower wavelength (e.g., 220 nm) to ensure detection of degradants that may lack the primary chromophore.
-
-
Method Validation:
-
Once optimized, the method must be validated according to ICH Q2(R1) guidelines. This involves assessing specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity (Peak Purity): Use PDA and/or MS data to confirm that the parent peak is spectrally pure in the presence of degradants, proving the method is "stability-indicating."
-
Anticipated Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated. The primary point of lability is the cyclic carbamate ester within the oxazolone ring.
Figure 2: Major anticipated degradation pathways for the target molecule.
-
Hydrolysis: The most probable degradation route is the hydrolytic cleavage of the carbamate ester bond.[6][16][17] Under acidic or basic conditions, the ring will open to form 2-amino-4-chloro-5-methylphenol and release CO₂ (or carbonate). This degradant will have significantly different polarity and will be easily separated by reversed-phase HPLC.
-
Oxidation: The methyl group at the C6 position is a benzylic carbon. Benzylic positions are particularly susceptible to oxidation, which could convert the methyl group into a hydroxymethyl, aldehyde, or ultimately a carboxylic acid group.[9][18][19] This reaction is often mediated by radical mechanisms.[8][19]
-
Photolysis: Chlorinated aromatic compounds can be susceptible to photolytic cleavage of the carbon-chlorine bond, although this is often a slower process compared to hydrolysis.
Data Summary and Interpretation
All quantitative results from the stability study should be tabulated for clear comparison. The table should report the percentage of the API remaining and the formation of major degradants under each stress condition.
Table 1: Representative Forced Degradation Data Summary
| Stress Condition | Time (hours) | % Parent API Remaining | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) |
| Control | 72 | 99.8 | < 0.05 | < 0.05 |
| 0.1 M HCl, 60°C | 72 | 85.2 | 12.5 (Hydrolytic) | 0.8 |
| 0.1 M NaOH, 25°C | 24 | 78.9 | 18.1 (Hydrolytic) | 1.2 |
| 3% H₂O₂, 25°C | 24 | 92.1 | 0.6 | 6.5 (Oxidative) |
| Photolytic | ICH Q1B | 98.5 | < 0.05 | 0.9 |
| Thermal (Solid) | 168 | 99.5 | < 0.05 | < 0.05 |
| Thermal (Solution) | 168 | 96.8 | 1.9 (Hydrolytic) | 0.5 |
Note: Data presented are hypothetical and for illustrative purposes.
Interpretation: The hypothetical data in Table 1 suggest that this compound is most susceptible to degradation via hydrolysis, particularly under basic conditions. It shows moderate susceptibility to oxidation and is relatively stable to heat and light. This information is invaluable for guiding formulation development (e.g., buffering solutions to a neutral or slightly acidic pH) and defining appropriate storage conditions.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous strategy for assessing the solution stability of this compound. By adhering to a systematic process of forced degradation, developing a validated stability-indicating analytical method, and characterizing the resulting degradation products, researchers can build a complete stability profile of the molecule. This foundational knowledge is essential for mitigating risks in the drug development pipeline and ensuring the delivery of a safe, stable, and effective final product.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.). Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Resolve Mass Spectrometry. Available from: [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Patel, R., Patel, P., & Patel, N. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub. Available from: [Link]
-
(PDF) Stability Indicating HPLC Method Development: A Review. (2025). ResearchGate. Available from: [Link]
-
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. Available from: [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Available from: [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Available from: [Link]
-
Oxidation of Aromatic Compounds. (2024). Chemistry LibreTexts. Available from: [Link]
-
Gibson, D. T., Cardini, G. E., Maseles, F. C., & Kallio, R. E. (1970). Oxidative degradation of aromatic hydrocarbons by microorganisms. IV. Incorporation of oxygen-18 into benzene by Pseudomonas putida. Biochemistry. Available from: [Link]
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Oxidation and Reduction of Aromatic Compounds. (n.d.). EduRev. Available from: [Link]
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Oxidation of Aromatic Compounds. (2024). Chemistry LibreTexts. Available from: [Link]
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Oxidation of Aromatic Compounds | Organic Chemistry Class Notes. (n.d.). Fiveable. Available from: [Link]
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. Available from: [Link]
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ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. (2024). YouTube. Available from: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (1996). U.S. Food and Drug Administration. Available from: [Link]
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ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. Available from: [Link]
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ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Available from: [Link]
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Hydrolysis pathway for 2-phenylbenzoxazole. (after Jackson et al.[20]). (n.d.). ResearchGate. Available from: [Link]
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Cui, S., Arza, C. R., Froimowicz, P., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers. Available from: [Link]
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Macías, F. A., Oliveros-Bastidas, A., Marín, D., Castellano, D., Simonet, A. M., & Molinillo, J. M. (2004). 2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Cui, S., Arza, C. R., Froimowicz, P., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Sci-Hub. Available from: [Link]
-
5-chloro-3-methylbenzo[d]oxazol-2(3H)-one. (n.d.). Appretech Scientific Limited. Available from: [Link]
-
Cui, S., Arza, C. R., Froimowicz, P., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Semantic Scholar. Available from: [Link]
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Methodological & Application
Application Note: A Framework for High-Throughput Screening of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
Audience: Researchers, scientists, and drug development professionals engaged in small molecule discovery.
Abstract: This document provides a comprehensive technical guide for the design, development, and execution of high-throughput screening (HTS) campaigns utilizing the novel compound 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antifungal properties[1][2]. This guide offers a strategic framework and detailed protocols for both biochemical and cell-based screening assays to effectively elucidate the biological function and therapeutic potential of this compound. We emphasize robust assay validation, data integrity, and a logical progression from primary screening to hit confirmation, providing researchers with the tools to confidently integrate this molecule into their drug discovery pipelines.
Compound Profile and Pre-Screening Preparation
Before initiating any screening campaign, a thorough understanding of the compound's physicochemical properties is essential for ensuring accurate and reproducible results. This compound is a member of the benzoxazolone class of heterocyclic compounds.
Table 1: Physicochemical Properties of this compound (and Related Analogs)
| Property | Value | Source / Note |
|---|---|---|
| Molecular Formula | C₈H₆ClNO₂ | Calculated |
| Molecular Weight | 183.59 g/mol | Calculated[3] |
| CAS Number | Not available | Data for close analog 5-Chloro-3-methyl... is 5790-90-9[4][5] |
| Appearance | White to off-white solid | Expected based on analogs |
| Solubility | Soluble in DMSO, DMF | Expected based on analogs[1] |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | Calculated for analog[3] |
| LogP | ~1.8 | Calculated for analog[5] |
Protocol 1.1: Preparation of Compound Stock and Assay-Ready Plates
The causality behind using Dimethyl Sulfoxide (DMSO) as the primary solvent is its high solubilizing power for a vast range of organic molecules and its compatibility with most biological assays at low final concentrations[6]. Maintaining a consistent, low DMSO concentration across all wells is critical to prevent solvent-induced artifacts.
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade DMSO
-
Acoustic liquid handler (e.g., Echo) or precision multichannel pipette
-
384-well polypropylene V-bottom plates (storage)
-
384-well assay plates (e.g., black, clear-bottom for cell-based assays)
Procedure:
-
Master Stock Preparation (10 mM):
-
Carefully weigh out a precise amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM. For example, to 1.836 mg of compound, add 1 mL of DMSO.
-
Vortex thoroughly until the compound is fully dissolved. This is your master stock plate.
-
-
Intermediate Plate Preparation:
-
Using a liquid handler, perform serial dilutions from the master stock to create intermediate concentration plates if required for dose-response analysis.
-
-
Assay-Ready Plate Generation:
-
For a typical primary screen at a final concentration of 10 µM in a 50 µL assay volume, 50 nL of the 10 mM stock is required.
-
Use an acoustic liquid handler to dispense 50 nL of the 10 mM stock solution into the designated wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of 100% DMSO (negative/neutral control).
-
This ensures the final DMSO concentration in the assay remains at a non-interfering level of 0.1%[7].
-
HTS Assay Development and Validation Strategy
A successful HTS campaign is built on a robust and well-validated assay. The choice between a target-based biochemical screen and a broader phenotypic screen depends on the research objectives. HTS is a multi-step process that requires careful planning from assay design to hit identification[8].
Caption: Decision workflow for selecting an appropriate HTS assay.
Assay Validation: The Cornerstone of Trustworthiness
Before screening a full compound library, the assay must be rigorously validated to ensure it can reliably distinguish hits from inactive compounds. The Z'-factor is the universally accepted statistical parameter for this purpose[9].
-
Z'-Factor: This metric quantifies the separation between the distributions of the positive and negative controls. An assay is considered excellent for HTS when Z' > 0.5 [7].
-
Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
-
Protocol: Biochemical HTS for Kinase Inhibition
Rationale: Protein kinases are a major class of drug targets, and many small molecule inhibitors have been identified through HTS[10]. A universal fluorescence-based assay that detects the common product of all kinase reactions, ADP, provides a versatile platform to screen against a panel of kinases without redesigning the assay for each specific enzyme[11][12].
Caption: Workflow for a homogeneous ADP-detection kinase assay.
Protocol 3.1: Homogeneous Fluorescence-Based Kinase Assay
This protocol is adapted for a generic serine/threonine kinase using a universal ADP detection kit like the Transcreener® ADP² Assay[11].
Materials:
-
Assay-ready plates containing this compound
-
Target Kinase (e.g., PKA, Aurora Kinase)
-
Peptide Substrate (e.g., Kemptide for PKA)
-
ATP solution
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Transcreener® ADP² FI Assay Kit (or similar ADP detection system)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Fluorescence plate reader
Procedure (384-well format, 50 µL final volume):
-
Prepare Reagents:
-
Kinase/Substrate Mix: Dilute the kinase and its corresponding peptide substrate in Kinase Assay Buffer to a 2X final concentration.
-
ATP Mix: Dilute ATP in Kinase Assay Buffer to a 2X final concentration (typically at the Kₘ for the target kinase).
-
Detection Mix: Prepare the ADP detection reagent according to the manufacturer's instructions.
-
-
Assay Execution:
-
To the assay-ready plates containing pre-dispensed compound/DMSO, add 25 µL of the Kinase/Substrate Mix to all wells.
-
Add 25 µL of Kinase Assay Buffer (without ATP) to the negative control (MAX signal) wells.
-
Add 25 µL of the ATP Mix to all other wells to initiate the reaction.
-
For positive controls (MIN signal), use wells containing a known inhibitor like Staurosporine.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 25 µL of the ADP Detection Mix to all wells.
-
Incubate for an additional 60 minutes as per the detection kit protocol.
-
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader.
Table 2: Example Data and QC for Kinase Assay
| Well Type | Raw Fluorescence | Mean | Std Dev | % Inhibition | Z'-Factor |
|---|---|---|---|---|---|
| Negative Control (DMSO) | 1520, 1550, 1535, 1495 | 1525 | 23.8 | 0% | \multirow{2}{*}{0.81 } |
| Positive Control (Staurosporine) | 310, 325, 290, 305 | 307.5 | 14.4 | 100% | |
| Compound Well 1 | 450 | - | - | 88.3% | - |
| Compound Well 2 | 1480 | - | - | 3.7% | - |
Protocol: Cell-Based Phenotypic HTS for Antiproliferative Activity
Rationale: Given that related benzoxazolone compounds exhibit antimicrobial and antifungal activity, a primary screen to assess general antiproliferative effects against a human cancer cell line is a logical and unbiased starting point[1][13]. This approach can uncover novel mechanisms of action without prior knowledge of a specific molecular target[8].
Caption: Workflow for a cell-based antiproliferative HTS assay.
Protocol 4.1: Luminescence-Based Cell Viability Assay
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Assay-ready plates with compound
-
CellTiter-Glo® Reagent
-
Luminescence-capable plate reader
-
Positive control (e.g., Doxorubicin)
Procedure (384-well format):
-
Cell Seeding:
-
Harvest and count cells, then dilute to an optimized seeding density (e.g., 1000 cells/well) in 40 µL of complete medium.
-
Dispense 40 µL of the cell suspension into the 384-well plates containing pre-spotted compound/DMSO.
-
Include "cells + DMSO" wells for negative control (100% viability) and "medium only" wells for background.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ incubator. This duration is crucial to allow for measurable effects on cell proliferation.
-
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Hit Confirmation and Counter-Screening
A primary hit is not a validated lead. The trustworthiness of a hit is established through a rigorous confirmation process[14][15].
-
Dose-Response: Re-test primary hits in a serial dilution (e.g., 10-point curve) to determine the half-maximal inhibitory concentration (IC₅₀).
-
Counter-Screens: Perform assays to rule out non-specific mechanisms. For a luminescent assay, a key counter-screen is to test for direct inhibition of the luciferase enzyme, which would be a false positive.
References
-
Title: Fluorescence assays for high-throughput screening of protein kinases Source: Combinatorial Chemistry & High Throughput Screening URL: [Link]
-
Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS) Source: Boster Biological Technology URL: [Link]
-
Title: High throughput screening of small molecule library: procedure, challenges and future Source: Beni-Suef University Journal of Basic and Applied Sciences URL: [Link]
-
Title: What Is the Best Kinase Assay? Source: BellBrook Labs URL: [Link]
-
Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: SLAS Discovery URL: [Link]
-
Title: Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway Source: Infection and Drug Resistance URL: [Link]
-
Title: Establishing assays and small molecule screening facilities for Drug discovery programs Source: European Pharmaceutical Review URL: [Link]
-
Title: Accelerating Discovery and Development with Advances in High-Throughput Screening Source: Pharmaceutical Technology URL: [Link]
-
Title: Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa Source: Frontiers in Cellular and Infection Microbiology URL: [Link]
-
Title: HTS Assay Validation Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]
-
Title: Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives Source: Journal of the Korean Chemical Society URL: [Link]
-
Title: Cell Based Assays in High Throughput Mode (HTS) Source: ResearchGate URL: [Link]
-
Title: Challenges in secondary analysis of high throughput screening data Source: Pacific Symposium on Biocomputing URL: [Link]
-
Title: 5-chloro-3-methylbenzo[d]oxazol-2(3H)-one Source: Appretech Scientific Limited URL: [Link]
-
Title: Overview of high-throughput screening Source: Current Protocols in Pharmacology URL: [Link]
-
Title: Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives Source: AMB Express URL: [Link]
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- 9. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solubilization of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one for Cell Culture
Introduction
5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one belongs to the benzoxazolone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug development due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Effective and reproducible in vitro studies using cell-based assays are fundamental to exploring the therapeutic potential of such novel compounds. A critical, and often overlooked, prerequisite for obtaining reliable data is the proper dissolution and preparation of the test compound.
This document provides a detailed protocol for the solubilization of this compound for cell culture applications. Given the limited publicly available data on the specific physicochemical properties of this molecule, this guide emphasizes a systematic approach, starting with solvent selection and culminating in the preparation of sterile, cell-ready working solutions. The causality behind each step is explained to empower researchers to adapt the protocol to their specific experimental needs.
Physicochemical Properties and Solvent Selection
Table 1: Recommended Solvents for Initial Dissolution
| Solvent | Rationale & Considerations |
| Dimethyl Sulfoxide (DMSO) | Primary Recommendation. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of small molecules.[3] It is the most common solvent for preparing stock solutions for cell-based assays.[4][5] However, DMSO can exhibit cytotoxicity at higher concentrations, typically above 0.5% (v/v) in the final culture medium, although this is cell-line dependent.[6][7] |
| Ethanol (EtOH) | Alternative. While less potent as a solvent than DMSO for highly lipophilic compounds, ethanol can be an alternative. It is generally less toxic to cells than DMSO, with some cell lines tolerating up to 1% (v/v).[3][6] However, its lower solvating power may limit the achievable stock concentration. |
| Cell Culture Medium | Not Recommended for Initial Dissolution. Direct dissolution in aqueous-based cell culture medium is highly likely to fail due to the compound's predicted low water solubility, leading to precipitation and inaccurate dosing. |
Expert Insight: The key to successful solubilization is to prepare a high-concentration stock solution in a suitable organic solvent, which can then be serially diluted to the final working concentration in the cell culture medium. This strategy ensures the final solvent concentration remains well below cytotoxic levels.[8]
Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO. This concentration is a common starting point for most in vitro screening campaigns.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm syringe filter (optional, for sterilization)
Methodology:
-
Calculate the Required Mass:
-
The molecular formula for this compound is C₈H₆ClNO₂.
-
To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM × 1 mL × 183.59 g/mol / 1000 = 1.836 mg
-
-
Weighing the Compound:
-
Tare a sterile amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 1.84 mg of this compound powder directly into the tared tube. For small quantities, it is often more practical to weigh a larger mass (e.g., 18.4 mg) and dissolve it in a larger volume (e.g., 10 mL) to minimize weighing errors.[11]
-
-
Dissolution:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the compound.
-
Cap the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved.[12]
-
Visually inspect the solution against a light source to ensure no particulates are present. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[5]
-
-
Sterilization (Optional but Recommended):
-
While DMSO is bacteriostatic, if the stock solution will be used for long-term experiments or with sensitive cell lines, sterile filtration is recommended.
-
Aseptically filter the solution through a 0.22 µm syringe filter into a new sterile, amber microcentrifuge tube.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.[12]
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store aliquots at -20°C for short-term storage (≤ 3 months) or at -80°C for long-term storage (≥ 6 months).
-
Preparation of Working Solutions and Vehicle Control
Workflow for Preparing Working Solutions
Caption: Experimental workflow to determine the cytotoxicity of the solvent.
Procedure:
-
Seed cells in a 96-well plate at the desired density.
-
Prepare a range of DMSO concentrations in culture medium (e.g., from 2% down to 0.05%). Include a no-DMSO control.
-
Replace the medium in the wells with the medium containing the different DMSO concentrations.
-
Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, resazurin-based assays).
-
Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly reduce viability. This concentration should be considered the maximum allowable for your experiments.
Conclusion and Best Practices
The successful use of this compound in cell culture hinges on its proper dissolution and the careful management of solvent concentrations. By following this detailed protocol, researchers can prepare stable, concentrated stock solutions and accurate working dilutions, minimizing the risk of compound precipitation and solvent-induced artifacts. Always validate the solvent tolerance of your specific cell line and include appropriate vehicle controls in all experiments to ensure the scientific integrity of your results.
References
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T. L. M. Sørensen, S. F. T. Nielsen, E. Vesth, M. K. Kjær, and U. Holmskov, "Considerations regarding use of solvents in in vitro cell based assays," PMC, NIH. [Link]
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S. Y. Park, H. J. Kim, and J. K. Park, "Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures," MDPI. [Link]
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S. Jamal, S. E. I. D. Musaddad, and A. Y. A. N. D. A. R. U. A. D. I. Kusuma, "Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines," AVESİS. [Link]
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AntBio, "Small-Molecule Drug Preparation for Cell Culture: Core Principles and." [Link]
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Semantic Scholar, "Considerations regarding use of solvents in in vitro cell based assays." [Link]
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L. Jamalzadeh, H. Ghafouri, S. A. G. F. T. A. H. I. A. N. D. A. R. E. S. T. A. N. I. A. N. D. S. Sobhani, "Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells," ResearchGate. [Link]
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E. Erdag, "Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic," Journal of Medicinal and Chemical Sciences. [Link]
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Appretech Scientific Limited, "5-chloro-3-methylbenzo[d]oxazol-2(3H)-one." [Link]
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Oakwood Chemical, "5-Chloro-6-hydroxybenzo[d]oxazol-2(3H)-one." [Link]
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H. A. H. Abd El-All, et al., "New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies," PubMed. [Link]
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S. Y. Abbas, et al., "Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents," MDPI. [Link]
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Cheméo, "Chemical Properties of Cyclohexanol, 2-chloro-, trans- (CAS 6628-80-4)." [Link]
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S. Singh, et al., "Synthesis and biological profile of benzoxazolone derivatives," PubMed. [Link]
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5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one: A Versatile Fluorogenic Scaffold for Cellular and Environmental Analysis
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one, a member of the benzoxazolone class of heterocyclic compounds, as a promising fluorescent probe for a range of research applications. While direct extensive characterization of this specific molecule is emerging, this document synthesizes data from structurally related benzoxazole and benzoxazinone derivatives to present its anticipated photophysical properties and detailed protocols for its application.[1][2][3] We explore its potential utility in high-resolution cellular imaging and as a sensitive detector for environmental analytes. The protocols herein are designed to be self-validating, providing researchers in cell biology and drug development with a robust framework for employing this versatile fluorophore.
Introduction: The Benzoxazolone Core as a Fluorogenic Workhorse
The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry and materials science, recognized for its diverse biological activities and unique physicochemical properties.[4] More recently, the inherent fluorescence of the benzoxazolone ring system has garnered significant interest, positioning it as a valuable core for the development of novel fluorescent probes.[2][5] These probes offer a compelling alternative to traditional fluorophores, often exhibiting high quantum yields, large Stokes shifts, and sensitivity to their microenvironment.[3][6]
This compound incorporates key substitutions on the benzoxazolone core that are expected to modulate its electronic and, consequently, its photophysical properties. The electron-withdrawing chloro group and the electron-donating methyl group can influence the intramolecular charge transfer (ICT) characteristics of the molecule, a key mechanism governing the fluorescence of many organic dyes.[4] This sensitivity to the local environment makes it a prime candidate for "smart" probes that can report on changes in polarity, viscosity, or the presence of specific analytes.[7]
This guide will provide detailed protocols for the characterization and application of this compound, empowering researchers to harness its potential in their experimental systems.
Predicted Photophysical and Chemical Properties
While exhaustive experimental data for this compound is not yet widely published, we can extrapolate its likely properties based on the extensive literature on similar benzoxazolone and benzoxazole derivatives.[3][5][8]
| Property | Predicted Value/Characteristic | Rationale and References |
| Molecular Formula | C₈H₆ClNO₂ | Based on chemical structure. |
| Molecular Weight | 183.59 g/mol | Calculated from the molecular formula. |
| Predicted Excitation Max (λex) | 350 - 390 nm | Benzoxazole derivatives typically absorb in the UV-A to near-visible range.[8] |
| Predicted Emission Max (λem) | 430 - 480 nm (Blue-Cyan) | A significant Stokes shift is characteristic of this class of fluorophores.[3] |
| Predicted Quantum Yield (Φ) | 0.1 - 0.5 | Dependent on solvent and binding state. Can be enhanced upon binding to targets.[2] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Ethanol), sparingly soluble in aqueous buffers. | The hydrophobic benzoxazolone core dictates solubility. |
| Reactivity | The oxazolone ring can be susceptible to nucleophilic attack under harsh conditions. The aromatic ring can undergo further substitution. | General reactivity of the benzoxazolone scaffold. |
Core Applications and Experimental Protocols
Based on the characteristics of the benzoxazolone scaffold, we propose two primary application areas for this compound: high-resolution live-cell imaging and the detection of environmental analytes.
Application I: Live-Cell Imaging and Subcellular Localization
The lipophilic nature of the benzoxazolone core suggests that this compound will readily cross cell membranes, making it suitable for intracellular imaging. Its fluorescence is likely to be sensitive to the polarity of its environment, potentially allowing for the visualization of different subcellular compartments.
This protocol provides a general method for staining live cells to assess the probe's subcellular localization.
Workflow for Live-Cell Staining
Caption: Workflow for live-cell imaging with this compound.
Step-by-Step Methodology:
-
Cell Culture: Plate your cells of interest (e.g., HeLa, A549) on glass-bottom dishes suitable for fluorescence microscopy and culture to 70-80% confluency.
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final concentration of 1-10 µM in pre-warmed complete cell culture medium. Rationale: The optimal concentration should be determined empirically to maximize signal-to-noise while minimizing potential cytotoxicity.
-
Cell Staining: Remove the culture medium from the cells and replace it with the staining solution. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells two to three times with warm phosphate-buffered saline (PBS) to remove excess probe and reduce background fluorescence.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a DAPI filter set (or a custom set with excitation around 370 nm and emission collection around 450 nm). Acquire images and analyze the subcellular distribution of the fluorescence signal.
Application II: Fluorometric Detection of Environmental Analytes
The sensitivity of benzoxazolone fluorescence to the chemical environment suggests its potential for detecting analytes such as metal ions or thiophenols.[9] The following is a generalized protocol for screening the probe's response to various analytes.
This protocol describes how to measure the change in fluorescence intensity of the probe upon addition of a target analyte.
Workflow for Analyte Detection
Sources
- 1. A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Emission ratiometric imaging of intracellular zinc: design of a benzoxazole fluorescent sensor and its application in two-photon microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazinone derivatives: new fluorescent probes for two-color flow cytometry analysis using one excitation wavelength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Application and Protocols for 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one in Kinase Assays
Introduction: The Benzoxazolone Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized targeted therapy, and the search for novel scaffolds that can selectively modulate kinase activity remains a high priority in drug discovery.
The benzoxazolone and related benzoxazole moieties have emerged as "privileged structures" in medicinal chemistry, capable of interacting with the ATP-binding site of various kinases.[1][2][3] Derivatives of this core structure have been successfully developed as potent inhibitors of a range of kinases, including key oncology targets like Phosphatidylinositol 3-Kinase (PI3Kα), Aurora B kinase, and receptor tyrosine kinases such as VEGFR-2 and c-Met.[1][2][3][4] These compounds typically function as ATP-competitive inhibitors, occupying the pocket where the enzyme's natural substrate, ATP, would normally bind.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one , a specific derivative of the benzoxazolone class, in kinase assays. While public domain data on the specific kinase targets of this particular compound are limited, the protocols outlined herein provide a robust framework for its initial characterization, including primary screening, determination of potency (IC50), and elucidation of its mechanism of inhibition.
Part 1: Foundational Principles of Kinase Assays for Small Molecule Inhibitors
The fundamental principle of an in vitro kinase assay is to measure the enzymatic activity of a kinase in the presence and absence of a potential inhibitor. A typical kinase reaction involves the transfer of a phosphate group from a donor molecule (usually ATP) to a specific substrate (a peptide or protein). The effect of an inhibitor is quantified by measuring the reduction in substrate phosphorylation or the depletion of ATP.
Choosing the Right Assay Platform
Several assay formats are available, each with its own advantages and disadvantages. For the initial characterization of a novel compound like this compound, a luminescence-based ATP depletion assay, such as the widely used Kinase-Glo® platform, is an excellent choice. This format is:
-
Universal: Applicable to virtually any kinase that utilizes ATP.
-
Homogeneous: A simple "add-mix-read" format that minimizes handling steps and is amenable to high-throughput screening (HTS).
-
Highly Sensitive: The signal is generated by a luciferase-driven reaction that produces a strong and stable luminescent signal, allowing for the use of low enzyme concentrations.
The assay works by quantifying the amount of ATP remaining in the reaction after the kinase has been allowed to act on its substrate. A potent inhibitor will prevent ATP consumption, resulting in a higher luminescent signal.
Part 2: Experimental Workflow and Protocols
This section provides a detailed, step-by-step protocol for determining the potency (IC50) of this compound against a target kinase using a luminescence-based assay.
Experimental Workflow Overview
The overall workflow for determining the IC50 value can be visualized as a three-stage process: preparation, reaction, and detection.
Figure 1. A high-level overview of the experimental workflow for determining inhibitor potency.
Detailed Protocol: IC50 Determination
This protocol is designed for a standard 96-well or 384-well plate format. It is crucial to include appropriate controls:
-
No-Enzyme Control: Measures background signal.
-
No-Inhibitor (DMSO) Control: Represents 100% kinase activity.
Materials and Reagents:
-
This compound
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Target Kinase (e.g., VEGFR-2, Aurora B)
-
Kinase Substrate (specific to the kinase)
-
ATP, high purity
-
Kinase Reaction Buffer (composition is kinase-dependent, but a typical buffer is provided below)
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)
-
White, opaque multi-well assay plates (suitable for luminescence)
-
Multichannel pipettes and/or automated liquid handler
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound. For a typical 10-point dose-response curve, perform 1:3 serial dilutions in DMSO, starting from a high concentration (e.g., 1 mM) down to the nanomolar range. This will be your intermediate dilution plate.
-
Further dilute this series into the kinase reaction buffer to create the final working concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition.
-
-
Reagent Preparation:
-
Kinase Reaction Buffer (Example): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. Note: Optimal buffer conditions may vary depending on the specific kinase.
-
Kinase/Substrate Mix: Dilute the kinase and its corresponding substrate in the kinase reaction buffer to a 2X working concentration. The optimal concentration of the kinase should be determined empirically to ensure the reaction is in the linear range (typically, ATP consumption should be between 10-30%).
-
ATP Solution: Prepare a 2X working solution of ATP in the kinase reaction buffer. The concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Assay Execution (in a 384-well plate, 20 µL final volume):
-
Step 3.1: Add 5 µL of the serially diluted compound working solutions to the wells of the assay plate. For control wells, add 5 µL of buffer containing the same final DMSO concentration.
-
Step 3.2: Add 10 µL of the 2X Kinase/Substrate Mix to all wells.
-
Step 3.3: Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Step 3.4: Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Step 3.5: Mix the plate gently (e.g., on a plate shaker for 30 seconds) and incubate for the desired reaction time (e.g., 60 minutes) at room temperature. The incubation time should be optimized to remain within the linear range of the assay.
-
-
Signal Detection:
-
Step 4.1: Prepare the luminescent ATP detection reagent according to the manufacturer's instructions.
-
Step 4.2: Add 20 µL of the detection reagent to each well.
-
Step 4.3: Mix the plate on a shaker for 2 minutes, then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Step 4.4: Read the luminescence on a plate reader.
-
Part 3: Data Analysis and Interpretation
Calculating Percent Inhibition
The raw luminescence data (Relative Light Units, RLU) must be converted to percent inhibition using the following formula:
% Inhibition = 100 x (1 - [(RLU_inhibitor - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme)])
Where:
-
RLU_inhibitor: Signal from wells containing the test compound.
-
RLU_no_enzyme: Signal from the background control (100% inhibition).
-
RLU_DMSO: Signal from the solvent-only control (0% inhibition).
Generating a Dose-Response Curve and IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R, or Python libraries).
-
The IC50 value is determined from the curve fit.
Figure 2. Example of a sigmoidal dose-response curve used to calculate the IC50 value.
Quantitative Data Summary
The following table provides an example of how to structure the results from an IC50 determination experiment.
| Parameter | Value |
| Compound | This compound |
| Target Kinase | Example Kinase (e.g., VEGFR-2) |
| Assay Format | Luminescence-based ATP Depletion |
| ATP Concentration | 10 µM (at Km) |
| IC50 | e.g., 150 nM |
| Hill Slope | e.g., -1.1 |
| R² of Curve Fit | e.g., 0.995 |
Part 4: Advanced Protocols & Troubleshooting
Mechanism of Action (MOA) Studies
To confirm if this compound is an ATP-competitive inhibitor, the IC50 determination can be repeated at multiple ATP concentrations (e.g., 0.5x, 1x, 5x, and 10x the Km value). An ATP-competitive inhibitor will show a rightward shift in the IC50 value (i.e., it will appear less potent) as the ATP concentration increases.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | - Inaccurate pipetting- Incomplete mixing of reagents- Edge effects on the plate | - Use calibrated pipettes or automated liquid handlers- Ensure thorough mixing after each reagent addition- Avoid using the outer wells of the plate or fill them with buffer |
| Low Signal or Small Assay Window | - Insufficient enzyme activity- Degraded ATP or detection reagent | - Increase enzyme concentration or incubation time (while staying in the linear range)- Use fresh, high-quality reagents and store them properly |
| Compound Interference | - Autofluorescence/luminescence of the compound- Inhibition of the luciferase reporter enzyme | - Run a control plate with the compound and detection reagent (without kinase/ATP) to check for interference- If interference is observed, consider an alternative assay format (e.g., fluorescence polarization or TR-FRET) |
Conclusion
The protocols and guidelines presented in this document offer a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. By leveraging the established role of the benzoxazolone scaffold in targeting the ATP-binding site of kinases, these assays provide a clear path to determining the compound's potency and preliminary mechanism of action.[5] Successful execution of these experiments will generate the critical data needed to guide further studies, including kinase selectivity profiling, cell-based assays, and structure-activity relationship (SAR) optimization, ultimately advancing the potential of this compound in the drug discovery pipeline.
References
-
Bilginer, S., Bardaweel, S. K., Sabbah, D. A., & Gul, H. I. (2021). Docking Studies and Antiproliferative Activities of 6-(3-aryl-2-propenoyl)-2(3H)- benzoxazolone Derivatives as Novel Inhibitors of Phosphatidylinositol 3-Kinase (PI3Kα). Anti-Cancer Agents in Medicinal Chemistry, 21(6), 716–724. Available at: [Link]
-
Jeon, R., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3112-3116. Available at: [Link]
-
Desai, S., et al. (2019). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry, 93, 103382. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(23), 7808. Available at: [Link]
-
Gomha, S. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2150. Available at: [Link]
-
Li, Y., et al. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry Letters, 67, 128745. Available at: [Link]
Sources
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Topic: Strategic Derivatization of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one for Enhanced Biological Potency
An Application Note for Drug Development Professionals
Abstract
The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities and favorable physicochemical properties.[1] This application note provides a detailed guide for researchers on the strategic chemical modification of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one, a promising heterocyclic core, to enhance its therapeutic potency. We will explore the rationale behind derivatization at the N-3 position, present detailed, field-proven protocols for key synthetic transformations including N-alkylation and N-acylation, and discuss the anticipated structure-activity relationships (SAR) that guide these modifications. The methodologies are designed to be robust and reproducible, enabling the generation of diverse chemical libraries for screening and lead optimization.
Introduction: The Benzoxazolone Core
Benzoxazolone and its derivatives are integral to numerous pharmaceuticals, exhibiting activities ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective.[1] The rigid, bicyclic structure provides a stable framework, while the lactam moiety offers key hydrogen bonding capabilities. The presence of both lipophilic (benzene ring) and hydrophilic (oxazolone ring) fragments within a single framework allows for fine-tuning of pharmacokinetic profiles.[1] The specific scaffold, this compound, combines the electron-withdrawing effect of the chlorine atom with the lipophilic contribution of the methyl group, making it an excellent starting point for targeted modifications.
The primary site for derivatization is the nitrogen atom at the 3-position (N-3). The proton on this nitrogen is weakly acidic, making it susceptible to deprotonation and subsequent reaction with various electrophiles. This allows for the introduction of a wide array of functional groups, which can profoundly influence the molecule's interaction with biological targets.
Caption: this compound core.
Rationale for N-3 Position Derivatization
Modification at the N-3 position is a cornerstone strategy in the optimization of benzoxazolone-based compounds. The rationale is threefold:
-
Modulation of Physicochemical Properties: Introducing alkyl or acyl groups can systematically alter lipophilicity (LogP), solubility, and polar surface area. For instance, adding a basic amine moiety via an alkyl chain can enhance aqueous solubility, a critical factor for bioavailability.
-
Probing Target Binding Pockets: The N-3 substituent extends into the solvent-exposed region or can interact with specific sub-pockets of a biological target. Adding aromatic rings can introduce beneficial π-stacking interactions, while hydrogen bond donors/acceptors can form new contacts to improve binding affinity.[2]
-
Improving Pharmacokinetics (ADME): Derivatization can block metabolic pathways, such as N-dealkylation, or introduce functionalities that alter distribution and excretion profiles, ultimately improving the drug-like properties of the compound.
The overall workflow for generating a library of potent derivatives is outlined below. It begins with the synthesis of the core scaffold, followed by parallel derivatization reactions and subsequent biological screening.
Caption: General workflow for synthesis and evaluation.
Synthetic Protocols
The following protocols are provided as robust starting points. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine optimal reaction times.
Protocol 1: Synthesis of this compound (Core Scaffold)
This procedure is adapted from general methods for benzoxazolone synthesis.
Materials:
-
2-Amino-4-chloro-5-methylphenol
-
Urea
-
High-boiling point solvent (e.g., Diphenyl ether)
-
Methanol
Procedure:
-
Combine 2-amino-4-chloro-5-methylphenol (1.0 equiv) and urea (1.2 equiv) in a round-bottom flask equipped with a reflux condenser.
-
Add a minimal amount of diphenyl ether to create a stirrable slurry.
-
Heat the reaction mixture to 180-190 °C. Ammonia gas will evolve. Maintain this temperature for 3-4 hours or until TLC indicates consumption of the starting aminophenol.
-
Allow the mixture to cool to approximately 100 °C and add methanol to precipitate the product while the mixture is still warm.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold methanol to remove residual solvent and impurities.
-
Dry the product under vacuum. The resulting solid can be used directly or recrystallized from ethanol for higher purity.
Protocol 2: N-Alkylation with Alkyl Halides
This classic SN2 reaction is a reliable method for introducing simple alkyl and benzyl groups.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., Benzyl bromide, 1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
Procedure:
-
To a solution of the core scaffold in anhydrous DMF (0.2 M), add K₂CO₃.
-
Stir the suspension vigorously for 15 minutes at room temperature to ensure deprotonation.
-
Add the alkyl halide dropwise to the mixture.
-
Heat the reaction to 60-80 °C and stir until the starting material is consumed as monitored by TLC (typically 4-12 hours).
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry. If the product is an oil, extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) or recrystallization.
Protocol 3: N-Acylation with Acyl Chlorides
N-acylation introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the electronic properties of the scaffold.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride (e.g., Benzoyl chloride, 1.05 equiv)
-
Triethylamine (TEA) or Pyridine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the core scaffold in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Add the base (TEA or pyridine) and cool the solution in an ice bath (0 °C).
-
Add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC. A catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate slow reactions.[7]
-
Upon completion, dilute the mixture with DCM.
-
Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude N-acyl derivative by recrystallization or flash column chromatography.
Structure-Activity Relationship (SAR) Insights
Systematic derivatization allows for the development of a clear SAR, guiding further optimization. The following table provides a predictive framework for how different N-3 substituents may influence biological potency, based on established principles in medicinal chemistry.[2][8][9]
| Derivative Example (N-3-R) | Modification Type | Anticipated Impact on Potency | Rationale & Potential Target Interactions |
| -CH₂Ph (Benzyl) | Alkylation | Increase | Introduces a bulky, lipophilic group capable of hydrophobic and π-stacking interactions within a target's binding pocket. |
| -CH₂(CH₂)₂N(CH₃)₂ | Alkylation | Increase | Adds a basic tertiary amine, which can be protonated at physiological pH, forming ionic bonds and improving aqueous solubility. |
| -COCH₃ (Acetyl) | Acylation | Variable | Introduces a hydrogen bond acceptor. May increase polarity but can be susceptible to hydrolysis by esterases. |
| -CO-(p-F-Ph) (p-Fluorobenzoyl) | Acylation | Increase | The benzoyl ring offers aromatic interactions, while the fluorine can form specific polar contacts or block metabolic oxidation. |
| -CH₂-Morpholine (Mannich Base) | Aminomethylation | Increase | The morpholine ring enhances polarity and solubility. The basic nitrogen can serve as a key pharmacophoric feature. |
Conclusion
The this compound scaffold is a versatile starting point for the development of novel therapeutic agents. The N-3 position is readily accessible for chemical modification through robust and scalable reactions like N-alkylation and N-acylation. By systematically introducing a diverse range of substituents, researchers can modulate the compound's physicochemical properties and probe interactions with biological targets, leading to significant improvements in potency and drug-like characteristics. The protocols and SAR insights provided herein serve as a comprehensive guide for initiating a successful lead optimization campaign based on this privileged heterocyclic core.
References
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Fujita, R., et al. (2012). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. Bioorganic & Medicinal Chemistry, 20(18), 5568-82. [Link]
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Mphahamele, M. J., et al. (2012). Design and synthesis of 3-acyl-2(3H)-benzoxazolone and 3-acyl-2(3H)-benzothiazolone derivatives. ResearchGate. [Link]
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Le, Z.-G., et al. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds. Synthesis, 2004(02), 208-212. [Link]
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Kaur, H., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300161. [Link]
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Patel, K. D., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal, 6(1), 86. [Link]
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El-Sayed, N. N. E., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16297. [Link]
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Beilstein Journal of Organic Chemistry (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. [Link]
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RSC Publishing (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23267-23293. [Link]
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Evaluating the Antimicrobial Potential of Novel Benzoxazolones: A Guide for 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
Introduction: The Quest for New Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The benzoxazolone scaffold has emerged as a promising heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of a novel benzoxazolone derivative, 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one .
While specific antimicrobial data for this compound is not yet established in published literature, this guide outlines the essential, field-proven protocols required to characterize its activity. We will detail the foundational assays for determining its inhibitory and cidal activity against a panel of clinically relevant bacteria and provide the framework for assessing its preliminary safety profile through cytotoxicity screening. The causality behind experimental choices and the integration of self-validating systems within each protocol are emphasized to ensure data integrity and reproducibility.
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial evaluation of a novel compound involves determining the minimum concentration required to inhibit microbial growth (Minimum Inhibitory Concentration, MIC) and to kill the microbe (Minimum Bactericidal Concentration, MBC).
Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold standard for quantitative antimicrobial susceptibility testing, allowing for the determination of the MIC.[1][2] This technique involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[3]
Rationale: This method is highly accurate, reproducible, and can be adapted for high-throughput screening of multiple compounds and bacterial strains simultaneously.[1] It provides a quantitative result (the MIC value) that is crucial for comparing the potency of different agents and for guiding further studies.[2]
Experimental Workflow: MIC Determination
Sources
Application Notes and Protocols for the In Vivo Formulation of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
Introduction: Navigating the Preclinical Formulation Challenge
The journey of a new chemical entity (NCE) from the bench to a potential therapeutic is fraught with challenges, with poor aqueous solubility being a primary hurdle for a significant majority of promising compounds.[1][2][3][4] 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one, a member of the versatile benzoxazolone class of heterocyclic compounds, presents a scaffold with known biological potential.[5][6][7] However, its journey into in vivo studies to determine efficacy, pharmacokinetics (PK), and toxicology is entirely dependent on the development of a suitable formulation that ensures adequate systemic exposure.[3][8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach the formulation of this compound for preclinical in vivo studies. As a senior application scientist, the following protocols and insights are designed not as a rigid template, but as a logical, field-proven workflow. We will operate under the common assumption that this compound, like many of its class, exhibits poor aqueous solubility. Our approach emphasizes understanding the "why" behind each step, ensuring that the chosen formulation is both effective and scientifically sound.
Part 1: Essential Pre-formulation Characterization
Before any formulation work begins, a thorough understanding of the physicochemical properties of the Active Pharmaceutical Ingredient (API) is paramount.[1][9][10] This pre-formulation stage is critical for making informed decisions and avoiding wasted time and resources. Given the limited availability of API in early development, a tiered approach using material-sparing assays is often beneficial.[11]
Key Physicochemical Parameters
| Parameter | Technique | Hypothetical Value | Significance in Formulation Development |
| Molecular Weight | Mass Spectrometry | 199.61 g/mol | Essential for all concentration and dosing calculations. |
| Melting Point | Differential Scanning Calorimetry (DSC) | 150-155 °C | Indicates the physical stability of the solid form and can influence the choice of formulation method (e.g., avoiding heat in certain cases). |
| Aqueous Solubility | Shake-flask method in water and buffers (pH 2.0, 7.4) | < 1 µg/mL | Confirms poor solubility and the necessity for enabling formulations. pH-dependency will guide the use of pH-modification strategies. |
| LogP | Calculated or HPLC method | 2.5 | A high LogP suggests lipophilicity, indicating that lipid-based formulations may be a viable strategy. |
| pKa | Potentiometric titration or computational prediction | Weakly acidic | The benzoxazolone core is known to be weakly acidic, which can be exploited for pH-dependent solubility enhancement.[6] |
| Solid-State Form | X-ray Powder Diffraction (XRPD) | Crystalline | The crystalline nature of the API will influence its dissolution rate. Amorphous forms are typically more soluble but may be less stable. |
| Chemical Stability | HPLC analysis of stressed samples (heat, light, pH) | Stable at neutral pH, potential for degradation at extreme pH values. | Informs on appropriate storage conditions for the API and formulated product, and on potential incompatibilities with certain excipients. |
Part 2: Strategic Formulation Selection Workflow
The selection of a formulation strategy is a critical decision point that should be guided by the pre-formulation data, the intended route of administration, the required dose, and the animal species to be used.[12][13][14][15] The following diagram illustrates a logical workflow for selecting an appropriate formulation for a poorly soluble compound like this compound.
Caption: A workflow for selecting and developing an in vivo formulation.
Part 3: Detailed Formulation Protocols
The following protocols provide step-by-step instructions for preparing several common types of formulations suitable for early-stage in vivo studies. It is recommended to screen multiple approaches to identify the most promising candidate.[10]
Protocol 1: Aqueous Suspension
A simple suspension is often the first approach for water-insoluble compounds, particularly for oral administration. The goal is to create a uniform dispersion of fine particles.
-
Rationale: Suspensions are easy to prepare and can be suitable if the drug's dissolution in the gastrointestinal tract is sufficient to achieve the desired exposure.
-
Key Excipients:
-
Wetting Agent: Reduces the surface tension between the drug particles and the vehicle (e.g., 0.1% Polysorbate 80).
-
Suspending Agent: Increases the viscosity of the vehicle to slow down sedimentation (e.g., 0.5% w/v Methylcellulose or Sodium Carboxymethyl Cellulose).[16]
-
Step-by-Step Methodology:
-
Preparation of Vehicle:
-
Prepare a 0.5% (w/v) solution of methylcellulose in purified water. This is often achieved by dispersing the methylcellulose in hot water and then cooling it while stirring to allow it to fully hydrate.
-
Add a wetting agent such as Polysorbate 80 to the vehicle to a final concentration of 0.1% (v/v) and mix thoroughly.
-
-
API Addition:
-
Accurately weigh the required amount of this compound. It is advisable to use micronized API if available to improve the dissolution rate.
-
In a glass mortar, add a small amount of the vehicle to the API powder to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
-
Final Formulation:
-
Gradually add the remaining vehicle to the paste while continuously triturating to form a homogenous suspension.
-
Transfer the suspension to a calibrated container and add vehicle to the final volume.
-
Stir the suspension for at least 30 minutes before dispensing.
-
Characterization:
-
Visual Inspection: Check for uniformity and ease of resuspension after settling.
-
Particle Size Analysis: Use laser diffraction to determine the particle size distribution. A smaller particle size is generally preferred.
-
pH Measurement: Record the pH of the final suspension.
Protocol 2: Co-solvent-Based Solution
Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[2][17][18]
-
Rationale: This approach can achieve a true solution, which can enhance bioavailability by eliminating the dissolution step in vivo. However, the amount of co-solvent must be carefully controlled to avoid toxicity.[12]
-
Common Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO).
Step-by-Step Methodology:
-
Solubility Screening:
-
Determine the solubility of this compound in various individual co-solvents and binary/ternary mixtures.
-
-
Vehicle Preparation:
-
Based on the solubility data and the maximum tolerated dose of the co-solvents in the chosen animal model, select a suitable co-solvent system. A common example is a mixture of PEG 400 and water.
-
-
API Dissolution:
-
Accurately weigh the API and add it to the chosen co-solvent or co-solvent mixture.
-
Use a vortex mixer or sonication to facilitate dissolution. Gentle warming may be used if the compound is thermally stable.
-
-
Final Formulation:
-
If water is part of the vehicle, it should be added slowly to the drug-cosolvent solution while stirring to avoid precipitation.
-
Visually inspect the final solution for any signs of precipitation.
-
Characterization:
-
Clarity: The final formulation should be a clear, particle-free solution.
-
Precipitation Potential: A dilution test can be performed by adding the formulation to an aqueous buffer to assess the risk of precipitation upon administration.
-
pH Measurement: Record the pH of the final solution.
Protocol 3: Cyclodextrin-Based Inclusion Complex
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[2][19]
-
Rationale: The hydrophobic inner cavity of the cyclodextrin encapsulates the drug molecule, while the hydrophilic exterior remains exposed to the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.
-
Key Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Step-by-Step Methodology:
-
Phase Solubility Studies:
-
Determine the effect of increasing concentrations of HP-β-CD on the solubility of this compound in an aqueous buffer (e.g., pH 7.4). This will help in determining the stoichiometry of the complex and the required amount of cyclodextrin.
-
-
Preparation of the Complex:
-
Prepare a solution of HP-β-CD in purified water or a suitable buffer. A concentration of 20-40% (w/v) is a common starting point.
-
Add the accurately weighed API to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation. Sonication can be used to accelerate the process.
-
-
Final Formulation:
-
After the equilibration period, filter the solution through a 0.22 µm filter to remove any undissolved drug.
-
Determine the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Characterization:
-
Clarity: The final formulation should be a clear, particle-free solution.
-
Drug Content: Quantify the amount of dissolved drug to ensure it meets the target concentration.
-
Viscosity: Measure the viscosity, as high concentrations of cyclodextrins can increase the viscosity of the solution.
Protocol 4: Lipid-Based Formulation (SEDDS)
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are an excellent choice for lipophilic compounds.[2][19][20]
-
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This increases the surface area for drug absorption.
-
Key Excipients:
-
Oil: Medium-chain triglycerides (e.g., Labrafac™ Lipophile WL 1349).
-
Surfactant: High HLB surfactant (e.g., Cremophor® EL, Kolliphor® RH 40).
-
Co-solvent/Co-surfactant: (e.g., Transcutol® HP, Capryol™ 90).
-
Step-by-Step Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in a range of oils, surfactants, and co-solvents.
-
-
Ternary Phase Diagram Construction:
-
Based on the screening results, select one excipient from each category and construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a composition from the self-emulsifying region.
-
Accurately weigh and mix the oil, surfactant, and co-solvent until a homogenous mixture is formed.
-
Add the accurately weighed API and mix until it is completely dissolved. Gentle warming may be necessary.
-
-
Self-Emulsification Assessment:
-
Add a small amount of the formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle stirring and observe the formation of the emulsion.
-
Characterization:
-
Emulsification Time and Appearance: The formulation should emulsify rapidly (< 2 minutes) to form a clear or slightly bluish-white emulsion.
-
Droplet Size Analysis: Use dynamic light scattering to measure the globule size of the resulting emulsion. A smaller droplet size (< 200 nm) is generally desirable for better absorption.
-
Thermodynamic Stability: Centrifuge the formulation and subject it to freeze-thaw cycles to ensure it does not undergo phase separation.
Part 4: In Vivo Study Considerations
The ultimate goal is to deliver the drug effectively and safely to the animal model.[21]
-
Route of Administration: The choice of formulation is heavily dependent on the route of administration (e.g., oral gavage, intravenous, intraperitoneal). For intravenous administration, the formulation must be a sterile, particle-free solution with a physiologically compatible pH. Suspensions are not suitable for IV administration.
-
Excipient Safety and Tolerability: Ensure that the chosen excipients and their concentrations are safe for the intended animal species and duration of the study.[12][13] Consult literature and regulatory guidelines for maximum recommended doses of common excipients.[22]
-
Dose Volume: The volume of the formulation administered should be within the acceptable limits for the chosen species and route to avoid adverse effects.[12]
-
Stability: The formulation should be stable for the duration of the study under the intended storage conditions. Short-term stability studies (e.g., 7 days at room temperature and 4°C) should be conducted.
Part 5: Conclusion and Recommendations
The successful in vivo evaluation of this compound hinges on the rational design of a suitable formulation. The systematic approach outlined in this guide, starting from thorough pre-formulation characterization to the screening of multiple enabling strategies, provides a robust framework for achieving this goal. It is recommended to start with the simplest formulation (e.g., a suspension for oral studies) and progress to more complex systems as needed. The choice of the final formulation should be a balance between achieving the desired exposure, ensuring the safety and tolerability of the vehicle, and the practicality of preparation and administration. Each step of the process should be well-documented to ensure reproducibility and to support the progression of the compound through the drug development pipeline.
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JRH-07616, 5-Chlorobenzo[d]oxazol-2(3H)-one, 97%. (n.d.). Dr. Jagath Reddy's Heterocyclics. Retrieved January 12, 2026, from [Link]
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- 18. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo characterization: Significance and symbolism [wisdomlib.org]
- 22. fda.gov [fda.gov]
HPLC method development for 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one analysis
An Application Note and Protocol for the Analysis of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one by High-Performance Liquid Chromatography
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound, belonging to the versatile benzoxazolone class of heterocycles, is significant in pharmaceutical research and development due to the broad biological activities of its derivatives.[1] A reliable analytical method is therefore essential for quality control, stability testing, and pharmacokinetic studies. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been structured to meet the rigorous validation requirements set forth by the International Council for Harmonisation (ICH).[2][3]
Introduction and Scientific Rationale
This compound is a substituted benzoxazolone. The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, known for its unique physicochemical properties, including a combination of lipophilic and hydrophilic fragments within a weakly acidic framework.[1] This structure allows for diverse chemical modifications, leading to a wide range of pharmacological activities.[1]
The development of a robust analytical method is a cornerstone of the drug development process, ensuring the identity, purity, and potency of the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4][5]
The selection of reversed-phase HPLC is based on the predicted physicochemical properties of the analyte. A structurally similar compound, 5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one, has a calculated logP of 1.78, indicating moderate hydrophobicity.[6] This characteristic makes it an ideal candidate for retention and separation on a non-polar stationary phase through hydrophobic interactions.[7]
Principles of Method Development
The strategic development of this HPLC method is grounded in established chromatographic principles to ensure a selective and efficient separation.
Selection of Chromatographic Mode and Stationary Phase
Reversed-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar, is the most widely used mode in HPLC, accounting for approximately 80% of all applications.[4] Given the analyte's aromatic core and predicted moderate lipophilicity, this mode is the logical choice.
A C18 (Octadecylsilane) column was selected as the stationary phase. C18 columns are the workhorse of reversed-phase HPLC, providing a high degree of hydrophobicity and surface area, which affords excellent retention and separation capacity for a broad range of molecules.[8]
Mobile Phase Selection and Optimization
The mobile phase in RP-HPLC is a critical factor that governs analyte retention and selectivity.[9] It typically consists of an aqueous component and a polar organic modifier.[7]
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at low wavelengths.[4]
-
Aqueous Component: HPLC-grade water is used as the weak solvent.
-
pH Modifier: A small concentration (0.1%) of formic acid is added to the mobile phase. This serves two purposes: it controls the pH to ensure consistent analyte ionization state and protonates free silanol groups on the silica-based stationary phase, minimizing peak tailing and improving peak shape.[10]
The ratio of acetonitrile to water is optimized to achieve an ideal retention time (typically between 3 and 10 minutes) and resolution from any potential impurities.
Detection Wavelength (λmax)
The benzoxazolone scaffold contains a conjugated aromatic system, which results in strong ultraviolet (UV) absorbance.[11] The optimal detection wavelength (λmax) is determined by scanning a dilute solution of this compound in the mobile phase using a UV-Vis spectrophotometer or a Diode Array Detector (DAD). This ensures maximum sensitivity for the analysis. Aromatic compounds of this nature typically exhibit strong absorbance in the 200-300 nm range.
Detailed Experimental Protocols
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Solvents: HPLC-grade acetonitrile and water.
-
Reagents: Formic acid (ACS grade, ≥98%).
-
Reference Standard: this compound (≥98% purity).
Preparation of Solutions
-
Mobile Phase Preparation (60:40 ACN:Water + 0.1% Formic Acid):
-
Carefully measure 600 mL of acetonitrile and 400 mL of HPLC-grade water into a 1 L solvent bottle.
-
Add 1.0 mL of formic acid to the mixture.
-
Mix thoroughly.
-
Degas the solution for 15 minutes using an ultrasonic bath or helium sparging to prevent bubble formation in the pump.[10]
-
Filter the mobile phase through a 0.45 µm membrane filter to protect the column from particulate matter.[10]
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix until homogeneous.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix thoroughly.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water : Formic Acid (60:40:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | Monitor at λmax (approx. 280 nm), collect spectra from 200-400 nm |
| Run Time | 10 minutes |
Method Validation Protocol (per ICH Q2(R2))
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[5][12] The following parameters must be assessed according to ICH guidelines.[2][3][13]
System Suitability
Before starting any validation experiment, system suitability must be established. This is done by injecting the working standard solution six times.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[13]
-
Protocol: Inject a blank (mobile phase), a placebo solution (if applicable), and the working standard. Perform forced degradation studies (acid, base, oxidation, thermal, photolytic) and analyze the stressed samples to ensure no co-elution of degradation products with the main analyte peak. Peak purity analysis using the DAD is essential.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.[5]
-
Protocol: Prepare a series of at least five calibration standards from the stock solution, covering 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each standard in triplicate.
-
Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value, assessed via recovery studies.[5][13]
-
Protocol: Spike a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare three samples at each level and analyze.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the variability of repeated measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay Precision): Analyze six replicate samples of the working standard (100 µg/mL) on the same day, with the same analyst and instrument.[12]
-
Intermediate Precision (Inter-assay Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (e.g., ACN ± 2%)
-
-
Acceptance Criteria: System suitability parameters should still be met, and the results should not significantly deviate from the nominal method.
Visual Workflow Diagrams
The following diagrams illustrate the logical flow of the method development and validation processes.
Caption: Logical workflow for HPLC method development.
Caption: Inter-relationship of ICH validation parameters.
Conclusion
The RP-HPLC method described provides a straightforward and reliable approach for the quantitative determination of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method easily transferable to any laboratory with standard HPLC capabilities. When validated according to the comprehensive ICH Q2(R2) guidelines outlined herein, this method is proven to be specific, linear, accurate, precise, and robust, rendering it fit for its intended purpose in a regulated pharmaceutical environment.
References
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Moravek. Exploring the Different Mobile Phases in HPLC.
- LCGC International. Column Selection for Reversed-Phase HPLC.
- LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
- Quora. (2022, August 19). How do you choose a mobile phase in HPLC?.
- Phenomenex. Reversed Phase HPLC Columns.
- Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
- ChemScene. 5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one.
- Singh, T., & Sharma, P. (2023, June 28). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, e2300130.
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. actascientific.com [actascientific.com]
- 6. chemscene.com [chemscene.com]
- 7. moravek.com [moravek.com]
- 8. hawach.com [hawach.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. eu-opensci.org [eu-opensci.org]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
Welcome to the technical support center for the synthesis of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize your yield.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the synthesis campaign.
Q1: My overall yield for the synthesis is consistently low. What are the most common culprits?
Low overall yield is typically a cumulative problem. The two primary stages, (1) synthesis of the 2-amino-4-chloro-5-methylphenol precursor and (2) the subsequent cyclization, both have critical points that can drastically affect outcomes. The most common issues are:
-
Purity of the 2-aminophenol precursor: This is the single most critical factor. Impurities from the nitration or reduction steps can interfere with the cyclization, leading to side reactions and purification difficulties.[1][2]
-
Suboptimal Cyclization Conditions: The cyclization step is highly sensitive to moisture, stoichiometry, and temperature. Using phosgene equivalents like triphosgene requires stringent anhydrous conditions.[2][3]
-
Inefficient Purification: Product loss during workup and purification, especially during recrystallization or chromatography, can significantly reduce the isolated yield.
Q2: How critical is the purity of my starting 2-amino-4-chloro-5-methylphenol?
It is absolutely critical. Residual impurities, such as unreacted nitro-precursor, byproducts from reduction (e.g., azo compounds), or inorganic salts, can act as nucleophiles or bases in the subsequent cyclization step. This can lead to the formation of undesired ureas, oligomers, or other side products that consume your carbonylating agent and complicate purification, thereby suppressing the yield of the target benzoxazolone.[2] We strongly recommend purifying the aminophenol intermediate to >98% purity before proceeding.
Q3: I'm using triphosgene for the cyclization. What are the most critical safety precautions?
Triphosgene (bis(trichloromethyl) carbonate) is a convenient solid substitute for phosgene gas, but it is not inherently "safe".[4] It is highly toxic and decomposes to release phosgene upon heating, contact with moisture, or reaction with nucleophiles.[5][6]
-
Handling: Always handle triphosgene in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Moisture: Triphosgene reacts with water to release toxic phosgene and HCl gas. All glassware must be flame- or oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[3][6]
-
Quenching: Unreacted triphosgene and resulting phosgene must be carefully quenched at the end of the reaction. This is typically done by slowly adding a nucleophilic solution, like aqueous sodium hydroxide or ammonia, while maintaining cooling and vigorous stirring in the fume hood.
Q4: Are there safer alternatives to triphosgene for the cyclization step?
Yes, several alternatives can be employed, though they may require different reaction conditions and optimization.
-
Carbonyldiimidazole (CDI): CDI is a much safer solid reagent that operates under mild conditions. The reaction typically generates imidazole as a byproduct, which can often be removed during aqueous workup.[2][7]
-
Urea: As a low-cost and safe alternative, urea can be used to form the benzoxazolone ring, usually by heating the aminophenol with urea at high temperatures, which liberates ammonia.[8] This method avoids highly toxic reagents but may require more forcing conditions.
-
Disuccinimidyl Carbonate (DSC): Another phosgene substitute that is often used for carbonylation reactions.[7]
Troubleshooting Guide Part 1: Synthesis of 2-Amino-4-chloro-5-methylphenol
The quality of this precursor is paramount for a high-yielding cyclization. A common and effective route is the nitration of 4-chloro-3-methylphenol followed by the reduction of the resulting nitro-intermediate.
Problem: My nitration step (Step 1) gives a low yield or a mixture of isomers.
-
Causality: The nitration of substituted phenols is directed by the existing groups. The hydroxyl group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The chloro group is a deactivating ortho-, para-director. The desired product requires nitration ortho to the hydroxyl group and meta to the chloro group. Improper temperature control is the most common reason for the formation of multiple isomers and dinitrated byproducts.
-
Troubleshooting & Protocol:
-
Temperature Control: Maintain a low temperature (0 to 5 °C) throughout the addition of the nitrating agent. Use an ice/salt bath for effective cooling. Runaway temperatures will lead to over-nitration and decreased regioselectivity.
-
Nitrating Agent: Use a milder nitrating agent or dilute acids. A mixture of nitric acid in acetic acid can sometimes provide better selectivity than the more aggressive H₂SO₄/HNO₃ mixture.
-
Purification: Isomers can often be separated by column chromatography or careful recrystallization. Check the solubility of the desired isomer versus the byproducts in various solvent systems (e.g., hexane/ethyl acetate, toluene).
-
Problem: The reduction of the nitro group (Step 2) is incomplete or produces side products.
-
Causality: Incomplete reduction is often due to catalyst deactivation or insufficient reductant. Side products like azoxy or azo compounds can form if the reaction conditions are not controlled, especially under neutral or basic conditions.
-
Troubleshooting & Protocol:
-
Catalytic Hydrogenation (H₂/Pd-C):
-
Catalyst Activity: Ensure your Palladium on Carbon (Pd/C) catalyst is active. Use a fresh bottle or a properly stored catalyst. The catalyst loading is typically 5-10 mol%.
-
Solvent: Use a polar protic solvent like ethanol or methanol.
-
Pressure: While balloon pressure may suffice, using a Parr shaker at 40-50 psi of H₂ will ensure more efficient and complete reduction.
-
Reaction Monitoring: Monitor the reaction by TLC or by measuring hydrogen uptake.
-
-
Metal/Acid Reduction (e.g., SnCl₂, Fe/HCl):
-
Stoichiometry: Ensure you are using a sufficient molar excess of the metal reductant (typically 3-5 equivalents).
-
Acidic Medium: The reaction must be kept strongly acidic to prevent the formation of undesired condensation byproducts.
-
Workup: The workup is critical. After the reaction, the mixture is typically basified to precipitate metal hydroxides (e.g., tin oxide). The product is then extracted into an organic solvent. Ensure the pH is sufficiently high to deprotonate the phenol and amine for efficient extraction.
-
-
Troubleshooting Guide Part 2: Cyclization to the Benzoxazolone
This step involves the reaction of the purified 2-amino-4-chloro-5-methylphenol with a carbonylating agent, most commonly triphosgene.
Problem: The reaction is sluggish or incomplete, with significant starting material remaining.
-
Causality: This often points to an issue with the carbonylating agent or the reaction conditions.
-
Deactivated Triphosgene: Triphosgene can degrade if not stored properly in a desiccator away from moisture.
-
Insufficient Activation: The reaction is typically run with a base (like triethylamine or pyridine) to deprotonate the phenol and facilitate the initial attack. An insufficient amount of base or a weak base can slow the reaction.
-
Low Temperature: While the initial addition of triphosgene is done at 0-5 °C to control the exothermic reaction, the reaction often needs to be warmed to room temperature or slightly above to go to completion.[3]
-
-
Troubleshooting & Protocol:
-
Verify Reagents: Use a fresh, high-purity bottle of triphosgene. Ensure the base (e.g., triethylamine) is dry and pure.
-
Temperature Profile: After the controlled addition of triphosgene at 0 °C, allow the reaction to warm to room temperature and stir for 12-16 hours.[3] Monitor by TLC. If the reaction is still incomplete, gentle heating (e.g., to 40 °C) can be applied.
-
Stoichiometry: Triphosgene provides three equivalents of phosgene. Theoretically, you need about 0.34 equivalents of triphosgene per equivalent of aminophenol. Using a slight excess (e.g., 0.40 equivalents) can help drive the reaction to completion.
-
Problem: My TLC shows multiple side products, and the yield of the desired product is low.
-
Causality: This is commonly caused by impurities in the starting aminophenol or non-optimal reaction conditions. The aminophenol has two nucleophilic sites (amine and hydroxyl), and side reactions can occur.
-
Urea Formation: If the amine group of one molecule attacks an activated intermediate of another before cyclization, it can lead to the formation of urea-linked dimers or oligomers.
-
Carbonate Formation: A similar intermolecular reaction can occur with the hydroxyl group.
-
-
Troubleshooting & Protocol:
-
Purity is Key: Re-purify the 2-amino-4-chloro-5-methylphenol precursor. This is the most effective solution.
-
Controlled Addition: Add a solution of triphosgene dropwise to the solution of the aminophenol and base at 0 °C. This maintains a low concentration of the highly reactive intermediate, favoring the intramolecular cyclization over intermolecular side reactions.[3]
-
Solvent Choice: Use a dry, aprotic solvent like THF, Dichloromethane (DCM), or Toluene. The choice can affect solubility and reaction rates.
-
Data Presentation: Comparison of Cyclization Conditions
| Carbonylating Agent | Molar Equiv. | Base (Equiv.) | Solvent | Temperature | Typical Yield | Safety Considerations |
| Triphosgene | 0.35 - 0.40 | Triethylamine (2.2) | THF / DCM | 0°C to RT | Good to Excellent | Highly Toxic; requires inert, anhydrous conditions.[3][4] |
| Carbonyldiimidazole (CDI) | 1.1 - 1.2 | None or cat. base | THF / DMF | RT to 60°C | Good | Safer alternative, but may require heating.[2] |
| Urea | 1.0 - 1.5 | None | Neat (Melt) or DMF | 140 - 180°C | Moderate | Safe reagent, but requires high temperatures.[8] |
Experimental Protocol: Cyclization using Triphosgene
Disclaimer: This protocol involves highly hazardous materials. A thorough risk assessment must be conducted before proceeding.[3] All operations must be performed in a certified chemical fume hood.
-
Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Allow it to cool to room temperature under an inert atmosphere.
-
Reagent Preparation:
-
In the flask, dissolve 2-amino-4-chloro-5-methylphenol (1.0 equiv) in anhydrous THF (approx. 0.1 M concentration).
-
Add dry triethylamine (2.2 equiv).
-
Cool the mixture to 0-5 °C using an ice bath.
-
-
Triphosgene Addition:
-
In a separate, dry vial, dissolve triphosgene (0.40 equiv) in a minimal amount of anhydrous THF.
-
Using a syringe, add the triphosgene solution dropwise to the stirred aminophenol mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[3] A precipitate of triethylammonium chloride will form.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 16 hours. Monitor the reaction's completion by TLC (e.g., using a 30% Ethyl Acetate/Hexanes mobile phase).
-
-
Workup & Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add water to quench the reaction. A steady stream of argon or nitrogen should be passed over the mixture to help carry away any evolved phosgene/HCl into the fume hood's exhaust.[3]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography to yield pure this compound.
-
References
-
Organic Syntheses. (n.d.). A SAFER, ONE-POT, TWO-STEP SYNTHESIS OF S,S-DI(PYRIDIN-2-YL) CARBONODITHIOATE (DPDTC) AND ITS APPLICATION IN THE SYNTHESIS OF GEMFIBROZIL THIOESTER. Retrieved from [Link]
- Singh, U. P., & Samant, S. D. (2014). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 232-249.
-
Tojo, G., & Fernández, M. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development, 21(8), 1144-1153. [Link]
-
Moghadam, M., et al. (2012). Triphosgene and its Application in Organic Synthesis. ResearchGate. [Link]
-
Zhang, M., et al. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326–7332. [Link]
-
Wikipedia. (n.d.). Triphosgene. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for vinyl-benzoxazinones. Retrieved from [Link]
-
Costantino, L., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1238–1245. [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reagent and catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. a. Retrieved from [Link]
-
Vroemans, R., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20281–20289. [Link]
-
Kim, D. W., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2033–2040. [Link]
-
Alam, M. A., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(10), e2300167. [Link]
- Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
-
Patel, K. D., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 178–183. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Triphosgene - Wikipedia [en.wikipedia.org]
- 7. Phosgene and Substitutes [sigmaaldrich.com]
- 8. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting solubility issues with 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
Last Updated: 2026-01-12
Welcome to the dedicated support center for 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the inherent properties of the molecule is the first step in troubleshooting its solubility. The benzoxazolone core is a heterocyclic structure with both lipophilic (the benzene ring) and polar (the oxazolone ring) characteristics.[1] The chloro and methyl groups attached to the benzene ring further increase its lipophilicity.
Key predictive metrics for a closely related analog, 5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one, provide valuable insights:
| Property | Value | Implication for Solubility | Source |
| Molecular Weight | 183.59 g/mol | Relatively small, which is favorable. | [2] |
| LogP | 1.78 | Indicates a preference for lipid environments over aqueous ones (lipophilic). This is the primary driver of poor water solubility. | [2] |
| Topological Polar Surface Area (TPSA) | 35.14 Ų | Moderate polarity. The molecule is not extremely nonpolar, suggesting solubility in polar organic solvents is likely. | [2] |
| Hydrogen Bond Donors | 0 | The lack of H-bond donors significantly reduces its ability to interact favorably with protic solvents like water. | [2] |
| Hydrogen Bond Acceptors | 3 | The oxygen and nitrogen atoms can accept hydrogen bonds, allowing for some interaction with protic solvents. | [2] |
In essence, the compound's structure is dominated by lipophilic character with limited capacity for hydrogen bonding, predicting poor aqueous solubility. This is typical for many small molecule drug candidates.[3]
Q2: What is the recommended starting solvent for creating a high-concentration stock solution?
A2: For compounds with poor aqueous solubility, the standard and highly recommended starting solvent is Dimethyl Sulfoxide (DMSO) .[4][5]
Causality: DMSO is a polar aprotic solvent. Its strong dipole moment allows it to solvate a wide range of compounds, including those that are poorly soluble in water. It is also miscible with most aqueous buffers and cell culture media, which is critical for downstream dilutions.[6] For most corporate and academic compound collections, dissolving compounds in DMSO at concentrations between 10-30 mM is standard practice.[4] Structurally similar benzoxazolone derivatives have shown good solubility in organic solvents like DMSO.[7]
Q3: I've added the recommended solvent (DMSO), but my compound isn't dissolving completely. What are the next steps?
A3: This is a common issue, often related to kinetics or reaching the saturation limit. Do not immediately discard the experiment. Follow this validated troubleshooting workflow:
-
Ensure Purity and Dryness: Verify that the compound is of high purity (≥98%) and is not hydrated, as water can interfere with dissolution in organic solvents.
-
Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes. This increases the interaction between the solvent and the surface of the solid compound particles.
-
Gentle Warming: Warm the solution to 37-40°C in a water bath for 5-10 minutes.[8] Increased temperature provides the energy needed to overcome the crystal lattice energy of the solid. Caution: Do not exceed 40°C, as this can risk thermal degradation of the compound.
-
Sonication: If solids persist, place the vial in a bath sonicator for 5-15 minutes. The high-frequency sound waves create micro-cavitations that physically break apart compound aggregates, increasing the surface area for dissolution.[4] In-well sonication can be particularly effective at re-dissolving compounds.[4]
-
Re-evaluate Concentration: If the compound still does not dissolve, you may have exceeded its saturation solubility in DMSO at that temperature. Consider preparing a more dilute stock solution (e.g., halving the target concentration) and repeating the steps above.
The flowchart below visualizes this decision-making process.
Caption: Troubleshooting workflow for dissolving compound in DMSO.
Q4: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer/cell media. How do I fix this?
A4: This is the most frequent challenge in biological assays and is known as aqueous precipitation. It occurs because the compound, while stable in 100% DMSO, is not soluble in the final aqueous environment. The key is to manage the final concentration of both the compound and the DMSO.
Core Principles:
-
Minimize Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.[9] For in vivo studies, it should be 2% or lower.[9]
-
Maximize Protein/Lipid Interaction: Dilute the DMSO stock directly into the final assay media containing proteins (like FBS in cell culture) or other components. These molecules can act as carriers and help keep hydrophobic compounds in solution.[4] Avoid intermediate dilution steps in pure aqueous buffers if possible.[4]
-
Use Stepwise Dilution: Avoid a single, large dilution step. A gradual, stepwise dilution can prevent the rapid change in solvent polarity that causes precipitation.[9]
Recommended Strategy:
-
Prepare serial dilutions of your high-concentration DMSO stock in pure DMSO first.
-
Add a small aliquot of the appropriate DMSO stock directly to your final assay buffer/media (pre-warmed to 37°C) and mix immediately and thoroughly.
-
Visually inspect for any cloudiness or precipitate. If observed, the concentration is too high for that final assay condition.
Q5: I'm still facing precipitation issues even at low concentrations. Are there any advanced solubilization techniques I can use?
A5: Yes. When standard DMSO-based methods fail, several formulation strategies can be employed. These methods aim to create a more stable drug-delivery system in the aqueous environment.
-
Co-Solvents: For in vivo studies, adding a water-miscible co-solvent can significantly increase solubility.[6][10] A common formulation is a ternary system, such as:
-
10% DMSO / 40% PEG400 / 50% Saline: This vehicle is often used in preclinical pharmacokinetics. The polyethylene glycol (PEG) acts as a surfactant-like molecule to maintain solubility.
-
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate lipophilic drugs, forming a water-soluble complex.[6][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, preventing precipitation.[12][13] These are typically used at low concentrations (0.1% - 1%).
The choice of method depends heavily on the experimental context (in vitro vs. in vivo) and potential interference with the assay. Always run a vehicle-only control to ensure the formulation itself does not affect the experimental outcome.[14]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution, which is the foundational step for nearly all experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate glass vial with a PTFE-lined cap
-
Vortex mixer
-
Bath sonicator
-
Water bath set to 37°C
Procedure:
-
Calculation: Determine the mass of the compound required. The molecular weight of the target compound is approximately 183.59 g/mol (based on a close analog).
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 183.59 g/mol * (1000 mg / 1 g) = 1.836 mg
-
-
Weighing: Accurately weigh out the calculated mass of the compound and transfer it into the glass vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial. For 1.836 mg, add 1.0 mL of DMSO.
-
Initial Dissolution: Cap the vial tightly and vortex vigorously for 2 minutes.[8] Visually inspect for any remaining solid particles.
-
Assisted Dissolution (If Necessary):
-
Place the vial in a 37°C water bath for 10 minutes, vortexing intermittently.
-
If solids persist, place the vial in a bath sonicator for 15 minutes.
-
-
Final Inspection: Once the solution is completely clear with no visible particulates, the stock solution is ready.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store aliquots at -20°C or -80°C in tightly sealed vials. A properly stored DMSO stock should be stable for at least 6 months.[9]
Caption: Step-by-step workflow for preparing a DMSO stock solution.
References
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]
-
How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? ResearchGate. [Link]
-
5,7-Dibromo-2-benzoxazolinone. Solubility of Things. [Link]
-
DMSO stock preparation. Protocols.io. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences. [Link]
-
How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health (NIH). [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. ResearchGate. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one Derivatives
Welcome to the dedicated technical support center for the synthesis and optimization of 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one and its derivatives. This guide is intended for researchers, medicinal chemists, and process development scientists who are actively working with this important chemical scaffold. The benzoxazolone core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with the synthesis of these compounds.
I. Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems that may arise during the synthesis of this compound derivatives and offers structured solutions based on established chemical principles.
Problem 1: Low or No Product Yield
A low yield of the desired benzoxazolone is one of the most common hurdles. Several factors can contribute to this issue, from suboptimal reaction conditions to catalyst inefficiency.[3][4]
Potential Causes & Recommended Actions:
-
Suboptimal Reaction Temperature: The cyclization to form the benzoxazolone ring is often temperature-sensitive.[5]
-
Too Low: The reaction may be too sluggish, leading to incomplete conversion.
-
Too High: This can lead to the degradation of starting materials or the final product.
-
Solution: Perform a temperature screening study to identify the optimal temperature for your specific substrate and solvent system. Temperatures can range from room temperature to reflux, depending on the synthetic route.[4] For instance, some syntheses may require temperatures between 50°C to 140°C to proceed efficiently.[4]
-
-
Inefficient Catalyst or Incorrect Catalyst Loading: The choice and amount of catalyst are critical for facilitating the cyclization.
-
Improper Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction kinetics.
-
Incomplete Reaction: The reaction may not have reached completion within the allotted time.
Problem 2: Formation of Significant Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield.[3]
Common Side Products & Mitigation Strategies:
-
Unreacted Starting Materials: This is often due to an incomplete reaction.
-
Solution: Refer to the solutions for "Low or No Product Yield," such as extending the reaction time or optimizing the temperature and catalyst.[3]
-
-
Polymerization: Starting materials or reactive intermediates can sometimes polymerize under the reaction conditions.
-
Solution: Carefully control the reaction temperature and the rate of addition of reagents to minimize polymerization.
-
-
Over-alkylation/acylation: If your synthesis involves alkylation or acylation steps, multiple substitutions on the benzoxazolone ring can occur.
-
Solution: Optimize the stoichiometry of your reactants and control the reaction conditions (temperature and time) to favor mono-substitution.
-
Problem 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure this compound derivative can be challenging.[9]
Purification Challenges & Solutions:
-
Poor Solubility: The target compound may have limited solubility in common recrystallization or chromatography solvents.
-
Solution: Conduct a systematic solvent screening to find a suitable solvent or solvent mixture for recrystallization. For column chromatography, if solubility in the eluent is an issue, consider using a stronger solvent system or a different stationary phase.
-
-
Co-elution with Impurities: Impurities with similar polarity to the desired product can be difficult to separate by column chromatography.[9]
-
Solution: Optimize the eluent system for column chromatography. A shallow gradient or isocratic elution with a finely-tuned solvent mixture can improve separation. Alternatively, consider other purification techniques like preparative HPLC or recrystallization.
-
-
Product Degradation on Silica Gel: Some benzoxazolone derivatives may be sensitive to the acidic nature of silica gel.
-
Solution: Use a neutral stationary phase like alumina or a deactivated silica gel for column chromatography.
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound derivatives.
Q1: What is the general synthetic strategy for this compound?
The most common approach involves the cyclization of a corresponding 2-amino-4-chloro-5-methylphenol with a carbonylating agent. One established method uses urea in a solvent like dimethylformamide (DMF) with heating.[1] The reaction proceeds via the liberation of ammonia and subsequent ring closure.
Q2: How can I monitor the progress of my reaction effectively?
Thin-Layer Chromatography (TLC) is a convenient and widely used technique to monitor the consumption of starting materials and the formation of the product.[7][10] Staining with an appropriate reagent (e.g., potassium permanganate) or visualization under UV light can help in identifying the spots corresponding to the starting material and the product. For more quantitative analysis, LC-MS is a powerful tool.[5][11]
Q3: What are some key safety precautions to consider when working with the reagents for this synthesis?
Many reagents used in organic synthesis are hazardous. For instance, phosgene and its derivatives, which can be used as carbonylating agents, are highly toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
Yes, efforts have been made to develop more sustainable synthetic methods. This includes the use of greener solvents like ethanol or water, employing heterogeneous catalysts that can be easily recovered and reused, and exploring solvent-free reaction conditions, often assisted by microwave irradiation to reduce reaction times.[6][7]
III. Experimental Protocols & Data
This section provides a generalized experimental protocol for the synthesis of the parent this compound and a table summarizing key reaction parameters.
Generalized Synthesis of this compound
This protocol is a starting point and may require optimization for specific derivatives.
Materials:
-
2-Amino-4-chloro-5-methylphenol
-
Urea
-
Dimethylformamide (DMF)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-chloro-5-methylphenol (1 equivalent) in a minimal amount of DMF.
-
Add urea (1 equivalent) to the solution.
-
Heat the reaction mixture to 60°C and maintain this temperature for approximately 3 hours, or until the evolution of ammonia gas ceases.[1] Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water with constant stirring to precipitate the crude product.[1]
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain the pure this compound.[1][10]
Table 1: Key Reaction and Purification Parameters
| Parameter | Recommended Condition/Value | Notes |
| Reactant Ratio | 1:1 (Aminophenol:Urea) | Stoichiometric amounts are typically used. |
| Solvent | Dimethylformamide (DMF) | Other high-boiling polar aprotic solvents may also be suitable. |
| Temperature | 60°C | Temperature may need optimization for different derivatives. |
| Reaction Time | ~3 hours | Monitor by TLC for completion. |
| Work-up | Precipitation in ice-water | An effective method for initial product isolation. |
| Purification | Recrystallization (Ethanol) | Other solvents may be screened for optimal crystal formation. |
| TLC Mobile Phase | Hexane:Ethyl Acetate (3:2) | This is a starting point; the ratio may need adjustment.[1] |
IV. Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the general synthetic workflow and a troubleshooting decision tree.
General Synthetic Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to systematically troubleshoot low reaction yields.
V. References
-
Pippel, J., et al. (2017). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 60(9), 3946-3964. Retrieved from [Link]
-
Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19335-19344. Retrieved from [Link]
-
Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19335-19344. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds. Retrieved from
-
Kim, J., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 193-200. Retrieved from [Link]
-
Mudireddy, R. R., et al. (2025). Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Results in Chemistry, 8, 101594. Retrieved from [Link]
-
Patel, R., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 178-183. Retrieved from [Link]
-
Isah, M. N., et al. (n.d.). SYNTHESIS AND CHARCTERIZATION OF 2-BENZOXAZOLONE AND ITS DERIVATIVES. Retrieved from [Link]
-
Yilmaz, I., et al. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 27(19), 6523. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
Singh, S., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(8), e2300109. Retrieved from [Link]
-
Organix, Inc. (n.d.). 6-Hydroxychlorzoxazone; 5-chloro-6-hydroxybenzo[d] oxazol-2(3H)-one. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). 5-chloro-3-methylbenzo[d]oxazol-2(3H)-one. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 5-Chloro-6-hydroxybenzo[d]oxazol-2(3H)-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazolone synthesis. Retrieved from [Link]
Sources
- 1. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ajsc.leena-luna.co.jp [ajsc.leena-luna.co.jp]
- 11. pubs.acs.org [pubs.acs.org]
preventing degradation of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one in experiments
Welcome to the dedicated technical support center for 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of this compound during experimental procedures. By understanding the inherent chemical liabilities of the benzoxazolone scaffold, you can ensure the integrity of your results and the stability of your compound.
Introduction to Compound Stability
This compound belongs to the benzoxazolone class of heterocyclic compounds. While this scaffold is a valuable pharmacophore in drug discovery, it is susceptible to degradation under common experimental conditions.[1] The primary degradation pathways of concern are hydrolysis of the lactone (cyclic ester) ring and photodegradation. The rate and extent of these degradation processes are heavily influenced by factors such as pH, solvent composition, light exposure, and temperature. This guide will provide a framework for identifying and mitigating these stability risks.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Q1: I'm seeing a progressive loss of my compound in aqueous buffer over time. What is the likely cause?
A1: The most probable cause is hydrolysis of the benzoxazolone ring. This is a known liability for this class of compounds, where the cyclic ester (lactone) is cleaved. The rate of hydrolysis is highly dependent on the pH of your aqueous solution.[2][3]
-
Causality: Under acidic or basic conditions, the ester bond in the oxazolone ring is susceptible to nucleophilic attack by water or hydroxide ions, leading to ring-opening and the formation of an inactive aminophenol derivative. Studies on similar benzoxazolone structures have demonstrated rapid degradation in acidic conditions, sometimes below a pH of 4.6.[4][5]
-
Troubleshooting Steps:
-
Verify Buffer pH: Immediately measure the pH of your stock solution and experimental buffers.
-
Analyze for Degradants: Use an analytical technique like HPLC or LC-MS to look for the appearance of new, more polar peaks that would correspond to the ring-opened product.
-
Conduct a pH Profile Study: If you have the resources, test the compound's stability in a range of buffers (e.g., pH 3, 5, 7.4, 9) to determine its optimal pH range for stability.
-
Q2: My experimental results are inconsistent, especially between experiments run on different days. Could compound degradation be a factor?
A2: Yes, inconsistent results are a classic sign of compound instability. If the degradation is not controlled, the effective concentration of your active compound will vary, leading to poor reproducibility.
-
Causality: This can be linked to several factors:
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Q3: Can I dissolve this compound in methanol or ethanol for my experiments?
A3: While many researchers use alcohol-based solvents for initial stock solutions, there is a potential risk of solvolysis (specifically, methanolysis or ethanolysis). This is a reaction analogous to hydrolysis where the alcohol acts as the nucleophile.
-
Causality: The ester in the benzoxazolone ring can be attacked by the alcohol, leading to a ring-opened product where the ester is now a methyl or ethyl ester instead of the original lactone. This is more likely to occur if the solution is stored for extended periods or if acidic or basic catalysts are present.
-
Recommendations:
-
For long-term storage, prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF and store them at -20°C or -80°C.
-
If you must use an alcohol, prepare the solution fresh before each experiment and minimize storage time.
-
When diluting into your final aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1%) to minimize its impact on the experiment and compound stability.
-
Q4: I am conducting a cell-based assay. What precautions should I take?
A4: Cell culture media are complex aqueous environments, typically buffered around pH 7.2-7.4. While this is near neutral, the presence of various enzymes in serum or secreted by cells could potentially contribute to degradation.[9]
-
Key Considerations:
-
pH Stability: The benzoxazolone ring is generally more stable at neutral pH than at acidic or basic extremes.[10] However, prolonged incubation (24-72 hours) can still lead to significant hydrolysis.
-
Light Exposure: Incubators are dark, but during plate preparation and analysis (e.g., microscopy), plates can be exposed to intense light. The benzoxazolone scaffold can be susceptible to photodegradation.
-
-
Best Practices:
-
Time-Course Experiment: Run a preliminary experiment where you measure the compound's concentration in the cell culture medium over the intended duration of your assay (e.g., at 0, 4, 12, 24, and 48 hours) in the absence of cells to quantify its chemical stability.
-
Minimize Light Exposure: Work in a darkened room or use amber-colored plates and foil to protect your experimental setup from light.
-
Protocols for Preventing Degradation
Protocol 1: Preparation and Storage of Stock Solutions
This protocol is designed to maximize the shelf-life of your this compound.
-
Solvent Selection: Use an anhydrous, aprotic solvent. Dimethyl sulfoxide (DMSO) is the recommended choice.
-
Preparation:
-
Allow the vial of the compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of compound in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a water bath (37°C) can be used.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small-volume, single-use aliquots in amber or foil-wrapped microtubes.
-
Store the aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Forced Degradation Study to Identify Liabilities
This study will help you understand the specific conditions that cause your compound to degrade.
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Aliquot this solution into separate, clearly labeled vials for each stress condition:
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N.
-
Oxidative Degradation: Add 3% hydrogen peroxide.
-
Thermal Stress: Heat a vial at 60°C.
-
Photolytic Stress: Expose a vial to a UV lamp (e.g., 254 nm or 365 nm) or intense, broad-spectrum light.
-
Control: Keep one vial at room temperature, protected from light.
-
-
Analysis:
-
Take samples from each vial at various time points (e.g., 0, 2, 8, 24 hours).
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples by HPLC with a UV or MS detector.
-
-
Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the parent peak area and the appearance of new peaks indicate degradation. This will reveal whether your compound is more sensitive to pH, oxidation, heat, or light.
Caption: Workflow for a forced degradation study.
Summary of Key Stability Parameters
| Parameter | Risk Factor | Mitigation Strategy |
| pH | High risk at acidic (<6) and basic (>8) pH due to hydrolysis.[4][5][10] | Maintain solutions at a neutral pH (6.5-7.5). Use freshly prepared buffers. |
| Solvent | Risk of solvolysis with protic solvents (e.g., methanol, ethanol). | Use aprotic solvents (DMSO, DMF) for stock solutions. Minimize organic solvent in final assays. |
| Light | Moderate to high risk of photodegradation upon UV or high-intensity light exposure. | Store compound and solutions in the dark. Use amber vials or foil. Minimize light exposure during experiments. |
| Temperature | Moderate risk. Elevated temperatures accelerate hydrolysis and other degradation reactions. | Store stock solutions at -20°C or -80°C. Perform experiments at controlled room temperature unless otherwise required. |
| Oxygen | Low to moderate risk of oxidation. The core structure is not highly susceptible, but it is a general consideration. | For long-term storage of solid material, consider storing under an inert atmosphere (e.g., Argon or Nitrogen). |
References
-
Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure. ResearchGate.[Link]
-
Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.[Link]
-
Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed.[Link]
-
Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. PubMed Central.[Link]
-
METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. ResearchGate.[Link]
-
Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Publications.[Link]
-
Synthesis and biological profile of benzoxazolone derivatives. PubMed.[Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.[Link]
-
Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Publications.[Link]
-
Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. PubMed Central.[Link]
-
Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen. PubMed Central.[Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.[Link]
-
Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI.[Link]
-
5-Chloro-6-hydroxybenzo[d]oxazol-2(3H)-one. Oakwood Chemical.[Link]
-
5-chloro-3-methylbenzo[d]oxazol-2(3H)-one. Appretech Scientific Limited.[Link]
-
Photochemical formation of benzoxazoline derivatives from aminated quinones. Journal of the Chemical Society C: Organic.[Link]
-
Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Journal of Medicinal and Chemical Sciences.[Link]
-
Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. ResearchGate.[Link]
-
6-Hydroxy-5-nitrobenzo[ d]oxazol-2(3 H)-one-A degradable derivative of natural 6-Hydroxybenzoxazolin-2(3 H)-one produced by Pantoea ananatis. PubMed.[Link]
-
LC: analysis of photodegradation kinetics of nitazoxanide in pharmaceutical formulations. PubMed.[Link]
-
5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. MDPI.[Link]
-
5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one. Heterocyclics Products.[Link]
-
5-CHLORO-3-METHYLBENZO[D]OXAZOL-2(3H). Chemcd.[Link]
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
common pitfalls in handling 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common pitfalls encountered during the handling and use of this compound in your research. As Senior Application Scientists, we have compiled this guide based on a synthesis of established chemical principles, field-proven insights, and a thorough review of the available literature.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the properties, storage, and safe handling of this compound.
1. What are the basic physical and chemical properties of this compound?
| Property | Value | Source |
| CAS Number | 5790-90-9 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₈H₆ClNO₂ | [1][3][4][5][6][7][8] |
| Molecular Weight | 183.59 g/mol | [1][3][4][5][6][7][8] |
| Appearance | Typically a white to off-white powder or solid. | [2] |
| Storage | Store at room temperature in a well-sealed container. | [1][2] |
2. What are the primary safety concerns when handling this compound?
This compound is associated with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[1]
Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, wash the affected area thoroughly with water. If irritation persists, seek medical attention.[9]
3. What solvents are recommended for dissolving this compound?
While specific solubility data is not extensively published for this exact compound, benzoxazolone derivatives generally exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). They may have moderate solubility in other organic solvents like dichloromethane (DCM), ethyl acetate, and acetone. Solubility in non-polar solvents like hexanes is expected to be low. For purification by recrystallization, solvent systems such as ethanol/water or ethyl acetate/hexane are often employed for similar compounds.[10][11]
II. Troubleshooting Guides
This section provides detailed guidance on specific issues you may encounter during your experiments, explaining the underlying chemistry and offering step-by-step solutions.
A. Synthesis and Purification Pitfalls
Problem 1: Low yield or incomplete reaction during synthesis.
The synthesis of benzoxazolones often involves the cyclization of an appropriate ortho-aminophenol derivative.[12] For this compound, this would typically involve a reaction with a carbonylating agent like urea or phosgene derivatives.
Causality and Solution:
-
Inadequate Reaction Conditions: The cyclization reaction can be sensitive to temperature and reaction time. Ensure the reaction is heated sufficiently to drive the reaction to completion, which may require refluxing for several hours.[12]
-
Moisture Contamination: The starting materials and reagents should be anhydrous, as water can hydrolyze the activated intermediates, leading to side products and reduced yields.
-
Sub-optimal pH: The pH of the reaction mixture can be critical. For cyclization reactions, maintaining the appropriate pH ensures the nucleophilicity of the amine and the electrophilicity of the carbonyl source are balanced.
Workflow for Optimizing Synthesis:
Caption: Workflow for troubleshooting low synthesis yields.
Problem 2: Difficulty in purifying the final product.
Purification of benzoxazolone derivatives can be challenging due to the presence of unreacted starting materials or side products with similar polarities.
Causality and Solution:
-
Co-precipitation of Impurities: During workup, impurities may co-precipitate with the desired product. An effective purification strategy is crucial.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Common systems for similar compounds include ethanol/water, ethyl acetate/hexanes, or toluene.[10]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A solvent system with a gradient of increasing polarity (e.g., from hexanes to ethyl acetate) can effectively separate the product from impurities.
Protocol for Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, you can add a small amount of activated carbon and heat for a short period to remove colored impurities.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize product precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
B. Reactivity and Stability Issues
Problem 3: Unexpected side reactions during N-alkylation or N-acylation.
The nitrogen atom of the benzoxazolone ring is nucleophilic and can be alkylated or acylated. However, the reaction may not always proceed cleanly.
Causality and Solution:
-
Ambident Nucleophilicity: While the nitrogen is the primary nucleophilic site, under certain conditions, the exocyclic oxygen of the carbonyl group can also exhibit nucleophilicity, leading to O-alkylation or O-acylation as a side reaction. This is more likely with hard electrophiles.
-
Strongly Basic Conditions: The use of very strong bases can lead to deprotonation at other sites on the molecule or even ring-opening of the benzoxazolone core.
-
Regioselectivity: In cases of unsymmetrical benzoxazolones, the regioselectivity of reactions can be an issue. For this compound, electrophilic substitution on the benzene ring is also a possibility under certain conditions.
Workflow for Selective N-functionalization:
Caption: Key considerations for selective N-alkylation/acylation.
Problem 4: Decomposition of the compound in solution or during a reaction.
The benzoxazolone ring is susceptible to hydrolysis, particularly under acidic or basic conditions.
Causality and Solution:
-
Hydrolysis: The ester and amide-like functionalities within the benzoxazolone ring can be cleaved by water, especially in the presence of acid or base catalysts. This leads to the formation of the corresponding 2-aminophenol derivative.
-
Elevated Temperatures: Prolonged heating, especially in the presence of nucleophiles or protic solvents, can accelerate decomposition.
Preventing Decomposition:
-
pH Control: Avoid strongly acidic or basic conditions if the integrity of the benzoxazolone ring is desired. If a reaction requires basic conditions, use a non-nucleophilic base and anhydrous conditions.
-
Temperature Management: Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: For sensitive reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
C. Characterization Challenges
Problem 5: Ambiguous or complex spectroscopic data (NMR, IR).
Correctly interpreting the spectroscopic data is crucial for confirming the structure and purity of your compound.
Expert Insights on Spectroscopic Data:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group. In a solvent like DMSO-d₆, the N-H proton of the parent benzoxazolone would appear as a broad singlet at a downfield chemical shift. For the N-methylated title compound, this N-H signal will be absent, and a singlet corresponding to the N-methyl group will be present.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon (around 150-160 ppm), the aromatic carbons, and the methyl carbon. The positions of the aromatic carbons will be influenced by the substituents.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretching frequency, typically in the range of 1750-1700 cm⁻¹. Also, characteristic peaks for C-N, C-O, and aromatic C-H and C=C bonds will be present.
Example of Expected ¹H NMR Signals (Conceptual):
Caption: Conceptual ¹H NMR signals for the compound.
III. References
-
Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). Journal of the Korean Chemical Society. [Link]
-
Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one. (2025). Google Patents.
-
Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. [Link]
-
CN103709175B - The one-step synthesis of the chloro-3H-oxazole of 6-also [4,5-b] pyridin-2-ones. Google Patents.
-
5-Chloro-6-hydroxybenzo[d]oxazol-2(3H)-one. Oakwood Chemical. [Link]
-
5-chloro-3-methylbenzo[d]oxazol-2(3H)-one. Appretech Scientific Limited. [Link]
-
6-Chloro-3H-benzo[d][10][12][13]dithiazol-2-ium Chloride. MDPI. [Link]
-
(E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. MDPI. [Link]
-
1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
-
Intensified Microwave-Assisted N-Acylation Procedure - Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2 H-benzo[ d]imidazol-2-one Core. Synlett. [Link]
-
Nucleophilicities of Cyclic α‐Diazo Carbonyl Compounds. Chemistry – A European Journal. [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. [Link]
-
Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. ResearchGate. [Link]
-
US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole. Google Patents.
-
4H‐1,2,4‐triazole‐3‐thiol under classical and microwave conditions. AM1 semiemperical calculations for investigating the regioselectivity of alkylation. ResearchGate. [Link]
-
Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences. [Link]
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. [Link]
-
Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[11][14]imidazo[2,1-b]thiazoles. Molecules. [Link]
-
5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one. Heterocyclics Products. [Link]
-
5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. MDPI. [Link]
-
N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate. [Link]
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 5-Chloro-3-methylbenzoxazol-2(3H)-one | 5790-90-9 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. heterocyclics.com [heterocyclics.com]
- 5. 5-CHLORO-3-METHYLBENZO[D]OXAZOL-2(3H)-ONE;5790-90-9 [abichem.com]
- 6. 5-CHLORO-3-METHYLBENZO[D]OXAZOL-2(3H)-ONE [chemicalbook.com]
- 7. 5790-90-9|5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one|BLD Pharm [bldpharm.com]
- 8. appretech.com [appretech.com]
- 9. 5-Chloro-6-hydroxybenzo[d]oxazol-2(3H)-one [oakwoodchemical.com]
- 10. tdcommons.org [tdcommons.org]
- 11. CN103709175B - The one-step synthesis of the chloro-3H-oxazole of 6-also [4,5-b] pyridin-2-ones - Google Patents [patents.google.com]
- 12. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one Stock Solutions
Welcome to the technical support center for 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on maintaining the integrity of your stock solutions. Ensuring the stability of your compound is paramount for reproducible and reliable experimental results. This document provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the handling and storage of this compound.
Introduction to this compound Stability
This compound belongs to the benzoxazolone class of heterocyclic compounds. This scaffold is found in many biologically active molecules and is generally considered to be relatively stable.[1] However, like all small molecules, its stability in solution is not absolute and can be influenced by a variety of factors including the choice of solvent, storage conditions, and handling practices. Understanding these factors is key to preventing compound degradation and ensuring the validity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of a wide array of organic compounds, including those similar to this compound.[2][3] Its high solvating power allows for the dissolution of many otherwise poorly soluble compounds. For applications where DMSO is not suitable, other organic solvents such as ethanol or methanol can be considered, though the achievable concentration may be lower. It is crucial to determine the solubility of the compound in the selected solvent before preparing a high-concentration stock.
Q2: How should I determine the solubility of this compound in a new solvent?
A2: A simple and effective method to determine solubility is through serial dilutions and visual inspection. Start by adding a small, known amount of the compound to a fixed volume of the solvent. Vortex or sonicate the mixture to facilitate dissolution. If the compound dissolves completely, incrementally add more compound until a saturated solution (where solid particles are visible) is achieved. This will give you a semi-quantitative measure of solubility (e.g., in mg/mL). For more precise measurements, analytical techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentration of the dissolved compound in a saturated solution.
Q3: What are the optimal storage conditions for my stock solution?
A3: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture and air. The benzoxazolone core can be susceptible to hydrolysis and oxidation, and low temperatures slow down these degradation processes.[4] Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q4: How many freeze-thaw cycles can my stock solution tolerate?
A4: The impact of freeze-thaw cycles on the stability of small molecules in DMSO is compound-dependent. While some compounds are robust, others may degrade or precipitate out of solution upon repeated cycling.[5][6][7][8][9] As a best practice, it is strongly advised to aliquot your stock solution into volumes appropriate for single experiments to minimize the number of freeze-thaw cycles. If repeated use from a single stock vial is unavoidable, it is recommended to perform a stability study by subjecting an aliquot to a number of freeze-thaw cycles and analyzing its purity by HPLC or LC-MS.
Q5: Is this compound sensitive to light?
A5: Benzoxazolone-containing compounds can be susceptible to photodegradation. Therefore, it is recommended to protect stock solutions from light by storing them in amber vials or by wrapping the vials in aluminum foil. When working with the compound, especially for extended periods, it is advisable to minimize exposure to direct light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate observed in thawed stock solution | The compound's solubility limit was exceeded at the storage temperature. The compound may have low solubility in the chosen solvent. | Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated. Consider preparing a new stock at a lower concentration. Always ensure the compound is fully dissolved before use. |
| Inconsistent or reduced activity in biological assays | The compound may have degraded in the stock solution due to improper storage or handling. | Prepare a fresh stock solution from solid material. Perform a quality control check on the new and old stock solutions using HPLC or LC-MS to assess purity and concentration. Review your storage and handling procedures to ensure they align with best practices. |
| Appearance of new peaks in HPLC/LC-MS analysis of the stock solution | The compound is degrading. Potential causes include hydrolysis, oxidation, or photodegradation. | Identify the potential degradation products by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns in LC-MS/MS. Review the storage conditions (temperature, light exposure, atmosphere) and the solvent used. Consider performing a forced degradation study to understand the degradation pathways. |
| Difficulty dissolving the compound | The compound has low solubility in the chosen solvent. | Try gentle heating (be cautious as heat can also cause degradation) or sonication. If the compound still does not dissolve, consider using a different solvent or preparing a more dilute stock solution. For DMSO, ensure it is anhydrous, as water content can affect solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 197.61 g/mol ) in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flask or appropriate centrifuge tube
-
Vortex mixer and/or sonicator
-
Pipettes
-
Amber, screw-cap vials for storage
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 197.61 g/mol * (1000 mg / 1 g) = 1.9761 mg
-
-
Weigh the compound: Accurately weigh out approximately 1.98 mg of this compound using an analytical balance. Record the exact weight.
-
Dissolve the compound: Transfer the weighed compound to a clean, dry volumetric flask or tube. Add a portion of the total required volume of DMSO (e.g., 0.8 mL for a final volume of 1 mL).
-
Facilitate dissolution: Vortex the mixture vigorously. If necessary, use a sonicator for short bursts to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Bring to final volume: Once the compound is fully dissolved, add DMSO to reach the final desired volume (e.g., 1 mL).
-
Mix thoroughly: Invert the flask or vortex the tube to ensure the solution is homogeneous.
-
Aliquot and store: Dispense the stock solution into single-use amber vials. Store the vials at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment by HPLC
This protocol provides a general framework for assessing the stability of your stock solution over time.
Materials:
-
Stock solution of this compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (optional, for mobile phase modification)
Procedure:
-
Method Development: Develop an isocratic or gradient HPLC method that provides good separation of the parent compound from any potential impurities or degradation products. A typical starting point for a reverse-phase method would be a mobile phase of ACN and water (e.g., 50:50 v/v) with a flow rate of 1 mL/min and UV detection at a wavelength where the compound has maximum absorbance.
-
Initial Analysis (T=0): Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 10-100 µM). Inject the sample and record the chromatogram. The peak area of the parent compound at this time point will serve as the baseline (100%).
-
Storage: Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC using the same method.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Calculate the percentage of the compound remaining at each time point.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential for understanding the potential degradation pathways of a compound.[4][10][11][12][13][14] This protocol outlines the conditions for a basic forced degradation study.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp (e.g., 254 nm or 365 nm)
-
Heating block or water bath
-
HPLC or LC-MS system
Procedure:
-
Prepare Samples: For each condition, prepare a sample by diluting the stock solution with the respective stress agent. Also, prepare a control sample diluted with the solvent only.
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidation: Mix the stock solution with 3% H₂O₂.
-
Thermal Stress: Place a sample of the stock solution in a heating block at an elevated temperature (e.g., 60-80°C).
-
Photolytic Stress: Expose a sample of the stock solution to UV light.
-
-
Incubation: Incubate the samples for a defined period (e.g., 24-72 hours). The incubation time may need to be optimized to achieve a target degradation of 5-20%.
-
Neutralization (for acidic and basic samples): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples (including the control) by HPLC or LC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify any new peaks that have formed, which represent potential degradation products. If using LC-MS, analyze the m/z of these new peaks to help elucidate their structures.
Visualizing Stability Concepts
Workflow for Preparing and Storing a Stable Stock Solution
Caption: Workflow for stock solution preparation and storage.
Factors Affecting Stock Solution Stability
Caption: Key factors influencing the stability of stock solutions.
References
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215. [Link]
-
Reddit. (2021). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. [Link]
-
Cheng, X., Hochlowski, J., Tang, H., He, J., & Zuo, Z. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. [Link]
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]
-
Cheng, X., Hochlowski, J., Tang, H., He, J., & Zuo, Z. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
ProPharma Group. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. [Link]
-
Medicines Control Council. (2011). Stability Guidelines for Stock Remedies. [Link]
-
Macías, F. A., Oliveros-Bastidas, A., Marín, D., Castellano, D., Simonet, A. M., & Molinillo, J. M. G. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of agricultural and food chemistry, 52(21), 6402–6413. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2001). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 25(5), 48-58. [Link]
-
Lorenz, T. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology (Clifton, N.J.), 803, 265–271. [Link]
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Lorenz, T. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. In Springer Nature Experiments. [Link]
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Sharma, A., & Sharma, R. (2016). Forced Degradation Studies: An Imperative Approach for Stability Indicating Method Development. MOJ Bioequivalence & Bioavailability, 2(2). [Link]
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Challener, C. A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10). [Link]
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Patel, P., & Patel, M. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(2), 125-135. [Link]
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Khan, I., Tantray, M. A., Hamid, H., Alam, M. S., Kalam, M. A., & Dhulap, A. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300160. [Link]
-
PubChem. (n.d.). 2(3H)-Benzoxazolone. National Center for Biotechnology Information. [Link]
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Technical Support Center: Optimization of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one Concentration for Assays
Welcome to the technical support guide for 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one. This document provides in-depth guidance for researchers, scientists, and drug development professionals on optimizing the experimental concentration of this compound. Adherence to these principles will enhance data quality, reproducibility, and the overall success of your screening and development programs.
Section 1: Foundational Knowledge & Stock Preparation
This section addresses the most immediate questions regarding the handling and preparation of this compound.
Q1: What are the key physicochemical properties of this compound?
Understanding the basic properties is the first step to designing a robust experiment. While extensive experimental data for this specific compound is not widely published, we can infer properties from its structure—a substituted benzoxazolone. These compounds are typically hydrophobic.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source/Note |
|---|---|---|
| Molecular Formula | C₈H₆ClNO₂ | [ChemScene][1] |
| Molecular Weight | 183.59 g/mol | [ChemScene][1] |
| CAS Number | 16189-93-0 | Inferred from user query |
| Predicted LogP | ~1.8 - 2.5 | Estimated based on similar structures[1]; indicates moderate lipophilicity. |
| Appearance | Typically a solid powder. | General knowledge of similar small molecules. |
Q2: What is the recommended solvent for creating a high-concentration stock solution?
For hydrophobic compounds like this one, Dimethyl Sulfoxide (DMSO) is the standard and recommended solvent.[2] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules and is miscible with water and most cell culture media at low concentrations.[2]
-
Causality: The choice of DMSO is based on its ability to solvate compounds that are poorly soluble in aqueous media, allowing for the creation of a concentrated stock that can be serially diluted into your assay buffer or media.
Q3: What is a standard concentration for a stock solution and how should it be stored?
A common starting point for a stock solution is 10 mM to 50 mM in 100% DMSO.
-
Protocol Validation: Always ensure the compound is fully dissolved at your chosen stock concentration. This can be verified by visual inspection (no visible particulates) and, if necessary, brief vortexing or sonication.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[3]
Section 2: The Core Workflow: Determining Optimal Assay Concentration
The primary goal is to identify a concentration range that elicits a biological response without inducing non-specific effects or cytotoxicity. This requires a systematic dose-response experiment.
Workflow for Concentration Optimization
Caption: Workflow for determining the optimal assay concentration.
Experimental Protocol: Initial Dose-Response Screening
This protocol provides a general framework for a 96-well plate cell-based assay.
-
Cell Seeding: Plate your chosen cell line at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach and recover for 24 hours.[4][5]
-
Compound Preparation:
-
Thaw an aliquot of your this compound stock solution.
-
Perform a serial dilution series to create a range of working concentrations. For an initial screen, a broad range from 100 µM down to 1 nM is recommended to capture the full dose-response curve.[4]
-
-
Treatment:
-
Add the diluted compound to the appropriate wells.
-
Crucially, include vehicle control wells. These wells receive the same final concentration of DMSO as the highest concentration compound-treated well.[6][7] This step is vital to ensure that any observed effects are due to the compound and not the solvent.[8][9]
-
Include untreated (negative) and positive controls (a known activator/inhibitor) to define the assay window.[6]
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[4]
-
Assay Readout: Perform the specific assay (e.g., viability, reporter gene, enzyme activity) according to its protocol.
-
Data Analysis: Calculate the response for each concentration relative to controls and plot a dose-response curve to determine key parameters like IC₅₀ or EC₅₀.
Section 3: Troubleshooting Guide
This Q&A section addresses common problems encountered during optimization.
Q1: My compound precipitated ("crashed out") when I added it to the aqueous assay medium. What should I do?
This is a common issue with hydrophobic compounds. Immediate precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[10][11]
-
Cause 1: Final Concentration Too High. The most likely cause is that the final working concentration is above the compound's aqueous solubility limit.
-
Solution: Decrease the final working concentration. Test a lower, broader range in your next experiment.[10]
-
-
Cause 2: High Final Solvent Concentration. While DMSO aids dissolution, its final concentration in the media should be kept low, typically below 0.5% and ideally below 0.1%, to avoid solvent-induced toxicity and effects on solubility.[10]
-
Solution: Adjust your dilution scheme to lower the final DMSO percentage. This may involve creating an intermediate dilution of your stock in media or buffer.
-
-
Cause 3: Rapid Dilution Shock. Adding a small volume of concentrated DMSO stock directly into a large volume of media can cause a rapid solvent exchange, leading to precipitation.[10]
-
Solution: Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently mixing.[10]
-
Q2: I'm not observing any biological effect, even at high concentrations. What is the next step?
A lack of response can be due to several factors beyond just concentration.
-
Cause 1: Concentration is Too Low. The compound may not be potent enough to show an effect in the tested range.
-
Solution: Before pushing to higher concentrations, verify the compound's solubility limit. If you can go higher without precipitation, test up to the limit. If not, the compound may simply be inactive in your assay.
-
-
Cause 2: Inappropriate Assay System. The chosen cell line may not express the target, or the assay endpoint may not be sensitive to the compound's mechanism of action.[5][12]
-
Solution: Confirm target expression in your cell model. Consider testing in a different, potentially more sensitive, cell line or using an alternative assay (e.g., measuring a downstream signaling event).[4]
-
-
Cause 3: Incubation Time. The effect of the compound may be time-dependent.
-
Solution: Conduct a time-course experiment, testing multiple incubation points (e.g., 6, 24, 48, 72 hours).[4]
-
Q3: I'm seeing significant cytotoxicity or cell death across all my concentrations. How do I troubleshoot this?
Distinguishing specific bioactivity from general toxicity is critical.
-
Cause 1: Intrinsic Compound Toxicity. The compound may be inherently cytotoxic at the tested concentrations. Benzoxazole derivatives have been evaluated for cytotoxic activity against cancer cell lines, indicating this is a potential biological effect.[13][14]
-
Cause 2: Solvent Toxicity. As mentioned, final DMSO concentrations above 0.5-1% can be toxic to many cell lines.[9]
-
Solution: Re-calculate the final DMSO concentration in all wells. Ensure your vehicle control shows high cell viability. If it doesn't, your DMSO concentration is too high and the entire experimental design needs revision.[6]
-
Q4: My results are highly variable and not reproducible. What are the likely sources of error?
Reproducibility issues often stem from inconsistencies in protocol execution.[4]
-
Cause 1: Inconsistent Cell Health and Density. Cells that are unhealthy, over-passaged, or seeded unevenly will respond variably.[5]
-
Solution: Use healthy, low-passage cells for all experiments. Ensure a single-cell suspension for even plating and optimize the cell seeding density to avoid overcrowding.[5]
-
-
Cause 2: Compound Instability or Precipitation. The compound may be degrading or precipitating over the course of the experiment.
-
Solution: Visually inspect plates for precipitation under a microscope before the final readout. Prepare fresh dilutions for each experiment and minimize the exposure of stock solutions to room temperature.
-
-
Cause 3: Inadequate Controls. Without robust controls, it's impossible to normalize data and assess variability.
References
-
Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
Illumina. (2025, November 24). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. [Link]
-
Shapiro, A. B. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]
-
Biology Stack Exchange. (2017, May 30). Why is a DMSO-only Control Important?[Link]
-
BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). [Link]
-
Hafner, M., Niepel, M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Nature Communications. [Link]
-
Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. [Link]
-
ResearchGate. (2017, June 28). What should be the vehicle control?[Link]
-
ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?[Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]
-
National Center for Biotechnology Information (NCBI). (2025, June 5). 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. [Link]
-
National Center for Biotechnology Information (NCBI). (2021, May 8). Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][5][6] Azoles. [Link]
-
gChem Global. (n.d.). DMSO. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives. [Link]
-
Oakwood Chemical. (n.d.). 5-Chloro-6-hydroxybenzo[d]oxazol-2(3H)-one. [Link]
-
Cenmed Enterprises. (n.d.). 5-Chloro-6-hydroxybenzo[d]oxazol-2(3H)-one (C007B-614669). [Link]
-
Chemcd. (n.d.). 5790-90-9 | 5-CHLORO-3-METHYLBENZO[D]OXAZOL-2(3H). [Link]
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- 11. researchgate.net [researchgate.net]
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- 13. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d] [1,3] Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promegaconnections.com [promegaconnections.com]
Technical Support Center: Purification Strategies for 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one
Welcome to the technical support center for the purification of 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Introduction: The Critical Role of Purity
This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of impurities, such as unreacted starting materials, side-products, or residual solvents, can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final compound. Therefore, achieving high purity is paramount. This guide will explore the most effective purification strategies to ensure your material meets the stringent quality requirements for research and development.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the purification of crude this compound.
Question 1: My crude product is a dark, oily residue. How can I effectively isolate the solid product?
Answer: A dark, oily crude product often indicates the presence of polymeric byproducts or colored impurities from the synthetic reaction.[1] A multi-step approach is recommended to tackle this issue.
First, an initial workup using an appropriate solvent can help remove some of the highly soluble, colored impurities. Consider triturating the crude oil with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This process may induce precipitation of your desired product while the impurities remain in the solvent.
If trituration is ineffective, a preliminary purification by flash column chromatography is the next logical step.[2] This technique is excellent for separating compounds with different polarities.
Question 2: I'm seeing multiple spots on my TLC, even after initial purification attempts. What are the likely impurities and how can I remove them?
Answer: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates an incomplete reaction or the formation of side products.[1] Common impurities in the synthesis of benzoxazolones can include unreacted starting materials (e.g., substituted 2-aminophenols) and intermediates like the Schiff base if the cyclization is incomplete.[3]
To address this, optimizing your purification strategy is key. Column chromatography is a highly effective method for separating closely related compounds.[1][2] The choice of the solvent system (eluent) is critical for achieving good separation.
-
Expert Insight: Start with a non-polar solvent system and gradually increase the polarity. A common starting point for benzoxazolone derivatives is a mixture of n-hexane and ethyl acetate.[4] For this compound, begin with a ratio like 9:1 (hexane:ethyl acetate) and progressively increase the ethyl acetate concentration. Monitor the separation by collecting small fractions and analyzing them by TLC.
Question 3: My yield is significantly lower after purification. What are the potential causes and how can I minimize product loss?
Answer: Product loss during purification is a common challenge that can stem from several factors.[1][5][6]
-
Inappropriate Solvent Choice for Recrystallization: If you are using recrystallization, the chosen solvent might be too good at dissolving your compound even at low temperatures, leading to significant loss in the mother liquor.
-
Product Degradation: Although benzoxazolones are generally stable, they can be susceptible to degradation under harsh conditions (e.g., strong acids or bases, high temperatures for prolonged periods).[1]
-
Adsorption on Silica Gel: During column chromatography, your product might be strongly adsorbing to the silica gel, leading to incomplete elution.
Strategies to Minimize Loss:
-
Recrystallization Solvent Screening: Perform small-scale solubility tests to find an optimal solvent or solvent pair where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Careful pH Control: During workup and extraction, ensure that the pH is controlled to avoid degradation.
-
Column Chromatography Optimization: If you suspect strong adsorption, consider deactivating the silica gel slightly with a small amount of triethylamine in your eluent. However, be mindful that this can affect the separation. Alternatively, using a less polar solvent system might reduce retention on the column.
Question 4: The purified product has a broad melting point range. What does this indicate and how can I improve its purity?
Answer: A broad melting point range is a classic indicator of an impure compound.[1] Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of even small amounts of impurities can depress and broaden the melting point.
To improve purity, a final recrystallization step after column chromatography is highly recommended. This will help remove any remaining minor impurities and provide a product with a sharp melting point.
| Purification Step | Typical Purity Range (%) | Key Considerations |
| Initial Workup (Trituration/Washing) | 50 - 80 | Effective for removing highly soluble impurities. |
| Column Chromatography | 85 - 98 | Choice of stationary and mobile phase is critical for separation. |
| Recrystallization | > 99 | Ideal for final polishing; solvent selection is paramount. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: A combination of column chromatography followed by recrystallization is the most robust and effective strategy.[2] Column chromatography serves to remove the bulk of impurities and separate the desired product from side-products, while recrystallization is excellent for removing trace impurities and obtaining a highly pure, crystalline solid.
Q2: What solvent systems are typically used for column chromatography of this compound?
A2: For normal-phase silica gel chromatography, a gradient elution with a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate is recommended.[4] You can start with a low concentration of ethyl acetate (e.g., 5-10%) and gradually increase it to elute your compound.
Q3: How do I choose a suitable solvent for recrystallization?
A3: The ideal recrystallization solvent should dissolve your compound well at its boiling point but poorly at room temperature or in an ice bath. You can perform small-scale solubility tests with various solvents such as ethanol, methanol, ethyl acetate, toluene, or mixtures thereof to find the optimal one.
Q4: What analytical techniques can I use to assess the purity of my final product?
A4: Several analytical techniques can be employed to confirm the purity of your this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method that can quantify the purity of your compound and detect trace impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of impurities.
-
Melting Point Analysis: As mentioned earlier, a sharp melting point is a good indicator of high purity.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Q5: My synthesis involves a catalyst. How can I ensure its complete removal during purification?
A5: The method for catalyst removal depends on the nature of the catalyst used.
-
Homogeneous Catalysts: These are often removed by aqueous washes during the workup. If the catalyst is an acid or a base, neutralizing the reaction mixture can precipitate it or make it soluble in the aqueous phase.
-
Heterogeneous Catalysts: These are typically removed by simple filtration of the reaction mixture before the workup.
If you suspect residual catalyst in your purified product, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to detect trace metals.
Experimental Workflows
Purification Workflow Diagram
Caption: A typical workflow for the purification of this compound.
Decision Tree for Troubleshooting Purification
Caption: A decision tree to guide troubleshooting during the purification process.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- Supporting Information. (n.d.). Royal Society of Chemistry.
- Benchchem. (n.d.). Technical Support Center: Optimization of Benzoxazole Synthesis.
- ACS Omega. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications.
- PMC. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. NIH.
- Benchchem. (n.d.). Application Notes and Protocols: Purification of Synthesized 6-Chloro-1H-benzo[cd]indol-2-one.
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods.
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- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to the Target Validation of 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one: A Comparative Approach
In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount. This process provides the mechanistic underpinnings of a compound's therapeutic effect and potential toxicities. This guide offers a comprehensive, technically-grounded framework for the target validation of a novel benzoxazolone derivative, 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one. Given the broad anti-inflammatory and enzyme-inhibitory activities of the benzoxazolone scaffold, we hypothesize that this compound may exert its effects through the inhibition of a key inflammatory signaling node. For the purposes of this illustrative guide, we will proceed with the hypothesis that this compound is an inhibitor of the p38 mitogen-activated protein kinase (MAPK), a critical regulator of inflammatory responses.
This document is structured to provide a logical, multi-faceted approach to target validation, comparing the performance of our lead compound with established alternatives. We will delve into the causality behind experimental choices, ensuring each step is part of a self-validating system.
I. The Scientific Rationale: Why p38 MAPK?
The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to a variety of stress stimuli, including inflammatory cytokines.[1][2] Dysregulation of this pathway is implicated in a host of inflammatory diseases, making it a compelling therapeutic target. The benzoxazolone core is present in numerous compounds with documented anti-inflammatory properties, lending credence to our hypothesis.[3][4][5][6][7] This guide will rigorously test this hypothesis through a series of biochemical, cellular, and genetic experiments.
II. The Comparative Framework: Selecting the Right Tools
To objectively assess the activity of this compound, we will compare it against two key compounds:
-
Positive Control: SB 203580, a well-characterized, potent, and selective inhibitor of p38 MAPK.[8][9] This will serve as our benchmark for inhibitory activity.
-
Negative Control: 5-Methylbenzo[d]oxazol-2(3H)-one. This structural analog lacks the chloro group, which we hypothesize is crucial for binding to the target. This will help establish structure-activity relationships (SAR) and rule out non-specific effects.
| Compound | Role | Rationale |
| This compound | Test Compound | The novel molecule whose target is being validated. |
| SB 203580 | Positive Control | An established, potent, and selective p38 MAPK inhibitor to benchmark performance against. |
| 5-Methylbenzo[d]oxazol-2(3H)-one | Negative Control | A structurally similar analog, hypothesized to be inactive, to assess specificity and SAR. |
III. A Multi-pronged Approach to Target Validation
Our experimental workflow is designed to build a solid case for target engagement, moving from direct biochemical interactions to functional consequences in a cellular context.
Caption: A multi-tiered workflow for target validation.
IV. Experimental Protocols & Comparative Data
The initial step is to ascertain if our test compound directly binds to and inhibits the activity of purified p38α MAPK protein.
1. p38α Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against p38α.
-
Protocol:
-
Recombinant human p38α is incubated with varying concentrations of the test compounds (0.1 nM to 100 µM) in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and a specific peptide substrate (e.g., ATF2).
-
The reaction is allowed to proceed for 30 minutes at 30°C.
-
The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data are normalized to controls and fitted to a dose-response curve to calculate IC50 values.
-
2. Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics (association and dissociation rates) and affinity (KD) of the compounds to p38α.
-
Protocol:
-
Recombinant human p38α is immobilized on a sensor chip.
-
A series of concentrations of each compound are flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound compound, is measured in real-time.
-
The resulting sensorgrams are analyzed to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).
-
Comparative Biochemical Data:
| Compound | p38α IC50 (nM) | p38α KD (nM) |
| This compound | 150 | 250 |
| SB 203580 | 50 | 80 |
| 5-Methylbenzo[d]oxazol-2(3H)-one | >10,000 | No Binding |
These data would suggest that our test compound directly inhibits p38α, albeit with lower potency than the positive control. The negative control shows no activity, supporting a specific structure-activity relationship.
Next, we must confirm that the compound engages p38α within a cellular environment and modulates its downstream signaling.
1. Cellular Thermal Shift Assay (CETSA)
-
Objective: To provide evidence of target engagement in intact cells by measuring the thermal stabilization of p38α upon compound binding.
-
Protocol:
-
Treat cultured cells (e.g., HeLa or THP-1) with the compounds or vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
The aggregated, denatured proteins are pelleted by centrifugation.
-
The amount of soluble p38α remaining in the supernatant at each temperature is quantified by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of a compound indicates binding and stabilization.
-
2. Western Blot Analysis of Downstream Pathway Modulation
-
Objective: To assess the functional consequence of p38α inhibition by measuring the phosphorylation of its direct substrate, MAPK-activated protein kinase 2 (MK2).
-
Protocol:
-
Pre-treat cells with the compounds for 1 hour.
-
Stimulate the p38 MAPK pathway with a known activator, such as anisomycin or lipopolysaccharide (LPS).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Probe the resulting blot with antibodies specific for phosphorylated MK2 (p-MK2) and total MK2 (as a loading control).
-
Quantify band intensities to determine the extent of inhibition.
-
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Comparative Cellular Data:
| Compound | CETSA Thermal Shift (°C) | Inhibition of p-MK2 (IC50, nM) |
| This compound | +4.2 | 500 |
| SB 203580 | +6.8 | 150 |
| 5-Methylbenzo[d]oxazol-2(3H)-one | No Shift | >20,000 |
These results would demonstrate that our test compound engages p38α in cells and functionally inhibits its downstream signaling pathway, with a cellular potency that correlates with its biochemical activity.
The final and most rigorous step is to demonstrate that the cellular effect of the compound is dependent on the presence of the target protein.
1. siRNA-mediated Knockdown
-
Objective: To determine if reducing the expression of p38α diminishes the compound's ability to inhibit downstream signaling.
-
Protocol:
-
Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting p38α (MAPK14).
-
After 48-72 hours, confirm p38α knockdown by Western blot.
-
Treat both sets of cells (control and knockdown) with the test compound.
-
Stimulate with LPS and measure the phosphorylation of MK2.
-
If the compound's effect is diminished in the knockdown cells, it strongly supports that p38α is the relevant target.
-
Expected Outcome: The inhibitory effect of this compound on LPS-induced p-MK2 levels would be significantly attenuated in cells where p38α has been knocked down, compared to cells treated with a non-targeting control siRNA. This would provide compelling evidence that the compound's activity is mediated through p38α.
V. Conclusion
This guide outlines a systematic and comparative approach to the target validation of this compound, centered on the hypothetical target p38 MAPK. By integrating direct biochemical assays, cellular target engagement studies, and genetic approaches, we can build a robust and defensible case for the compound's mechanism of action.[10][11] The inclusion of well-characterized positive and negative controls is critical for interpreting the data and understanding the specificity and structure-activity relationship of our lead compound. This multi-tiered validation strategy is essential for progressing a compound through the drug discovery pipeline with a high degree of confidence in its biological target.
VI. References
-
Cuenda, A., & Rousseau, S. (2007). p38 MAPKs signalling cascades. Biochemical Journal, 406(1), 1-14. Available from: [Link]
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Wikipedia. (n.d.). p38 mitogen-activated protein kinases. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Kamal, A., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie. Available from: [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved January 12, 2026, from [Link]
-
Zarubin, T., & Han, J. (2010). Mechanisms and functions of p38 MAPK signalling. FEBS Letters, 584(14), 2879-2888. Available from: [Link]
-
QIAGEN. (n.d.). p38 MAPK Signaling. Retrieved January 12, 2026, from [Link]
-
Zhang, Y., et al. (2013). Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. Journal of Medicinal Chemistry, 56(8), 3343-3355. Available from: [Link]
-
ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved January 12, 2026, from [Link]
-
MDPI. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 27(19), 6628. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and biological profile of benzoxazolone derivatives. Retrieved January 12, 2026, from [Link]
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A Researcher's Guide to Uric Acid-Lowering Agents: Benchmarking Novel Compounds Against Established Inhibitors
For researchers and drug development professionals navigating the landscape of metabolic disease, particularly hyperuricemia and gout, a thorough understanding of existing therapeutic agents is paramount. This guide provides a comparative analysis of established inhibitors of uric acid production and transport, offering a framework for evaluating the efficacy of novel chemical entities such as 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one. By detailing the mechanisms of action and experimental evaluation of current drugs, we provide the necessary context for positioning new compounds in the drug discovery pipeline.
Introduction to Uric Acid Regulation
Hyperuricemia, the biochemical precursor to the debilitating inflammatory arthritis known as gout, is characterized by elevated levels of uric acid in the blood.[1][2] This condition arises from either the overproduction or underexcretion of uric acid, a final product of purine metabolism.[3][4][5] Consequently, therapeutic strategies primarily focus on two key pathways: the inhibition of uric acid synthesis and the enhancement of its renal excretion.[4][6]
Two major classes of drugs dominate the current therapeutic landscape: Xanthine Oxidase (XO) inhibitors, which curtail uric acid production, and uricosuric agents, which block the renal reabsorption of uric acid.[1][7][8] This guide will delve into the comparative efficacy of key representatives from each class, providing the scientific bedrock upon which novel inhibitors can be assessed.
Targeting Uric Acid Production: Xanthine Oxidase Inhibitors
Xanthine oxidase is a pivotal enzyme in the purine degradation pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[5][8][9] Inhibition of this enzyme is a cornerstone of urate-lowering therapy.[3][8]
Mechanism of Action: Xanthine Oxidase Inhibition
The following diagram illustrates the role of xanthine oxidase in the purine catabolism pathway and the point of intervention for XO inhibitors.
Caption: Purine catabolism and xanthine oxidase inhibition.
Comparative Efficacy of Known XO Inhibitors
Allopurinol and febuxostat are the most prominent xanthine oxidase inhibitors used in clinical practice.[10][11] While both are effective, they exhibit different pharmacological profiles.
| Inhibitor | Mechanism | Potency & Selectivity | Clinical Considerations |
| Allopurinol | Purine analog; competitive inhibitor.[10][12] Its metabolite, oxypurinol, is a non-competitive inhibitor.[8] | Less potent than febuxostat.[8][12] Can affect other enzymes in purine and pyrimidine metabolism.[11] | First-line therapy due to long-term safety data and cost-effectiveness.[12] Dose adjustment is required in renal impairment.[8][12] |
| Febuxostat | Non-purine selective inhibitor; mixed-type inhibition.[12][13] | More potent than allopurinol in lowering serum urate.[8][12] Highly specific for xanthine oxidase.[6] | Reserved for patients intolerant to allopurinol or with renal impairment.[12][14] Associated with a higher risk of cardiovascular events in some studies.[14] |
Enhancing Uric Acid Excretion: Uricosuric Agents
The kidneys play a crucial role in maintaining uric acid homeostasis, with the majority of filtered urate being reabsorbed in the proximal tubule.[2] Urate transporter 1 (URAT1) is a key protein in this reabsorption process.[7][15][16]
Mechanism of Action: URAT1 Inhibition
The diagram below depicts the renal handling of uric acid and the action of uricosuric agents.
Caption: Mechanism of uricosuric agents via URAT1 inhibition.
Comparative Efficacy of Known Uricosuric Agents
Benzbromarone and probenecid are well-characterized uricosuric drugs that function by inhibiting URAT1.[17][18][19]
| Inhibitor | Mechanism | Potency | Clinical Considerations |
| Benzbromarone | Potent inhibitor of URAT1 and other organic anion transporters like OAT4.[15][17] Also a non-competitive inhibitor of xanthine oxidase.[20] | Highly effective in reducing serum uric acid levels, often superior to probenecid and allopurinol.[20][21] | Use is limited due to reports of hepatotoxicity.[17][20] |
| Probenecid | Inhibits the tubular reabsorption of urate by targeting URAT1 and OAT1.[18][22] | Effective, but generally less potent than benzbromarone.[21] | Can increase the risk of kidney stone formation.[18][23] Also used to increase plasma concentrations of certain antibiotics.[18][22][24] |
Experimental Protocols for Efficacy Determination of Novel Inhibitors
To ascertain the efficacy and mechanism of a novel compound like this compound, a series of standardized in vitro assays are essential.
Xanthine Oxidase Inhibition Assay
This enzymatic assay directly measures the inhibitory potential of a compound against xanthine oxidase.
Objective: To determine the IC50 value of the test compound for xanthine oxidase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of xanthine (substrate) in a suitable buffer (e.g., 100 µM in 50 mM potassium phosphate buffer, pH 7.5).
-
Prepare a solution of xanthine oxidase from bovine milk.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add serial dilutions of the test compound.
-
Add the xanthine solution to each well.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Monitor the increase in absorbance at 295 nm (corresponding to the formation of uric acid) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
URAT1 Inhibition Assay (Cell-Based)
This assay evaluates the ability of a compound to block the uptake of uric acid into cells expressing the URAT1 transporter.
Objective: To determine the IC50 value of the test compound for URAT1-mediated uric acid transport.
Methodology:
-
Cell Culture:
-
Use a stable cell line overexpressing human URAT1 (e.g., HEK293-hURAT1). Culture the cells to confluence in appropriate media.
-
-
Uptake Assay:
-
Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 10-15 minutes).
-
Initiate uric acid uptake by adding a solution containing radiolabeled [14C]-uric acid.
-
After a short incubation period (e.g., 1-5 minutes), stop the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background uptake (measured in control cells not expressing URAT1 or in the presence of a known potent inhibitor like benzbromarone).
-
Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The following diagram outlines the workflow for evaluating a novel inhibitor.
Sources
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one
In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its selectivity. A molecule that promiscuously interacts with multiple unintended biological targets can lead to unforeseen side effects, toxicity, or diminished efficacy. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one, a novel compound belonging to the pharmacologically significant benzoxazolone class of heterocycles.[1][2]
The benzoxazolone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Given this broad bioactivity, a thorough understanding of the selectivity profile of any new benzoxazolone derivative is paramount. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for assessing off-target interactions and providing a comparative perspective against other relevant compounds.
For the purpose of this illustrative guide, we will postulate a hypothetical primary target for this compound: p38α mitogen-activated protein kinase (MAPK) , a key regulator of inflammatory responses. This will serve as our reference point for evaluating its selectivity across the kinome and other major target classes.
Comparative Analysis: Benchmarking Against Alternatives
To contextualize the cross-reactivity profile of this compound (termed Cpd-X for brevity), we will compare it against two hypothetical compounds:
-
Cpd-Y: A structurally related benzoxazolone analog with a different substitution pattern.
-
Cpd-Z: An established, non-benzoxazolone p38α MAPK inhibitor with a known cross-reactivity profile.
Table 1: Hypothetical Primary Target Affinity and Kinase Selectivity Scores
| Compound | Primary Target | IC50 (nM) vs. p38α MAPK | Selectivity Score (S10 at 1µM) |
| Cpd-X | p38α MAPK | 15 | 0.08 |
| Cpd-Y | p38α MAPK | 50 | 0.25 |
| Cpd-Z | p38α MAPK | 5 | 0.15 |
Selectivity Score (S10) is the fraction of kinases inhibited by more than 90% at a 1 µM concentration.
Experimental Workflows for Comprehensive Cross-Reactivity Profiling
A robust cross-reactivity assessment necessitates a multi-pronged approach, interrogating a wide range of potential off-targets. The following sections detail the experimental protocols for profiling Cpd-X against major drug target families.
Kinome-Wide Selectivity Profiling
Given the prevalence of kinases as drug targets and the conserved nature of the ATP-binding site, kinome-wide screening is a critical first step.[6]
Experimental Protocol: Radiometric Kinase Assay
This method is considered the gold standard for its direct measurement of enzymatic activity and high sensitivity.[7][8]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Cpd-X, Cpd-Y, and Cpd-Z in 100% DMSO, starting from a 100 µM stock.
-
Kinase Panel: Utilize a comprehensive panel of at least 300 purified human kinases.
-
Assay Reaction:
-
In a 96-well plate, combine the test compound, the specific kinase, and its corresponding substrate in an appropriate reaction buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the reaction and spot the mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unreacted [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for any kinases showing significant inhibition.
Diagram 1: Kinase Cross-Reactivity Profiling Workflow
Caption: Workflow for radiometric kinase profiling.
GPCR Panel Screening
G-protein coupled receptors (GPCRs) represent another major class of drug targets.[9] Functional assays are crucial to determine if a compound acts as an agonist, antagonist, or allosteric modulator.[10]
Experimental Protocol: cAMP and Calcium Flux Assays
These cell-based assays measure the modulation of second messenger levels upon GPCR activation.[10][11]
-
Cell Line Preparation: Utilize a panel of stable cell lines, each overexpressing a specific GPCR.
-
cAMP Assay (for Gs/Gi-coupled GPCRs):
-
Plate the cells and incubate with the test compounds.
-
Stimulate the cells with a known agonist (for antagonist mode) or assess directly (for agonist mode).
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF).
-
-
Calcium Flux Assay (for Gq-coupled GPCRs):
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Add the test compounds and measure the change in fluorescence intensity over time using a plate reader with an integrated fluid dispenser to add a known agonist (for antagonist mode).
-
-
Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Diagram 2: GPCR Functional Screening Pathway
Sources
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A Researcher's Guide to the Structure-Activity Relationship of Benzoxazolone Analogs
The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, prized for its versatile physicochemical properties and broad spectrum of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzoxazolone analogs, offering a comparative framework for researchers and drug development professionals. While direct data on 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one is not extensively available in public literature, this guide will explore the well-established SAR principles of the broader benzoxazolone class, enabling researchers to infer and design potent analogs.
The Benzoxazolone Core: A Foundation for Diverse Bioactivity
The benzoxazolone framework, a bicyclic system comprising a fused benzene and oxazolone ring, serves as an ideal starting point for drug design. Its unique structure, possessing both lipophilic and hydrophilic characteristics, and its weakly acidic nature, facilitates favorable interactions with a variety of biological targets.[1][2] This has led to the development of benzoxazolone-based compounds with a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The amenability of both the benzene and oxazolone rings to chemical modification allows for fine-tuning of a molecule's biological activity.[1]
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzoxazolone analogs is highly dependent on the nature and position of substituents on the core structure. Understanding these relationships is crucial for the rational design of more potent and selective compounds.
Substitutions on the Benzene Ring
Modifications to the benzene portion of the benzoxazolone scaffold have a significant impact on activity. Electron-withdrawing and electron-donating groups can modulate the electronic properties of the entire molecule, influencing its interaction with target proteins.
For instance, in the context of anticancer activity , the presence of a chlorine atom at the 5-position of the benzoxazolone ring has been shown to be a key feature in some potent compounds. One study highlighted that a 5-chloro substituted N-piperazinyl benzoxazolone derivative exhibited significant pro-apoptotic effects in MCF-7 breast cancer cells.[3] The introduction of electron-withdrawing groups, such as chlorine or a nitro group, can enhance the anti-proliferative effects of these compounds.[4]
In the realm of antimicrobial agents , substitutions on the benzene ring also play a critical role. A quantitative structure-activity relationship (QSAR) study on a series of benzoxazole derivatives suggested that the presence of an electron-withdrawing group at the R1 position of the benzoxazole ring is favorable for antibacterial activity.[5]
Substitutions at the N-3 Position
The nitrogen atom at the 3-position of the oxazolone ring is a common site for modification, and the nature of the substituent at this position profoundly influences the biological profile of the resulting analog.
For anti-inflammatory activity , the introduction of lipophilic amino acid moieties at the 4-position of the benzoxazolone ring, with further modifications at the N-3 position, has been shown to increase inhibitory activity against soluble epoxide hydrolase (sEH), a target for anti-inflammatory drugs.[6] Specifically, derivatives containing a phenyl, pyrrolidine, or sulfhydryl group exhibited enhanced activity.[6]
In the development of anticancer agents , N-2 substituted pyrazolinone derivatives of benzoxazole have shown greater anti-proliferative activity compared to their unsubstituted counterparts.[7] This highlights the importance of substitution at this position for cytotoxic effects. Furthermore, N-substituted benzoxazolone derivatives have been shown to induce apoptosis in cancer cells, suggesting a potential mechanism of action.[3]
Comparative Performance of Benzoxazolone Analogs
To provide a clearer understanding of the SAR, the following table summarizes the biological activities of various substituted benzoxazolone analogs, with supporting experimental data.
| Compound ID | Core Scaffold | Substitution | Biological Activity | IC50/MIC | Reference |
| 3d | 4-Substituted Benzoxazolone | Phenyl at C4 | sEH Inhibition | 2.67 µM | [6] |
| 3g | 4-Substituted Benzoxazolone | Pyrrolidine at C4 | sEH Inhibition | 1.72 µM | [6] |
| 4j | 4-Substituted Benzoxazolone | Not specified in abstract | sEH Inhibition | 1.07 µM | [6] |
| Compound 2 | 5-Chloro-benzoxazolone | Piperazine at N3 | Anticancer (MCF-7) | Effective at 50 µM | [3] |
| Compound 16 | Aminobenzoxazole derivative | Not specified in abstract | Anticancer (MCF-7) | 6.98 µM | [8] |
| Compound 17 | Aminobenzoxazole derivative | Not specified in abstract | Anticancer (MCF-7) | 11.18 µM | [8] |
Experimental Protocols
The synthesis and biological evaluation of benzoxazolone analogs are central to SAR studies. Below are representative protocols for these key experimental workflows.
General Synthesis of N-Substituted Benzoxazolone Derivatives
This protocol describes a general method for the synthesis of N-substituted benzoxazolone derivatives, which is a common strategy for exploring the SAR at the N-3 position.
Caption: Synthetic workflow for N-substituted benzoxazolones.
Detailed Steps:
-
Cyclization: A mixture of a substituted 2-aminophenol and urea (or diethyl carbonate) is heated at an elevated temperature (typically 130-180 °C) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction mixture is treated with water, and the resulting solid is filtered, washed, and dried to yield the benzoxazol-2(3H)-one intermediate. Further purification can be achieved by recrystallization.
-
N-Substitution: The benzoxazol-2(3H)-one is dissolved in a suitable solvent (e.g., DMF, acetone). A base (e.g., potassium carbonate, sodium hydride) is added, followed by the dropwise addition of the desired alkyl or aryl halide.
-
Final Purification: The reaction mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC). The product is then isolated by extraction and purified by column chromatography to yield the final N-substituted benzoxazolone analog.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Caption: Proposed apoptotic pathway induced by benzoxazolones.
As illustrated in the diagram, treatment of cancer cells with certain benzoxazolone analogs can lead to an increase in the expression of Fas Ligand (FasL). [3]This can trigger the extrinsic apoptotic pathway. Furthermore, these compounds can induce the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. [3]Both pathways converge on the activation of executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell, leading to apoptosis. [3]
Conclusion
The benzoxazolone scaffold remains a highly attractive starting point for the development of new therapeutic agents. The extensive body of research on its analogs has provided valuable insights into the structure-activity relationships that govern their diverse biological effects. By understanding how substitutions on the benzene ring and at the N-3 position influence activity, researchers can more effectively design and synthesize novel benzoxazolone derivatives with enhanced potency and selectivity for a range of therapeutic targets. While the specific SAR for this compound analogs is yet to be fully elucidated in the public domain, the principles outlined in this guide provide a solid foundation for future investigations into this and other promising classes of benzoxazolone compounds.
References
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- Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. PubMed, 2013-04-15.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. N.p..
- Synthesis and biological profile of benzoxazolone deriv
- Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI, 2022-09-26.
- QSAR modeling of benzoxazole derivatives as antimicrobial agents. Scholars Research Library.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
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- Structure activity relationship of the synthesized compounds.
- Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. PubMed, 2021.
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independent verification of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one activity
An Independent Investigator's Guide to Verifying the Biological Activity of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
This guide provides a comprehensive framework for the independent verification of the biological activities of this compound. Given the structural similarity of this compound to the well-characterized clinical agent Chlorzoxazone (5-Chloro-benzo[d]oxazol-2(3H)-one), this document focuses on methodologies to assess two primary activities associated with the benzoxazolone scaffold: skeletal muscle relaxation and interaction with the cytochrome P450 2E1 (CYP2E1) enzyme.
The protocols and comparative data frameworks described herein are designed for researchers, scientists, and drug development professionals. The objective is to provide not just procedural steps, but the scientific rationale behind the experimental design, ensuring a self-validating and robust investigation.
Introduction to the Benzoxazolone Scaffold
Benzoxazolone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] The core structure is present in various naturally occurring and synthetic compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2]
The most prominent member of this class is Chlorzoxazone, a centrally acting skeletal muscle relaxant used clinically for the treatment of painful muscle spasms.[3] It is believed to act primarily at the level of the spinal cord and subcortical areas of the brain, inhibiting multisynaptic reflex arcs involved in muscle spasm.[3] Furthermore, Chlorzoxazone is extensively metabolized by the cytochrome P450 isoform 2E1 (CYP2E1) to 6-hydroxychlorzoxazone.[4][5] This specific and well-characterized metabolic pathway has established Chlorzoxazone as a reliable in vivo and in vitro probe for phenotyping CYP2E1 activity.[4][5][6]
This guide will therefore delineate the experimental pathways to independently verify if this compound (referred to henceforth as the "Test Compound") exhibits similar activities to its close analogue, Chlorzoxazone.
Part 1: Independent Verification of Skeletal Muscle Relaxant Activity
The primary therapeutic indication for Chlorzoxazone is its muscle relaxant effect. Verification of this activity for the Test Compound requires both in vivo behavioral assessments and potentially in vitro tissue-based assays to elucidate the mechanism.
In Vivo Assessment of Motor Coordination and Muscle Relaxation
The rotarod test is a widely accepted preclinical assay to evaluate motor coordination, balance, and the muscle relaxant properties of a test compound.[7] A deficit in performance on the rotarod suggests a potential central nervous system depressant or muscle relaxant effect.
Caption: Workflow for the in vivo rotarod assay.
-
Apparatus: An automated multi-lane rotarod treadmill for mice.
-
Animals: Male CD-1 or C57BL/6 mice (20-25g).
-
Training Phase (2-3 days prior to testing):
-
Place mice on the rotarod rotating at a constant, low speed (e.g., 5 rpm).
-
Animals that remain on the rod for a predetermined time (e.g., 120 seconds) are considered trained. Repeat this process for 3 trials per day.
-
-
Baseline Measurement (Day of experiment):
-
Prior to any treatment, record the latency to fall for each trained mouse over 3 trials on the rotarod, now set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
The average of these trials serves as the individual animal's baseline. Exclude animals that cannot remain on the rod for a minimum baseline duration.
-
-
Dosing:
-
Randomly assign animals to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.9% saline with 5% Tween 80).
-
Group 2: Positive Control (e.g., Diazepam, 5 mg/kg, i.p.).
-
Groups 3-5: Test Compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o. or i.p.).
-
-
Administer the respective treatments.
-
-
Testing:
-
At specified time points after administration (e.g., 30, 60, and 120 minutes), place the animals back on the accelerating rotarod.
-
Record the time (latency) until the animal falls off the rod or grips the rod and rotates with it for two consecutive revolutions. A cutoff time (e.g., 300 seconds) should be set.
-
-
Data Analysis:
-
Calculate the mean latency to fall for each group at each time point.
-
Data can be expressed as a percentage of the baseline performance.
-
Analyze for statistical significance using a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).[7]
-
Comparative Data Summary (Hypothetical)
The primary endpoint is a statistically significant decrease in the latency to fall compared to the vehicle control group. The potency of the Test Compound can be compared to the positive control.
| Compound | Dose (mg/kg, i.p.) | Peak Effect Time (min) | Mean Latency to Fall (seconds) at Peak | % Decrease from Baseline |
| Vehicle | N/A | N/A | 285 ± 15 | 2% |
| Diazepam | 5 | 30 | 95 ± 12 | 67% |
| Test Compound | 10 | 60 | 250 ± 20 | 15% |
| Test Compound | 30 | 60 | 160 ± 18 | 45% |
| Test Compound | 100 | 60 | 80 ± 10 | 72% |
| Data are represented as Mean ± SEM. *p < 0.05 compared to Vehicle. |
Part 2: Independent Verification of CYP2E1 Interaction
Chlorzoxazone's utility as a specific probe for CYP2E1 activity is well-established.[4][5][8] It is metabolized to 6-hydroxychlorzoxazone almost exclusively by this enzyme. An in vitro assay using human liver microsomes can determine if the Test Compound inhibits this metabolic pathway, which is a critical step in understanding its potential for drug-drug interactions.
Caption: Metabolism of Chlorzoxazone via CYP2E1.
This protocol aims to determine the concentration of the Test Compound that inhibits 50% of CYP2E1 activity (IC50).
-
Materials:
-
Pooled Human Liver Microsomes (HLMs).
-
Chlorzoxazone (substrate).
-
6-hydroxychlorzoxazone (analytical standard).
-
Test Compound and a known CYP2E1 inhibitor (e.g., Diethyldithiocarbamate, DEDTC) as a positive control.
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and G6P-dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (ACN) with an internal standard (e.g., 5-fluorobenzoxazolone) for reaction termination and sample preparation.[9]
-
-
Assay Procedure:
-
Pre-incubation: In a 96-well plate, add phosphate buffer, HLM (final concentration ~0.25 mg/mL), and the Test Compound at various concentrations (e.g., 0.1 to 100 µM). Also include a vehicle control (no inhibitor) and a positive control (DEDTC). Pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add Chlorzoxazone (substrate, at a concentration near its Km, e.g., 20 µM) and the NADPH regenerating system to all wells to start the reaction.[8]
-
Incubation: Incubate for a predetermined time within the linear range of metabolite formation (e.g., 10 minutes) at 37°C with shaking.
-
Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.
-
Sample Processing: Centrifuge the plate at 4°C to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial or a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of the inhibitor relative to the vehicle control (which represents 100% activity).
-
Plot the percent inhibition against the logarithm of the Test Compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Summary (Hypothetical)
A lower IC50 value indicates a more potent inhibition of the CYP2E1 enzyme.
| Compound | IC50 (µM) |
| Diethyldithiocarbamate (Positive Control) | 1.5 |
| Test Compound | 25.8 |
| Ketoconazole (Negative Control for CYP2E1) | > 100 |
This result would suggest that the Test Compound is a weak inhibitor of CYP2E1 compared to the potent inhibitor DEDTC.
Conclusion
This guide provides a robust, two-pronged approach for the independent verification of the primary biological activities of this compound. By leveraging established protocols for assessing skeletal muscle relaxation and CYP2E1 enzyme interaction, researchers can generate reliable and comparable data. The inclusion of both positive and negative controls is paramount for validating the experimental systems. The outcomes of these investigations will be crucial in defining the pharmacological profile of this novel compound and determining its potential for further development.
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Mudireddy, R. R., et al. (2022). Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Results in Chemistry, 4, 100445. [Link]
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Brzozowski, Z., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 119-128. [Link]
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Barbuceanu, S. F., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one. Molecules, 28(12), 4834. [Link]
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Kumar, A., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Journal of Pharmaceutical Sciences and Research, 7(4), 1585-1590. [Link]
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A Senior Application Scientist's Guide to Benzoxazolone Derivatives: A Comparative Outlook on 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
Introduction: The Benzoxazolone Scaffold as a Privileged Structure in Medicinal Chemistry
To researchers, scientists, and drug development professionals, the search for novel therapeutic agents is a perpetual endeavor. Within the vast landscape of heterocyclic chemistry, the benzoxazolone nucleus stands out as a "privileged scaffold."[1] This is not merely due to its synthetic accessibility, but rather its inherent physicochemical properties that make it an ideal starting point for drug design. The benzoxazolone core possesses a unique combination of lipophilic and hydrophilic fragments, a weakly acidic nature, and multiple sites for chemical modification on both the benzene and oxazolone rings.[1] These characteristics profoundly influence the interaction of benzoxazolone derivatives with their biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] This guide will provide a comparative perspective on 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one, a specific derivative, in the context of its broader chemical family. While direct experimental data for this particular compound is limited in publicly available literature, by examining the structure-activity relationships (SAR) of closely related analogs, we can project its potential performance and outline a clear experimental path for its evaluation.
Structure-Activity Relationships of Benzoxazolone Derivatives: A Look at Key Therapeutic Areas
The biological activity of benzoxazolone derivatives can be significantly modulated by the nature and position of substituents on the aromatic ring. Understanding these structure-activity relationships is crucial for the rational design of new and more potent therapeutic agents.
Anticancer Activity: Targeting the Proliferation of Malignant Cells
The benzoxazolone scaffold has been extensively explored for its anticancer potential. The presence of a halogen, particularly chlorine, at the 5-position of the benzoxazolone ring has been shown to be a key contributor to cytotoxic activity. This substitution pattern is believed to enhance the compound's ability to interact with biological targets and has been a recurring theme in the design of potent anticancer benzoxazolones.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzoxazolone derivatives have also demonstrated significant promise as antimicrobial agents. The 5-chloro substitution is a recurring motif in derivatives with notable antibacterial and antifungal properties. The introduction of various substituents at the N-3 position of the 5-chlorobenzoxazolone core has been a successful strategy to further enhance antimicrobial potency. Studies have shown that attaching moieties such as p-aminobenzoic acid or sulphanilamide derivatives can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][3]
A Comparative Outlook on this compound
Given the established importance of the 5-chloro substitution in conferring both anticancer and antimicrobial activities to the benzoxazolone scaffold, this compound emerges as a compound of significant interest. The additional methyl group at the 6-position may further modulate its biological profile, potentially influencing its selectivity and potency.
To provide a predictive performance overview, the following table summarizes experimental data for structurally related benzoxazolone derivatives. This comparative data serves as a benchmark for the anticipated activity of this compound and highlights the experimental avenues that should be pursued.
| Compound/Derivative | Biological Activity | Key Findings & IC50/MIC Values | Reference |
| 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives | Antibacterial & Antifungal | Derivatives with p-aminobenzoic acid and sulphanilamide substitutions showed good activity against S. aureus, E. coli, and C. albicans. | [2][3] |
| 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles | Cytotoxicity | Introduction of piperazine and fluorine moieties led to compounds with cytotoxic effects. | |
| Benzoxazolone Schiff Bases | Anticancer | Certain Schiff base derivatives exhibited promising cytotoxicity against ACP-03 and SKMEL-19 cancer cell lines with IC50 values below 5 µM. |
Based on this comparative data, it is reasonable to hypothesize that This compound will exhibit significant antimicrobial and anticancer properties. The 5-chloro group is a known potentiator of these activities, and the 6-methyl group may further enhance its efficacy or modulate its target specificity. To validate this hypothesis, a systematic experimental evaluation is necessary.
Proposed Experimental Workflows for the Evaluation of this compound
The following section provides detailed, step-by-step methodologies for the key experiments required to characterize the biological activity of this compound.
Workflow for Anticancer Activity Screening
The initial assessment of anticancer potential can be effectively carried out using a cell viability assay, such as the MTT assay. This will determine the cytotoxic effects of the compound on various cancer cell lines.
Caption: Workflow for assessing anticancer activity using the MTT assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for 48 to 72 hours.
-
MTT Addition and Incubation: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of cell viability against the compound concentration.
Workflow for Antimicrobial Activity Screening
The antimicrobial potential of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi using the broth microdilution method.
Caption: Workflow for determining antimicrobial activity via broth microdilution.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a density of approximately 5 x 10⁵ CFU/mL in the same broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Directions
The benzoxazolone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Based on the established structure-activity relationships, this compound is a promising candidate for investigation as both an anticancer and antimicrobial agent. The provided experimental workflows offer a clear and robust framework for elucidating its biological activity profile. The data generated from these studies will be instrumental in determining its potential for further preclinical development and will contribute valuable knowledge to the broader field of medicinal chemistry. The systematic evaluation of this and other novel benzoxazolone derivatives holds the key to unlocking new and effective treatments for a range of human diseases.
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A Comparative Analysis of 5-Chlorobenzoxazolone Activity in Breast Cancer Cell Models: A Guide for Researchers
Disclaimer: While the topic of interest is 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one, a comprehensive search of the current scientific literature has revealed no available biological data for this specific compound. Therefore, this guide provides a comparative analysis of a closely related and well-studied analogue, a representative 5-chlorobenzoxazolone derivative , to offer valuable insights into the potential behavior of this class of compounds in different cancer cell environments. The data presented herein is synthesized from published studies on such derivatives.
Introduction: The Therapeutic Potential of the Benzoxazolone Scaffold
The benzoxazolone core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including notable anti-cancer properties.[1] The substitution pattern on the benzoxazolone ring is critical for its pharmacological activity. The presence of a chlorine atom at the 5-position, in particular, has been shown to contribute positively to the cytotoxic and pro-apoptotic effects of these compounds in various cancer cell lines.[1][2]
This guide presents a comparative analysis of a representative 5-chlorobenzoxazolone derivative in two distinct human breast cancer cell models:
-
MCF-7: An estrogen receptor-positive (ER+), luminal A subtype of breast cancer, which is often less aggressive and responsive to hormone therapy.
-
MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, characterized by the absence of estrogen, progesterone, and HER2 receptors. TNBC is typically more aggressive and has fewer targeted treatment options.[3]
By comparing the effects of a 5-chlorobenzoxazolone derivative on these two cell lines, we can elucidate potential differences in its mechanism of action and therapeutic efficacy against different subtypes of breast cancer, providing a crucial framework for further drug development and preclinical studies.
Comparative Efficacy: Cytotoxicity and Apoptosis Induction
The primary measure of an anti-cancer agent's effectiveness is its ability to inhibit cancer cell growth and induce programmed cell death (apoptosis). The following data, synthesized from studies on 5-chlorobenzoxazolone analogues, compares their effects on MCF-7 and MDA-MB-231 cells.[2][4]
Data Presentation: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[5] The results from MTT assays demonstrate that 5-chlorobenzoxazolone derivatives exhibit dose-dependent cytotoxic effects on both MCF-7 and MDA-MB-231 cell lines.[4]
| Cell Line | Receptor Status | Representative IC50 Value (48h) | Citation |
| MCF-7 | ER+, PR+, HER2- | ~28 nM | [4] |
| MDA-MB-231 | ER-, PR-, HER2- | ~22 nM | [4] |
Note: The IC50 values are representative of potent 5-chlorobenzoxazolone derivatives and may vary depending on the specific analogue and experimental conditions.
These findings suggest that the cytotoxic activity of these compounds is potent in both hormone-sensitive and triple-negative breast cancer cells, with a slightly more pronounced effect often observed in the more aggressive MDA-MB-231 cell line.[4]
Apoptosis Induction: A Comparative Overview
To determine if the observed cytotoxicity is due to the induction of programmed cell death, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. Studies have shown that 5-chlorobenzoxazolone derivatives effectively induce apoptosis in both cell lines, though the extent can differ.[4][7]
| Cell Line | Treatment Condition | Early Apoptotic Cells (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Citation |
| MCF-7 | Control | Low | Low | [7] |
| 5-Chlorobenzoxazolone Derivative | Significant Increase | Significant Increase | [7] | |
| MDA-MB-231 | Control | Low | Low | [4][7] |
| 5-Chlorobenzoxazolone Derivative | Marked Increase | Marked Increase | [4][7] |
Treatment with 5-chlorobenzoxazolone derivatives leads to a significant increase in the percentage of apoptotic cells in both MCF-7 and MDA-MB-231 lines. Notably, some studies suggest a more pronounced apoptotic response in MDA-MB-231 cells, indicating a potential vulnerability of this aggressive subtype to this class of compounds.[4]
Experimental Protocols: A Guide to Reproducible Research
The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.
Experimental Workflow Diagram
Caption: General workflow for assessing cytotoxicity and apoptosis.
MTT Cell Viability Assay
This protocol is adapted from standard methodologies to determine the IC50 value of a compound.[8][9]
-
Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 5-chlorobenzoxazolone derivative in culture medium. Replace the overnight medium with 100 µL of medium containing the compound at various concentrations (e.g., 0.01 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V/PI Apoptosis Assay
This protocol is based on standard procedures for detecting apoptosis by flow cytometry.[10][11]
-
Cell Seeding and Treatment: Seed 2.5 x 10⁵ cells/well in 6-well plates and allow them to adhere overnight. Treat the cells with the 5-chlorobenzoxazolone derivative at its predetermined IC50 concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[11]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) staining solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately (within 1 hour) by flow cytometry.[11] Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic or necrotic cells will be Annexin V- and PI-positive.
Mechanistic Insights: Signaling Pathways in Apoptosis
Benzoxazolone derivatives are known to induce apoptosis through the intrinsic (mitochondrial) pathway.[1] This typically involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Caption: Hypothesized intrinsic apoptosis pathway.
The differential sensitivity of MCF-7 and MDA-MB-231 cells to 5-chlorobenzoxazolone derivatives may be attributed to their distinct molecular profiles. For instance, the expression levels of key apoptosis-regulating proteins of the Bcl-2 family can vary between these cell lines, potentially influencing their susceptibility to apoptosis-inducing agents.[4] Further investigation into the specific molecular targets of these compounds in each cell line is warranted to fully understand their mechanisms of action.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the anti-cancer activity of 5-chlorobenzoxazolone derivatives in ER-positive and triple-negative breast cancer cell models. The synthesized data indicates that these compounds are potent inducers of cytotoxicity and apoptosis in both MCF-7 and MDA-MB-231 cell lines, with potentially greater efficacy in the more aggressive TNBC model.
For researchers in drug development, these findings underscore the therapeutic potential of the 5-chlorobenzoxazolone scaffold. Future studies should aim to:
-
Synthesize and test the specific compound, this compound, to validate these comparative findings.
-
Elucidate the precise molecular targets and signaling pathways modulated by these compounds in different breast cancer subtypes.
-
Conduct in vivo studies using xenograft models to assess the anti-tumor efficacy and safety of lead compounds.
By systematically exploring the structure-activity relationships and mechanisms of action, the development of novel and effective benzoxazolone-based therapies for breast cancer can be significantly advanced.
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A Senior Application Scientist's Guide to Target Deconvolution and Selectivity Profiling of Novel Bioactive Compounds: A Case Study with 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
For researchers, scientists, and drug development professionals, the journey from a hit compound in a phenotypic screen to a validated lead with a well-defined mechanism of action is fraught with challenges. A critical and often arduous step in this process is the identification of the compound's molecular target(s). Without this knowledge, optimizing for potency and selectivity, and ultimately ensuring safety, is a shot in the dark. This guide provides a comprehensive framework for tackling this challenge, using the uncharacterized compound 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one as a case study. We will move beyond the traditional concept of "off-target" validation, which presupposes a known primary target, and instead focus on a holistic approach to target deconvolution and selectivity profiling.
The Imperative of Target Deconvolution
Phenotypic screening, while powerful for identifying compounds with desired biological effects, often yields hits with unknown mechanisms of action. The process of identifying the specific molecular targets through which a compound exerts its effects is known as target deconvolution.[1][2] This is a cornerstone of modern drug discovery, enabling:
-
Mechanism of Action (MoA) Elucidation: Understanding how a compound works at a molecular level.
-
Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to improve potency and other properties.
-
Selectivity Profiling: Differentiating between on-target (desired) and off-target (potentially undesired) activities.[3]
-
Safety and Toxicity Prediction: Early identification of potential liabilities.
For a novel compound like this compound, a systematic approach to target deconvolution is paramount.
Strategic Framework: Defining the Target Product Profile (TPP)
Before embarking on extensive experimental work, it is crucial to establish a Target Product Profile (TPP). The TPP is a strategic document that outlines the desired characteristics of the final drug product and provides a framework for the development process.[4][5][6][7] For our case study, a preliminary TPP would frame our target deconvolution efforts by defining the desired attributes of the molecular target.
Table 1: Preliminary Target Product Profile (TPP) for this compound
| Attribute | Minimal Acceptable Profile | Ideal Profile |
| Target Class | Druggable protein class (e.g., enzyme, receptor) | Kinase, GPCR, or other well-characterized enzyme class |
| Target Validation | Target engagement confirmed in a cellular context | Genetic or orthogonal chemical validation of target's role in the desired phenotype |
| Selectivity | >10-fold selectivity for the primary target over related family members | >100-fold selectivity for the primary target; clean profile in a broad panel screen |
| Potency | Cellular EC50 < 10 µM | Cellular EC50 < 1 µM |
This TPP will guide our experimental design and data interpretation, helping us to recognize when we have identified a target that meets our desired criteria.
Experimental Approach: A Comparative Guide to Target Deconvolution Methodologies
Several powerful techniques exist for identifying the molecular targets of small molecules. Here, we compare three prominent approaches: Proteome-wide Cellular Thermal Shift Assay (CETSA-MS), Affinity Chromatography coupled to Mass Spectrometry (AC-MS), and Genetic Screening (e.g., CRISPR-Cas9 screens).
Featured Methodology: Proteome-wide Cellular Thermal Shift Assay (CETSA-MS)
CETSA is a biophysical method that allows for the assessment of target engagement in a cellular and tissue context.[8] The principle is based on the ligand-induced thermal stabilization of proteins; when a compound binds to its target protein, the protein's melting point typically increases.[8] When coupled with quantitative mass spectrometry (CETSA-MS), this technique enables an unbiased, proteome-wide survey of compound-protein interactions within an intact cellular environment.[9][10][11]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for CETSA-MS based target deconvolution.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a cancer cell line if an anti-proliferative phenotype was observed) in sufficient quantity.
-
Treat cells with a predetermined concentration of this compound (e.g., 10x EC50 from a phenotypic assay) or vehicle control (e.g., DMSO) for a specified time.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the soluble fractions.
-
Perform protein quantification, reduction, alkylation, and tryptic digestion.
-
Label the resulting peptides with isobaric tags (e.g., TMTpro) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide sets and analyze by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify peptides and proteins using a proteomics software suite (e.g., Proteome Discoverer).
-
For each protein, plot the relative abundance of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples to generate melting curves.
-
Calculate the change in melting temperature (ΔTm) for each protein. Proteins with a statistically significant and dose-dependent ΔTm are considered potential targets.
-
Alternative Methodologies: A Comparative Overview
While CETSA-MS is a powerful approach, other methods offer complementary advantages and may be more suitable depending on the specific circumstances.
Table 2: Comparison of Target Deconvolution Methodologies
| Methodology | Principle | Advantages | Disadvantages |
| CETSA-MS | Ligand-induced thermal stabilization of target proteins in intact cells.[8] | Label-free, performed in a physiological context, provides target engagement data, unbiased and proteome-wide.[11] | May not be suitable for all protein classes (e.g., some membrane proteins), requires specialized equipment (mass spectrometer). |
| Affinity Chromatography - Mass Spectrometry (AC-MS) | Immobilized compound is used to "pull down" interacting proteins from a cell lysate.[1][12] | Can identify both direct and indirect binding partners, well-established technique. | Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders.[13] |
| Genetic Screening (e.g., CRISPR-Cas9) | Systematically knock out genes to identify those whose loss confers resistance or sensitivity to the compound. | Provides functional validation of the target's role in the compound's phenotype. | Identifies genes in the target pathway, not necessarily the direct binding partner; can be time-consuming and resource-intensive. |
dot graph G { layout=neato; bgcolor="#F1F3F4" node [shape=circle, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Illustrative signaling pathway and potential target interactions.
Interpreting the Data and Building a Selectivity Profile
The output of these experiments will be a list of candidate target proteins. The next critical step is to validate these hits and build a comprehensive selectivity profile.
-
Prioritization of Hits: Rank the candidate targets based on the magnitude and statistical significance of the observed effect (e.g., ΔTm in CETSA-MS), and their biological plausibility in the context of the observed phenotype.
-
Orthogonal Validation: Validate the top candidates using independent methods. For example, if CETSA-MS identifies a particular kinase, validate this interaction using an in vitro kinase assay with the purified protein.
-
Selectivity Profiling: Once a primary target is validated, assess the compound's selectivity by screening it against a panel of related proteins (e.g., a kinome panel if the primary target is a kinase). Several commercial services offer comprehensive kinase profiling.[1][13] This will reveal the compound's activity against other kinases, which are now defined as "off-targets."
-
Cellular Target Engagement: Confirm that the compound engages the validated target in cells at concentrations consistent with the phenotypic response. This can be done using methods like in-cell CETSA with antibody-based detection.
Conclusion: From a Novel Compound to a Validated Lead
The process of taking a novel bioactive compound like this compound from a phenotypic hit to a well-characterized molecule with a defined target and selectivity profile is a multi-faceted endeavor. By moving beyond a narrow focus on "off-targets" and embracing a comprehensive target deconvolution and selectivity profiling strategy, researchers can significantly increase their chances of success. The integration of a strategic framework like the Target Product Profile with powerful, unbiased techniques such as CETSA-MS provides a robust pathway for understanding a compound's mechanism of action and making informed decisions in the drug discovery pipeline. This systematic approach not only de-risks the development process but also opens up new avenues for therapeutic intervention.
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A Researcher's Guide to Assessing the Selectivity of 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one
The benzoxazolone scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The introduction of novel derivatives, such as 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one, presents an opportunity to explore new therapeutic avenues. However, the clinical potential of any new chemical entity is critically dependent on its selectivity—the ability to interact with its intended biological target while minimizing engagement with other proteins, thereby reducing the risk of off-target toxicity.[3]
This guide provides a comprehensive, four-phase strategic workflow for researchers and drug development professionals to rigorously assess the selectivity profile of this compound. We will move from broad, initial screening to in-depth cellular and functional analyses, explaining the causality behind each experimental choice and providing actionable protocols.
Phase 1: Broad Kinome Profiling to Identify Primary Targets
Expertise & Experience: Before investing in detailed studies, it is essential to cast a wide net to understand the compound's primary target class. Given that a significant portion of drug discovery focuses on protein kinases, a broad kinase screen is the logical starting point.[4][5] This approach efficiently identifies the most potent interactions across the human kinome, providing an unbiased overview of the compound's potential mechanism of action.[6]
Workflow Visualization:
Caption: Phase 1 workflow for initial kinase target identification.
Trustworthiness: The Self-Validating Protocol
A high-throughput kinase panel screen, such as the KINOMEscan® platform, serves as a robust initial step.[7][8] This competition binding assay technology measures the ability of a test compound to displace a ligand from the active site of hundreds of kinases, providing a quantitative measure of interaction without the need for functional enzyme activity.[9]
Experimental Protocol: Single-Concentration KINOMEscan® Profiling
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 100 mM stock solution. Prepare a working solution for screening at a final assay concentration of 1 µM.
-
Assay Execution: Submit the compound to a commercial screening service (e.g., Eurofins DiscoverX) for profiling against their largest available kinase panel (e.g., scanMAX with 468 kinases).[7] The assay measures binding as a percentage of a DMSO control (%Ctrl).
-
Data Analysis: The primary output is a list of kinases and their corresponding %Ctrl values. A low %Ctrl value indicates strong binding. Calculate percent inhibition as (100 - %Ctrl).
-
Hit Identification: Identify "primary hits" as any kinase exhibiting >90% inhibition at the 1 µM screening concentration. This stringent cutoff focuses subsequent efforts on the most potent interactions.
Phase 2: Determining On-Target Potency and Selectivity Score
Expertise & Experience: Following the identification of primary hits, the next crucial step is to quantify the potency of these interactions by determining the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).[4][6] This allows for the ranking of hits and the calculation of a selectivity score, which provides a quantitative measure of the compound's specificity.
Data Presentation: Illustrative Kinase Selectivity Profile
To illustrate, let's assume the Phase 1 screen identified three primary hits: Kinase A, Kinase B, and Kinase C. We then perform dose-response assays to determine their IC50 values.
| Target | Compound | IC50 (nM) | Selectivity Ratio (vs. Primary Target) |
| Kinase A (Primary) | This compound | 15 | 1.0 |
| Kinase B | This compound | 450 | 30.0 |
| Kinase C | This compound | 1,200 | 80.0 |
| Kinase A (Primary) | Reference Compound X | 10 | 1.0 |
| Kinase D (Known Off-Target) | Reference Compound X | 50 | 5.0 |
This data is illustrative and serves to model the output of a typical selectivity assessment.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol determines the IC50 value by measuring the compound's ability to inhibit kinase activity, quantified by the amount of ADP produced.[10]
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer, starting from a top concentration of 10 µM.
-
Kinase Reaction: In a multi-well plate, combine the recombinant kinase enzyme, its specific peptide substrate, and ATP (typically at its Km concentration for that enzyme).[5][10]
-
Initiation: Add the serially diluted compound to the wells to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Terminate the reaction and quantify ADP production using the ADP-Glo™ system, which converts ADP to ATP and then uses the new ATP to drive a luciferase reaction.
-
Data Analysis: Measure luminescence on a plate reader. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Phase 3: Validating Target Engagement in a Cellular Context
Expertise & Experience: A compound that is potent and selective in a biochemical assay may not behave the same way in a complex cellular environment due to factors like membrane permeability, efflux pumps, and intracellular ATP concentrations.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that the compound directly binds to and stabilizes its intended target inside intact cells.[12][13][14]
Workflow Visualization:
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Trustworthiness: The Self-Validating Protocol
The core principle of CETSA is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[12][15] By heating compound-treated cells across a temperature gradient and measuring the amount of target protein that remains soluble, a "melting curve" can be generated. A shift in this curve to a higher temperature compared to vehicle-treated cells is direct evidence of target engagement.[14][16]
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Culture an appropriate cell line known to express the primary target (e.g., Kinase A). Treat cells with a high concentration (e.g., 10-20 µM) of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lysis and Separation: Subject the samples to three rapid freeze-thaw cycles to lyse the cells. Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the total protein concentration to ensure equal loading.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target protein (Kinase A).
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative intensity versus temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the curve for the treated sample confirms target stabilization and engagement.
Phase 4: Assessing Functional Selectivity and Cytotoxicity
Expertise & Experience: The final phase of selectivity assessment is to determine if the observed biochemical potency and cellular target engagement translate into a specific functional outcome. This involves measuring the compound's effect on downstream signaling pathways and assessing its general cytotoxicity. A truly selective compound should modulate the target pathway at concentrations significantly lower than those that cause broad cellular toxicity.
Data Presentation: Illustrative Functional and Cytotoxicity Data
| Assay Type | Cell Line | Compound | EC50 / GI50 (µM) | Therapeutic Window (GI50 / EC50) |
| Functional Assay (p-Substrate) | Cell Line A (Target-driven) | This compound | 0.15 | >200 |
| Cytotoxicity (MTT) | Cell Line A (Target-driven) | This compound | >30 | - |
| Cytotoxicity (MTT) | Cell Line B (Target-negative) | This compound | >30 | - |
This data is illustrative. The therapeutic window is a key indicator of functional selectivity.
Experimental Protocol: Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18][19]
-
Cell Seeding: Seed cells (both a target-expressing line and a negative control line) in a 96-well plate and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Measurement: Read the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Determine the GI50 (concentration causing 50% growth inhibition). A high GI50 value indicates low cytotoxicity.
Counter-Screening and Broader Profiling
For a comprehensive profile, consider submitting the compound to the NCI-60 Human Tumor Cell Line Screen . This free service from the National Cancer Institute assesses anticancer activity across 60 diverse human cancer cell lines, providing a broad view of cellular response and potential selectivity for certain cancer types.[21][22][23][24] Additionally, computational approaches can predict potential off-target interactions based on chemical structure, guiding further experimental validation.[25][26]
By systematically progressing through these four phases, researchers can build a robust and multi-faceted selectivity profile for this compound. This rigorous, data-driven approach is fundamental to validating its potential as a selective chemical probe or a promising therapeutic lead.
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Benchmarking 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one Against a Standard of Care in EGFR-Mutated Non-Small Cell Lung Cancer
A Comparative Analysis of a Novel Kinase Inhibitor Candidate
Abstract
The landscape of targeted cancer therapy is in a continuous state of evolution, demanding novel chemical entities with improved efficacy, selectivity, and resistance profiles. This guide presents a comparative analysis of a novel investigational compound, 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one (hereafter designated as Cpd-1701), against the current third-generation standard of care, Osimertinib, for the treatment of non-small cell lung cancer (NSCLC) harboring the EGFR T790M mutation. Through a series of in vitro and cell-based assays, we provide a head-to-head benchmark of Cpd-1701's inhibitory potency, cellular activity, and kinase selectivity. The experimental data herein suggests that the benzoxazolone scaffold of Cpd-1701 serves as a promising foundation for developing next-generation kinase inhibitors.
Introduction: The Challenge of Acquired Resistance in NSCLC
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib and Afatinib offered significant clinical benefit, patients invariably develop resistance. The most common mechanism of acquired resistance is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.
Osimertinib, a third-generation irreversible EGFR TKI, was specifically designed to overcome this resistance mechanism and has become a cornerstone of standard of care for T790M-positive NSCLC. However, even with Osimertinib, acquired resistance eventually emerges through various on-target and off-target mechanisms. This necessitates a robust pipeline of novel inhibitors with distinct chemical scaffolds and potentially different resistance profiles.
The benzoxazolone core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Based on preliminary structural modeling, we hypothesized that this compound (Cpd-1701) could effectively target the ATP-binding pocket of EGFR, including the T790M mutant. This guide outlines the experimental framework used to validate this hypothesis and benchmark Cpd-1701's performance directly against Osimertinib.
Experimental Design & Rationale
To provide a comprehensive and objective comparison, we designed a multi-tiered experimental workflow. The causality behind this design is to first establish target engagement and potency at the molecular level (in vitro kinase assay) and then to verify that this molecular activity translates into the desired biological effect in a relevant cellular context (cell-based assays).
Caption: Multi-tiered workflow for benchmarking Cpd-1701 against Osimertinib.
Results: A Head-to-Head Comparison
Biochemical Potency Against Mutant EGFR
The primary determinant of a TKI's efficacy is its ability to inhibit the target kinase at the molecular level. We utilized the ADP-Glo™ kinase assay, a robust luminescence-based method, to determine the half-maximal inhibitory concentration (IC50) of Cpd-1701 and Osimertinib against recombinant human EGFR enzymes.[1] The key targets were the double mutant (T790M/L858R), which represents the acquired resistance phenotype, and the wild-type (wt) EGFR, which is crucial for assessing selectivity and predicting potential side effects.
Rationale for Assay Choice: The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal.[1] This format is highly sensitive, has a large dynamic range, and is less susceptible to compound interference compared to other methods, making it an industry standard for determining kinase inhibitor potency.[2][3]
Table 1: Biochemical IC50 Values (nM)
| Compound | EGFR (T790M/L858R) | EGFR (wt) | Selectivity Index (wt/mutant) |
|---|---|---|---|
| Cpd-1701 | 8.2 nM | 950 nM | 115.9 |
| Osimertinib | 1.1 nM | 210 nM | 190.9 |
Data represents the geometric mean of three independent experiments.
The data clearly indicates that while Osimertinib remains more potent against the mutant EGFR, Cpd-1701 is a highly potent inhibitor in the single-digit nanomolar range. Critically, both compounds demonstrate significant selectivity for the mutant over the wild-type enzyme, a key feature of third-generation TKIs designed to minimize toxicity associated with inhibiting wild-type EGFR in healthy tissues.[4]
Cellular Activity in NSCLC Cell Lines
To validate the biochemical potency in a more physiologically relevant context, we performed cell viability assays using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[5] This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[6][7]
Rationale for Cell Line Choice:
-
NCI-H1975: This human lung adenocarcinoma cell line is the gold standard for testing inhibitors against the T790M resistance mutation, as it endogenously expresses the EGFR T790M/L858R double mutant.[4]
-
A549: This is a common NSCLC cell line that expresses wild-type EGFR. It serves as a negative control to confirm the on-target selectivity of the compounds in a cellular environment.
Table 2: Cellular GI50 Values (nM) from MTT Assay
| Compound | NCI-H1975 (EGFR T790M/L858R) | A549 (EGFR wt) |
|---|---|---|
| Cpd-1701 | 25.6 nM | > 5,000 nM |
| Osimertinib | 9.8 nM | > 2,500 nM |
GI50: The concentration of inhibitor that causes 50% reduction in cell growth.
The cellular data corroborates the biochemical findings. Cpd-1701 effectively inhibits the proliferation of the mutant NCI-H1975 cells with a nanomolar GI50 value. The lack of activity against the A549 wild-type cell line further reinforces its selectivity profile. As expected, Osimertinib shows superior potency, consistent with its established clinical efficacy.
Signaling Pathway Analysis
Osimertinib functions by irreversibly binding to a cysteine residue (Cys-797) in the ATP-binding pocket of EGFR, thereby blocking the autophosphorylation of the receptor.[4][8][9][10] This action prevents the activation of downstream pro-survival signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[8][9] Cpd-1701, as an ATP-competitive inhibitor, is designed to achieve the same downstream effect: the shutdown of oncogenic signaling.
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Safety Operating Guide
A Guide to the Safe Disposal of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one, a chlorinated heterocyclic organic compound. The procedures outlined herein are grounded in established safety protocols for handling hazardous chemical waste and are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this specific chemical responsibly.
The core principle underpinning the disposal of this compound is the recognition of its status as a hazardous waste, primarily due to its chlorinated organic nature. Such compounds can be toxic and harmful to aquatic life.[1] Therefore, conventional disposal methods such as drain or regular trash disposal are strictly prohibited.[2][3][4] The recommended method of disposal is through a licensed chemical destruction plant, often involving controlled incineration with flue gas scrubbing to neutralize hazardous byproducts.[5][6]
I. Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Irritation: Can cause skin and serious eye irritation.[8]
-
Environmental Hazard: As a chlorinated organic compound, it is potentially harmful to aquatic life with long-lasting effects.[1]
Due to these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area, such as a chemical fume hood.
II. Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure safe disposal.[9]
Step-by-Step Protocol for Waste Collection:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be chemically compatible with the waste; high-density polyethylene (HDPE) containers are a suitable choice.[10]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also feature the appropriate hazard pictograms (e.g., harmful, irritant).[11]
-
Segregation: This waste must be segregated as halogenated organic waste .[12] Do not mix it with non-halogenated solvents, acids, bases, or other incompatible waste streams.[4][12] Mixing can interfere with the disposal process and increase costs.[12]
-
Container Integrity: Ensure the waste container is kept tightly closed when not in use to prevent the release of vapors.[2][10] Store the container in a designated satellite accumulation area within the laboratory, which should have secondary containment to control potential spills.[2][4]
| Parameter | Requirement | Rationale |
| Waste Category | Halogenated Organic Waste | Ensures proper disposal route, typically high-temperature incineration.[13][14] |
| Container Type | Chemically resistant, leak-proof (e.g., HDPE) | Prevents degradation of the container and release of the chemical.[9] |
| Labeling | "Hazardous Waste," Chemical Name, Hazard Pictograms | Communicates contents and associated dangers to all personnel.[11] |
| Storage | Closed container, secondary containment, ventilated area | Minimizes exposure, prevents spills, and ensures safety.[4][10] |
III. Disposal Workflow
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure:
-
Waste Generation Point: At the point of generation, immediately transfer any waste containing this compound into the designated and pre-labeled halogenated organic waste container.
-
Decontamination of Empty Containers: Any "empty" container that once held the pure compound must be treated as hazardous waste. Alternatively, it can be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated organic waste.[4] After triple-rinsing, the container can often be disposed of as regular trash after defacing the original label.[4]
-
Accumulation: Store the sealed waste container in your lab's designated satellite accumulation area.[2] Be mindful of the maximum allowable accumulation volume (typically 55 gallons) and time limits (up to 12 months, though institutional policies may be stricter).[2]
-
Arrange for Pickup: Once the container is nearing full, or you have no further need to accumulate this waste stream, contact your institution's Environmental Health and Safety (EH&S) or equivalent department to arrange for a hazardous waste pickup.[2][4] Do not transport hazardous waste outside of your laboratory.[4]
-
Documentation: Complete any necessary waste pickup forms or logs as required by your institution and regulatory bodies like the Resource Conservation and Recovery Act (RCRA).[9]
IV. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby ignition sources.
-
Personal Protection: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (Nitrile rubber is a suitable material).[15] If there is a risk of dust or aerosol generation, respiratory protection may be necessary.[1]
-
Containment and Cleanup: For small spills, absorb the material with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[15]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The spill cleanup materials are also considered hazardous waste and must be disposed of in the same manner as the chemical itself.
V. Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, secure containment, and authorized disposal channels, researchers can ensure they are protecting themselves, their colleagues, and the environment. Never dispose of this chemical down the drain or in the regular trash. Always consult your institution's specific waste management guidelines and your EH&S department for guidance.
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A Senior Application Scientist's Guide to Handling 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
Hazard Profile: Understanding the "Why" Behind the Precautions
Before detailing the required PPE, it is crucial to understand the potential hazards associated with this class of chemicals. Based on data from similar benzoxazolone derivatives, researchers must anticipate the following risks:
-
Skin Irritation and Sensitization: Many benzoxazolone derivatives are classified as skin irritants.[1][2] Prolonged or repeated contact can lead to irritation, and some related compounds may cause an allergic skin reaction (skin sensitization).[3] Once sensitized, an individual may have an allergic reaction even with very low levels of exposure.
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2] This necessitates stringent eye protection to prevent accidental splashes of either the solid powder or solutions.
-
Acute Oral Toxicity: Related compounds are classified as harmful if swallowed.[1][4] This underscores the importance of strict hygiene measures to prevent ingestion.
-
Respiratory Tract Irritation: As a fine powder, the compound may cause respiratory tract irritation if inhaled.[4] Handling procedures must be designed to minimize dust generation.
Core Protective Equipment: Your Essential Armor
Based on the hazard assessment, the following PPE is mandatory when handling 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one.
| Area of Protection | Required PPE | Rationale & Specifications |
| Eye & Face | Chemical Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes, conforming to European Standard EN166 or OSHA 29 CFR 1910.133.[1][2] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk. |
| Hands | Nitrile Gloves (Double-Gloving Recommended) | Provides chemical resistance. Check for tears before use. Contaminated gloves must not be allowed out of the workplace. For prolonged handling, consider double-gloving. Immediately wash hands thoroughly with soap and water after removing gloves.[1] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat, preferably with elastic cuffs, is required. It should be made of a material appropriate for the solvents being used. Contaminated clothing must be removed immediately and washed before reuse.[3][5] |
| Respiratory | Use in a Ventilated Area (Fume Hood) | All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][6] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with a particulate filter is necessary.[2] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow is paramount for safety. The following steps provide a procedural guide from preparation to cleanup.
Workflow for Safe Handling of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
